molecular formula C9H13N3O5 B150697 3’-Azido-3’-deoxy-5-fluoro-beta-L-cytidine CAS No. 26524-60-7

3’-Azido-3’-deoxy-5-fluoro-beta-L-cytidine

Cat. No.: B150697
CAS No.: 26524-60-7
M. Wt: 243.22 g/mol
InChI Key: UHDGCWIWMRVCDJ-PSQAKQOGSA-N
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Description

4-Amino-1-((2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one has been reported in Glycine max, Oryza sativa, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHDGCWIWMRVCDJ-PSQAKQOGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@@H]2[C@H]([C@H]([C@@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40276262
Record name L-Cytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26524-60-7
Record name L-Cytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3’-Azido-3’-deoxy-5-fluoro-beta-L-cytidine: Synthesis, and Postulated Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific studies on the discovery, synthesis, and biological activity of 3’-Azido-3’-deoxy-5-fluoro-beta-L-cytidine. This guide is constructed based on established principles of nucleoside chemistry and pharmacology, drawing parallels from closely related fluorinated, azido, and L-configuration nucleoside analogs. All experimental protocols, quantitative data, and mechanistic pathways are presented as illustrative examples based on these related compounds and should not be considered as experimentally verified data for the title compound.

Introduction

Nucleoside analogs represent a cornerstone of antiviral and anticancer chemotherapy. Chemical modifications of the sugar moiety and the nucleobase have led to the development of potent drugs that can selectively target viral or cancer cell replication. The introduction of a fluorine atom, an azido group, and the unnatural L-configuration are key modifications known to enhance the therapeutic properties of nucleoside analogs.

Postulated Synthesis

The synthesis of this compound would likely follow a convergent approach, involving the synthesis of a modified L-ribose sugar and subsequent glycosylation with 5-fluorocytosine. The general strategy for synthesizing fluorinated nucleosides often involves either direct fluorination of a nucleoside precursor or coupling a pre-fluorinated sugar with a nucleobase.

Key Synthetic Steps (Hypothetical Protocol)

A plausible synthetic route, adapted from general methods for synthesizing modified nucleosides, is outlined below.

Step 1: Preparation of the L-ribose derivative. Starting from L-xylose, a multi-step synthesis would be employed to introduce the azido group at the 3' position.

Step 2: Glycosylation. The activated sugar derivative would then be coupled with silylated 5-fluorocytosine in the presence of a Lewis acid catalyst to form the nucleoside.

Step 3: Deprotection. Finally, removal of the protecting groups would yield the target compound, this compound.

Experimental Workflow Diagram

Synthesis_Workflow Start L-Xylose Step1 Protection of hydroxyl groups Start->Step1 Step2 Introduction of a leaving group at C3' Step1->Step2 Step3 Nucleophilic substitution with azide (NaN3) Step2->Step3 Step4 Activation of anomeric carbon Step3->Step4 Sugar Activated 3'-azido-L-ribose derivative Step4->Sugar Glycosylation Glycosylation (Lewis Acid) Sugar->Glycosylation Base_Start 5-Fluorocytosine Base_Step1 Silylation Base_Start->Base_Step1 S_Base Silylated 5-Fluorocytosine Base_Step1->S_Base S_Base->Glycosylation Protected_Nuc Protected Nucleoside Glycosylation->Protected_Nuc Deprotection Deprotection Protected_Nuc->Deprotection Final_Product This compound Deprotection->Final_Product Mechanism_of_Action cluster_cell Target Cell cluster_nucleus Nucleus Compound 3’-Azido-3’-deoxy-5-fluoro- beta-L-cytidine Compound_MP Monophosphate Compound->Compound_MP Kinase Compound_DP Diphosphate Compound_MP->Compound_DP Kinase Compound_TP Triphosphate (Active Form) Compound_DP->Compound_TP Kinase DNA_Polymerase DNA Polymerase Compound_TP->DNA_Polymerase Growing_DNA Growing DNA Strand DNA_Polymerase->Growing_DNA Incorporation Terminated_DNA Terminated DNA Strand Growing_DNA->Terminated_DNA Chain Termination Apoptosis Apoptosis Terminated_DNA->Apoptosis Triggers

In Vitro Antiviral Activity of 3’-Azido-3’-deoxy-5-fluoro-beta-L-cytidine: A Technical Overview and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the in vitro antiviral activity of the nucleoside analogue 3’-Azido-3’-deoxy-5-fluoro-beta-L-cytidine. Despite its classification as a potential antiviral agent, a comprehensive review of publicly available scientific literature and databases reveals a notable absence of specific studies detailing its efficacy against viral pathogens. This document, therefore, serves a dual purpose: to transparently report the current lack of specific antiviral data for this compound and to provide a robust framework for its future evaluation. By drawing parallels with structurally related and well-characterized nucleoside analogues, this guide outlines the presumed mechanism of action, details established experimental protocols for in vitro antiviral and cytotoxicity testing, and presents logical workflows for screening and characterization. This information is intended to equip researchers and drug development professionals with the necessary background and methodologies to investigate the antiviral potential of this compound.

Introduction

Nucleoside analogues represent a cornerstone of antiviral chemotherapy, with numerous approved drugs for the treatment of infections caused by HIV, Hepatitis B and C viruses, and Herpes viruses. These compounds typically function as chain terminators of viral DNA or RNA synthesis, following intracellular phosphorylation to their active triphosphate form. This compound is a synthetic nucleoside derivative characterized by an azido group at the 3' position of the sugar moiety, a fluorine atom at the 5-position of the cytosine base, and an L-configuration of the nucleoside. While chemical suppliers list this compound and suggest its potential as an antiviral agent based on its structural features, specific data on its biological activity is not currently available in peer-reviewed literature. This guide provides a comprehensive overview of the methodologies that can be employed to assess its in vitro antiviral profile.

Putative Mechanism of Action

The proposed antiviral mechanism of this compound is based on the well-established action of other 3'-azido nucleoside analogues, such as Zidovudine (AZT). The key steps are as follows:

  • Cellular Uptake: The compound is transported into the host cell.

  • Intracellular Phosphorylation: Host cell kinases sequentially phosphorylate the nucleoside analogue to its monophosphate, diphosphate, and finally to the active triphosphate form.

  • Viral Polymerase Inhibition: The triphosphate analogue acts as a competitive inhibitor of the viral reverse transcriptase or polymerase.

  • Chain Termination: If incorporated into the growing viral DNA or RNA chain, the absence of a 3'-hydroxyl group due to the presence of the 3'-azido group prevents the formation of the next phosphodiester bond, leading to chain termination and halting viral replication.

The L-configuration of the nucleoside may influence its interaction with viral and cellular enzymes, potentially offering a different resistance profile or toxicity spectrum compared to D-nucleosides.

G cluster_cell Host Cell Compound 3’-Azido-3’-deoxy- 5-fluoro-beta-L-cytidine Compound_MP Monophosphate Compound->Compound_MP Host Kinase Compound_DP Diphosphate Compound_MP->Compound_DP Host Kinase Compound_TP Triphosphate (Active Form) Compound_DP->Compound_TP Host Kinase Viral_Polymerase Viral Reverse Transcriptase/ Polymerase Compound_TP->Viral_Polymerase Competitive Inhibition Viral_Replication Viral Genome Replication Compound_TP->Viral_Replication Incorporation Viral_Polymerase->Viral_Replication Chain_Termination Chain Termination Viral_Replication->Chain_Termination Virus Virus

Figure 1: Putative mechanism of action for 3’-azido nucleoside analogues.

Quantitative Data on Antiviral Activity

As of the date of this publication, there is no specific quantitative data available in the scientific literature for the in vitro antiviral activity of this compound. The following table is provided as a template for researchers to populate as data becomes available.

VirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
e.g., HIV-1e.g., MT-4Data Not AvailableData Not AvailableData Not Available
e.g., HBVe.g., HepG2.2.15Data Not AvailableData Not AvailableData Not Available
e.g., HCVe.g., Huh-7Data Not AvailableData Not AvailableData Not Available

EC50: 50% effective concentration, the concentration of the compound that inhibits viral replication by 50%. CC50: 50% cytotoxic concentration, the concentration of the compound that reduces the viability of the host cells by 50%. SI: Selectivity Index, a measure of the compound's therapeutic window.

Recommended Experimental Protocols

The following are detailed methodologies for key experiments to determine the in vitro antiviral activity and cytotoxicity of this compound.

Cytotoxicity Assay

Objective: To determine the concentration of the compound that is toxic to the host cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Host cell line (e.g., Vero, MT-4, HepG2, Huh-7)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.

  • Prepare serial dilutions of the compound in culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a "cells only" control (no compound).

  • Incubate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.

Antiviral Activity Assay (Plaque Reduction Assay)

Objective: To determine the concentration of the compound that inhibits viral replication, measured by the reduction in the number of viral plaques.

Materials:

  • Host cell line susceptible to the virus of interest

  • Virus stock with a known titer

  • This compound

  • Culture medium and overlay medium (e.g., containing carboxymethylcellulose or agar)

  • Staining solution (e.g., crystal violet)

  • 6-well or 12-well plates

Procedure:

  • Seed host cells in multi-well plates to form a confluent monolayer.

  • Prepare serial dilutions of the compound in culture medium.

  • Remove the culture medium and infect the cells with the virus at a known multiplicity of infection (MOI).

  • After a 1-2 hour adsorption period, remove the virus inoculum and wash the cells.

  • Add the overlay medium containing the different concentrations of the compound. Include a "virus only" control (no compound) and a "cells only" control.

  • Incubate until plaques are visible (typically 3-10 days, depending on the virus).

  • Fix the cells (e.g., with formaldehyde) and stain with crystal violet.

  • Count the number of plaques in each well.

  • Calculate the EC50 value by plotting the percentage of plaque reduction against the compound concentration.

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for the in vitro screening of a novel antiviral compound.

G Start Start: Compound Synthesis and Purification Cytotoxicity Cytotoxicity Assays (e.g., MTT) on various cell lines Start->Cytotoxicity Primary_Screening Primary Antiviral Screening (Single high concentration) Start->Primary_Screening Dose_Response Dose-Response Assays (e.g., Plaque Reduction) Cytotoxicity->Dose_Response Primary_Screening->Dose_Response If Active Calculate_Parameters Calculate EC50, CC50, and SI Dose_Response->Calculate_Parameters Mechanism_Studies Mechanism of Action Studies (e.g., Polymerase Assays) Calculate_Parameters->Mechanism_Studies Promising SI Resistance_Studies Resistance Profiling Mechanism_Studies->Resistance_Studies Lead_Optimization Lead Optimization Resistance_Studies->Lead_Optimization

Figure 2: General workflow for in vitro antiviral drug screening.

Conclusion

While this compound possesses structural motifs suggestive of antiviral activity, there is a clear gap in the scientific literature regarding its in vitro efficacy. This guide provides the necessary theoretical background and detailed experimental protocols to enable researchers to systematically evaluate its potential as an antiviral agent. The methodologies outlined herein for assessing cytotoxicity and antiviral activity are standard in the field and will allow for the generation of robust and comparable data. Future studies are essential to determine if this compound or its derivatives warrant further development as therapeutic agents.

An In-depth Technical Guide to 3’-Azido-3’-deoxy-5-fluoro-beta-L-cytidine: A Pyrimidine Nucleoside Analog for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3’-Azido-3’-deoxy-5-fluoro-beta-L-cytidine, a pyrimidine nucleoside analog. Contrary to some classifications, it is crucial to note that this compound is a derivative of cytidine, a pyrimidine, not a purine. This document details its presumed mechanism of action, cellular uptake, and metabolic activation, drawing parallels with structurally related L-nucleoside analogs. While specific quantitative data for this exact molecule is limited in publicly available literature, representative data from analogous compounds are presented. Detailed experimental protocols for the synthesis and biological evaluation of such nucleoside analogs are provided to guide research and development efforts.

Introduction

Nucleoside analogs are a cornerstone of antiviral and anticancer therapies. Their structural similarity to natural nucleosides allows them to be recognized by cellular and viral enzymes, leading to the disruption of nucleic acid synthesis and induction of apoptosis. This compound is a synthetic L-nucleoside analog incorporating both a 3'-azido group and a 5-fluoro modification to the cytidine scaffold. The L-configuration offers potential advantages, including reduced susceptibility to degradation by some host enzymes and unique interactions with viral polymerases.

Chemical and Physical Properties

PropertyInferred Value/Characteristic
Molecular Formula C₉H₁₁FN₆O₄
Molecular Weight 286.22 g/mol
Appearance Likely a white to off-white solid
Solubility Expected to be soluble in DMSO and polar organic solvents.
Chemical Class Pyrimidine Nucleoside Analog[1][2]

Mechanism of Action

The mechanism of action for this compound is anticipated to be similar to other 3'-azido substituted nucleoside analogs, such as Zidovudine (AZT). The primary mode of action involves the inhibition of DNA synthesis.[3]

  • Cellular Uptake and Phosphorylation: The analog is transported into the cell via nucleoside transporters. Inside the cell, it is sequentially phosphorylated by host cell kinases to its active triphosphate form.[4][5]

  • Chain Termination: The triphosphate analog acts as a competitive inhibitor of viral or cellular DNA polymerases. Upon incorporation into a growing DNA strand, the 3'-azido group prevents the formation of a phosphodiester bond with the next incoming nucleotide, leading to chain termination.[6]

  • Induction of Apoptosis: The disruption of DNA synthesis and the accumulation of terminated DNA fragments can trigger cellular stress responses, ultimately leading to programmed cell death (apoptosis).

A novel cytidine analog, 4'-azido-2'-deoxy-2'-fluoro(arbino)cytidine (FNC), has been shown to induce apoptosis through the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and modulation of apoptotic gene expression (upregulation of Bax and downregulation of Bcl-2 and Bcl-xl).[7] It also causes cell cycle arrest at the G2/M phase.[7]

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Analog 3’-Azido-3’-deoxy- 5-fluoro-beta-L-cytidine Analog_in Analog Analog->Analog_in Nucleoside Transporter Analog_MP Analog Monophosphate Analog_in->Analog_MP Kinase Analog_DP Analog Diphosphate Analog_MP->Analog_DP Kinase Analog_TP Analog Triphosphate (Active Form) Analog_DP->Analog_TP Kinase DNA_Polymerase DNA Polymerase Analog_TP->DNA_Polymerase Competitive Inhibition DNA_Chain Growing DNA Strand DNA_Polymerase->DNA_Chain Termination Chain Termination DNA_Polymerase->Termination Incorporation Apoptosis Apoptosis Termination->Apoptosis

Figure 1: Proposed mechanism of action for this compound.

Quantitative Data

CompoundCell LineTime PointIC₅₀ (µM)Reference
4'-azido-2'-deoxy-2'-fluoro(arbino)cytidine (FNC)Dalton's Lymphoma (DL)24 h1[7]
4'-azido-2'-deoxy-2'-fluoro(arbino)cytidine (FNC)Dalton's Lymphoma (DL)48 h0.5[7]
4'-azido-2'-deoxy-2'-fluoro(arbino)cytidine (FNC)Dalton's Lymphoma (DL)72 h0.1[7]

Experimental Protocols

General Synthesis of 3'-Azido-3'-deoxy-5-fluoro-beta-L-cytidine

A precise, step-by-step synthesis protocol for this compound is not detailed in the available literature. However, a general synthetic strategy can be proposed based on established methods for the synthesis of fluorinated and azido-substituted nucleosides.[8][9][10][11] The synthesis would likely involve a multi-step process starting from a suitable L-ribose derivative.

Synthesis_Workflow Start L-Ribose Derivative Step1 Protection of Hydroxyl Groups Start->Step1 Step2 Introduction of 3'-Azido Group Step1->Step2 Step3 Glycosylation with 5-Fluorocytosine Step2->Step3 Step4 Deprotection Step3->Step4 Final 3’-Azido-3’-deoxy-5-fluoro- beta-L-cytidine Step4->Final

Figure 2: A generalized synthetic workflow for this compound.

Key Synthetic Steps:

  • Protection: The hydroxyl groups of the starting L-ribose derivative would be protected to ensure regioselectivity in subsequent steps.

  • Azidation: The 3'-hydroxyl group would be converted to a leaving group, followed by nucleophilic substitution with an azide source (e.g., sodium azide).

  • Glycosylation: The modified sugar would be coupled with silylated 5-fluorocytosine to form the nucleoside.

  • Deprotection: The protecting groups would be removed to yield the final product.

  • Purification: The final compound would be purified using techniques such as column chromatography and recrystallization.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.[12][13][14]

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the diluted compound to the wells and incubate for the desired time (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control and plot a dose-response curve to determine the IC₅₀ value.

Antiviral Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC₅₀).[15][16]

Materials:

  • Host cell line susceptible to the virus of interest

  • Virus stock with a known titer

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Overlay medium (e.g., medium with low-melting-point agarose)

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.

  • Infection: Infect the cell monolayers with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques.

  • Compound Treatment: After viral adsorption, remove the inoculum and overlay the cells with the overlay medium containing serial dilutions of the test compound.

  • Incubation: Incubate the plates at 37°C until plaques are visible.

  • Staining: Fix the cells and stain with crystal violet to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC₅₀ value.

Cellular Uptake and Metabolism

The cellular uptake and metabolism of L-nucleoside analogs are critical for their therapeutic efficacy.

Cellular_Uptake_and_Metabolism Analog_Ext Extracellular L-Nucleoside Analog Transporter Nucleoside Transporter (e.g., ENT, CNT) Analog_Ext->Transporter Analog_Int Intracellular L-Nucleoside Analog Transporter->Analog_Int Phosphorylation Sequential Phosphorylation (Kinases) Analog_Int->Phosphorylation Active_TP Active Triphosphate Form Phosphorylation->Active_TP Target Viral/Cellular Polymerase Active_TP->Target

Figure 3: Cellular uptake and metabolic activation of L-nucleoside analogs.

L-nucleoside analogs are generally transported into cells by the same transporters as their D-enantiomers, although the efficiency may vary. Once inside the cell, they must be phosphorylated to their triphosphate form to become active. This phosphorylation is carried out by cellular nucleoside and nucleotide kinases. The efficiency of this phosphorylation cascade is a key determinant of the analog's potency.

Conclusion

This compound is a pyrimidine nucleoside analog with potential as an antiviral or anticancer agent. Its mechanism of action is expected to involve the termination of DNA synthesis following cellular uptake and phosphorylation. While specific biological data for this compound is limited, this guide provides a framework for its synthesis, biological evaluation, and understanding of its mechanism of action based on current knowledge of related nucleoside analogs. Further research is warranted to fully elucidate the therapeutic potential of this compound.

References

A Technical Guide to the Biological Properties of 5-Substituted 3'-Azido Pyrimidine Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological properties of 5-substituted 3'-azido pyrimidine nucleosides, a class of compounds renowned for their significant therapeutic potential. This document delves into their antiviral and anticancer activities, mechanisms of action, and structure-activity relationships, supported by quantitative data and detailed experimental methodologies.

Introduction to 3'-Azido Pyrimidine Nucleosides

Nucleoside analogs are cornerstones of modern chemotherapy, targeting viral and cancerous cells by interfering with nucleic acid synthesis. The 3'-azido pyrimidine nucleosides, characterized by an azido (-N₃) group at the 3' position of the sugar moiety and various substituents at the 5-position of the pyrimidine base, represent a critical family within this class. The archetypal member, 3'-azido-3'-deoxythymidine (AZT, Zidovudine), was the first drug approved for the treatment of HIV/AIDS and remains a subject of extensive research. These modifications confer unique biological activities, primarily by acting as chain terminators for DNA synthesis catalyzed by viral reverse transcriptases and, in some contexts, cellular polymerases. This guide explores the key biological activities and underlying molecular mechanisms that make these compounds potent therapeutic agents.

Antiviral Properties

The most prominent biological activity of this class of nucleosides is their potent antiviral effect, particularly against retroviruses like the Human Immunodeficiency Virus (HIV).

Anti-HIV Activity and Mechanism of Action

Nucleosides bearing a 3'-azido group on the sugar ring exhibit the most potent antiviral activity against HIV-1.[1] The mechanism involves intracellular phosphorylation to the active 5'-triphosphate form, which then acts as a competitive inhibitor and, more importantly, a chain terminator of the viral reverse transcriptase (RT).

The general workflow for the antiviral mechanism of action is as follows:

Antiviral_Mechanism cluster_cell Infected Host Cell cluster_virus HIV Replication Cycle Nuc 3'-Azido Nucleoside (e.g., AZT) Nuc_MP Nucleoside Monophosphate Nuc->Nuc_MP Host Kinases Nuc_DP Nucleoside Diphosphate Nuc_MP->Nuc_DP Nuc_TP Nucleoside Triphosphate (Active Form) Nuc_DP->Nuc_TP RT Viral Reverse Transcriptase (RT) Nuc_TP->RT Competes with natural dNTPs DNA Viral DNA Synthesis RT->DNA Catalyzes Termination Chain Termination (Replication Blocked) DNA->Termination Incorporation of 3'-Azido Nucleotide

Figure 1: Mechanism of Reverse Transcriptase Inhibition. The 3'-azido nucleoside is phosphorylated to its active triphosphate form, which is incorporated by viral reverse transcriptase, leading to the termination of viral DNA chain elongation.

Structure-Activity Relationships (SAR) for Anti-HIV Agents

Systematic studies have elucidated key structural features that govern the anti-HIV potency of these compounds[1]:

  • 3'-Azido Group : This feature is paramount for potent activity.[1] Replacing it with an amino or iodo group diminishes the antiviral effect.[1]

  • 5-Position Substitution : Small alkyl groups such as hydrogen (H), methyl (CH₃), and ethyl (C₂H₅) at this position yield derivatives with the highest potency.[1] Larger alkyl groups or a bromovinyl substitution significantly reduce potency.[1]

  • Pyrimidine Ring : Replacing the uracil ring with cytosine or 5-methylcytosine can produce analogs with high potency and low toxicity.[1]

  • 5'-Hydroxy Group : Modification of the 5'-hydroxy group markedly reduces antiviral activity, as it is essential for the initial phosphorylation step.[1]

Based on these relationships, compounds like 3'-azido-2',3'-dideoxyuridine, 3'-azido-5-ethyl-2',3'-dideoxyuridine, and 3'-azido-2',3'-dideoxycytidine have been identified as potent and selective anti-HIV-1 agents.[1]

Anticancer Properties

Beyond their antiviral effects, 3'-azido pyrimidine nucleosides have demonstrated significant potential as anticancer agents, acting through several distinct mechanisms.

Cytotoxic Activity

Various 5-substituted 3'-azido and related 3'-amino pyrimidine nucleosides have shown cytotoxic activity against neoplastic cell lines.[2][3] For instance, certain derivatives are active against murine L1210 and sarcoma 180 (S-180) cells in vitro.[2][3] Notably, in some studies, the 3'-amino counterparts were found to be more active than the 3'-azido derivatives.[2]

Quantitative Anticancer Data Summary
Compound Class/NameCell LineActivity MetricValue (µM)Reference
3'-Amino-2',3'-dideoxy-5-fluorouridineL1210ED₅₀15[2]
Sarcoma 180ED₅₀1[2]
3'-Amino-2',3'-dideoxycytidineL1210ED₅₀ / ID₅₀0.7[2][3]
Sarcoma 180ED₅₀ / ID₅₀4[2][3]
3'-Amino-2',3'-dideoxy-5-fluorocytidineL1210ED₅₀10[2]
Sarcoma 180ED₅₀1[2]
Mechanisms of Anticancer Action

The anticancer effects are multifaceted and include telomerase inhibition, effects on DNA polymerases, and radiosensitization.

  • Telomerase Inhibition : Telomerase, a reverse transcriptase active in over 85% of human cancers, is a key target for cancer therapy.[4] AZT has been shown to effectively inhibit the telomerase activity of human ovarian cancer cells in a time- and dose-dependent manner, leading to reduced cell viability and the induction of apoptosis.[4]

Telomerase_Inhibition cluster_cell Cancer Cell cluster_nucleus Nucleus AZT AZT AZT_TP AZT-Triphosphate (Active Form) AZT->AZT_TP Host Kinases Telomerase Telomerase (hTERT) AZT_TP->Telomerase Inhibits Telomere Telomere Elongation Telomerase->Telomere Maintains Apoptosis Telomere Shortening -> Apoptosis Telomerase->Apoptosis Inhibition leads to

Figure 2: Mechanism of Telomerase Inhibition by AZT. Active AZT-Triphosphate inhibits the telomerase enzyme, preventing telomere elongation and ultimately leading to cancer cell apoptosis.

  • Inhibition of DNA Polymerases and Exonucleases : The 5'-triphosphate of AZT (AZT-TP) inhibits mammalian DNA polymerase gamma, the mitochondrial DNA polymerase.[5] This inhibition occurs in competition with the natural substrate dTTP, but unlike in reverse transcriptase, AZT-TP is not incorporated into the DNA by polymerase gamma.[5] This interaction is a major contributor to the cellular toxicity associated with the drug. Furthermore, 3'-azido-3'-deoxythymidine 5'-monophosphate (AZT-MP) can inhibit the 3' to 5' exonuclease (proofreading) activity of DNA polymerases.[6] This may increase the incorporation of AZT into host DNA and inhibit DNA repair, contributing to both toxicity and potential mutagenic effects.[6]

  • Radiosensitization : Azido-nucleosides can enhance the effects of radiation therapy.[7][8] Upon exposure to radiation, these compounds can undergo dissociative electron attachment (DEA), a process that creates highly reactive nitrogen-centered radicals.[7][8] These radicals can induce significant DNA damage, augmenting the cell-killing effect of radiation in tumor cells.[7] The specific type of radical formed depends on the position of the azido substitution on the pyrimidine base.[7][8]

Experimental Protocols

This section provides standardized methodologies for key experiments used to evaluate the biological properties of 5-substituted 3'-azido pyrimidine nucleosides.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

MTT_Assay_Workflow A 1. Seed cancer cells in a 96-well plate and incubate (24h) B 2. Add serial dilutions of test compound to wells A->B C 3. Incubate for a defined period (e.g., 48-72h) B->C D 4. Add MTT reagent to each well and incubate (e.g., 4h) C->D E 5. Living cells convert yellow MTT to purple formazan crystals D->E F 6. Add solubilizing agent (e.g., DMSO) to dissolve crystals E->F G 7. Measure absorbance at ~570nm using a plate reader F->G H 8. Calculate % viability vs. control and determine IC50 value G->H

Figure 3: Workflow for an MTT Cytotoxicity Assay.

Methodology:

  • Cell Seeding: Plate cells (e.g., L1210, MCF-7) in 96-well microtiter plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Addition: Prepare serial dilutions of the test nucleoside in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Anti-HIV-1 Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol assesses a compound's ability to inhibit HIV-1 replication in primary human cells.

Methodology:

  • PBMC Isolation: Isolate PBMCs from the whole blood of healthy, HIV-negative donors using Ficoll-Paque density gradient centrifugation.

  • Cell Stimulation: Stimulate the PBMCs with phytohemagglutinin (PHA) for 2-3 days in RPMI-1640 medium supplemented with fetal bovine serum (FBS) and IL-2 to induce cell proliferation and expression of HIV co-receptors.

  • Infection and Treatment: Wash the stimulated cells and infect them with a known titer of an HIV-1 laboratory strain (e.g., HIV-1 IIIB) for 2 hours. After infection, wash the cells to remove the free virus and resuspend them in fresh medium.

  • Culturing: Plate the infected cells into 96-well plates containing serial dilutions of the test nucleoside. Include an untreated virus control and an uninfected cell control.

  • Incubation: Incubate the plates for 7 days at 37°C in a 5% CO₂ atmosphere.

  • Endpoint Measurement: On day 7, collect the cell culture supernatant. Measure the level of HIV-1 replication by quantifying the amount of p24 antigen using a commercial ELISA kit or by measuring reverse transcriptase activity.

  • Analysis: Calculate the percentage of inhibition of viral replication for each compound concentration compared to the untreated virus control. Determine the effective concentration that inhibits replication by 50% (EC₅₀). Simultaneously, assess cell viability using a method like the MTT assay to determine the cytotoxic concentration (CC₅₀) and calculate the selectivity index (SI = CC₅₀/EC₅₀).

Conclusion and Future Perspectives

5-substituted 3'-azido pyrimidine nucleosides are a versatile class of compounds with well-established antiviral and emerging anticancer activities. Their mechanism of action, centered on the termination of DNA synthesis, makes them potent inhibitors of viral reverse transcriptases and telomerase. The structure-activity relationships highlight the critical roles of the 3'-azido group and the 5-position substituent in modulating biological potency and selectivity. However, the clinical utility of these agents can be limited by cellular toxicity, primarily through the inhibition of mitochondrial DNA polymerase gamma and the host cell's DNA proofreading machinery.

Future research in this field should focus on the design of novel analogs with improved selectivity indices. Prodrug strategies, such as the phosphoramidate approach used in "Compound 003"[9], could enhance targeted delivery and reduce off-target toxicity. Furthermore, exploring the radiosensitizing properties of these nucleosides offers a promising avenue for combination therapies in oncology. A deeper understanding of the molecular interactions with cellular polymerases and repair enzymes will be crucial for developing the next generation of safer and more effective 3'-azido pyrimidine nucleoside-based therapeutics.

References

Preliminary Cytotoxicity Profile of 3’-Azido-3’-deoxy-5-fluoro-beta-L-cytidine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific preliminary cytotoxicity data (e.g., IC50 values) or detailed, peer-reviewed experimental protocols for 3’-Azido-3’-deoxy-5-fluoro-beta-L-cytidine. The information presented herein is a comprehensive guide based on the known cytotoxic properties and mechanisms of closely related nucleoside analogs, including 3'-azido and 5-fluoro substituted pyrimidine derivatives. This document is intended to provide a foundational understanding and framework for designing and interpreting future cytotoxicity studies of the title compound.

Introduction

This compound is a synthetic L-nucleoside analog. Nucleoside analogs represent a cornerstone of antiviral and anticancer chemotherapy. Their therapeutic effect is contingent on their structural similarity to endogenous nucleosides, allowing them to be recognized and metabolized by cellular or viral enzymes. Modifications to the sugar moiety, such as the introduction of an azido group at the 3' position, and to the pyrimidine base, like fluorination at the 5-position, are key strategies to imbue these molecules with cytotoxic or antiviral properties.

The "L" configuration (levorotatory) of the sugar is an important stereochemical feature. While most naturally occurring nucleosides are in the "D" (dextrorotatory) configuration, L-nucleoside analogs have demonstrated potent biological activities, sometimes with an improved safety profile due to differential recognition by human versus viral or cancer-associated enzymes.

Presumed Mechanism of Action

Based on the mechanisms of action of related 3'-azido and 5-fluoro nucleoside analogs, the cytotoxic effects of this compound are likely mediated through the following pathways:

  • Inhibition of DNA Synthesis: Like many nucleoside analogs, the primary mechanism of cytotoxicity is expected to be the inhibition of DNA synthesis.[1] Following cellular uptake, the compound would undergo intracellular phosphorylation by nucleoside and nucleotide kinases to its active triphosphate form. This triphosphate analog can then act as a competitive inhibitor of DNA polymerases. Incorporation of the 3'-azido modified nucleotide into a growing DNA strand would lead to chain termination, as the 3'-azido group prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide triphosphate.

  • Induction of Apoptosis: The disruption of DNA replication and the accumulation of DNA strand breaks are potent triggers for programmed cell death, or apoptosis.[1] It is anticipated that treatment with this compound would lead to the activation of apoptotic signaling cascades.

The general pathway for the activation and action of a cytotoxic nucleoside analog is depicted below.

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Compound_ext 3’-Azido-3’-deoxy- 5-fluoro-beta-L-cytidine Compound_int 3’-Azido-3’-deoxy- 5-fluoro-beta-L-cytidine Compound_ext->Compound_int Cellular Uptake Compound_MP Monophosphate Compound_int->Compound_MP Nucleoside Kinase Compound_DP Diphosphate Compound_MP->Compound_DP Nucleotide Kinase Compound_TP Triphosphate (Active) Compound_DP->Compound_TP Nucleotide Kinase DNA_Polymerase DNA Polymerase Compound_TP->DNA_Polymerase Competitive Inhibition DNA_Chain_Termination DNA Chain Termination DNA_Polymerase->DNA_Chain_Termination Incorporation Apoptosis Apoptosis DNA_Chain_Termination->Apoptosis

Caption: General mechanism of action for a cytotoxic nucleoside analog.

Quantitative Cytotoxicity Data of Related Analogs

While no specific data exists for this compound, the following table summarizes the cytotoxic activity of structurally similar compounds against various cancer cell lines. This information provides a valuable reference for estimating the potential potency of the title compound.

CompoundCell LineAssay TypeEndpointValue (µM)Reference
3'-Amino-2',3'-dideoxy-5-fluorocytidineMurine L1210Not StatedED5010[2]
3'-Amino-2',3'-dideoxy-5-fluorocytidineSarcoma 180Not StatedED501[2]
3'-Azido-3'-deoxythymidine (AZT)Ovarian HO-8910MTT AssayIC50>100 (72h)[3]

Note: A study on various 3'-azido and 3'-amino analogues of 5-substituted pyrimidine deoxyribonucleosides found that the 3'-azido derivatives were less active in comparison with their 3'-amino counterparts.[2]

Experimental Protocols for Cytotoxicity Assessment

The following is a generalized protocol for assessing the in vitro cytotoxicity of a nucleoside analog, based on standard methodologies such as the MTT or resazurin assay.

4.1. Cell Culture

  • Cell Lines: A panel of human cancer cell lines should be selected, for example, from the NCI-60 panel, representing different tumor types (e.g., leukemia, colon, breast, lung).

  • Culture Conditions: Cells should be maintained in the recommended culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures are to be incubated at 37°C in a humidified atmosphere of 5% CO2.

4.2. Cytotoxicity Assay (MTT Assay Example)

  • Cell Seeding: Harvest exponentially growing cells and seed them into 96-well microplates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control).

  • Incubation: Incubate the plates for a specified period, typically 72 hours, under standard culture conditions.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

The workflow for a typical in vitro cytotoxicity experiment is outlined in the diagram below.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Cell Culture Cell_Seeding Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Dilution Compound Dilution Treatment Treatment Compound_Dilution->Treatment Cell_Seeding->Treatment Incubation Incubation (e.g., 72h) Treatment->Incubation Viability_Assay Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Acquisition Data Acquisition (Absorbance) Viability_Assay->Data_Acquisition Data_Analysis Data Analysis (IC50 Calculation) Data_Acquisition->Data_Analysis

References

Antitumor Activity of Purine Nucleoside Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the antitumor mechanisms, clinical efficacy, and experimental evaluation of purine nucleoside analogs (PNAs), a critical class of antimetabolite drugs. PNAs are structural mimics of natural purines, adenosine, and guanosine, and are highly effective in treating various hematological malignancies.[1][2][3] This document outlines their core mechanisms of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex biological pathways they modulate.

Core Mechanism of Action

Purine nucleoside analogs exert their cytotoxic effects primarily by interfering with nucleic acid synthesis and repair.[4][5][6] Although individual agents have unique properties, they share a common metabolic activation pathway. Following administration, PNAs are transported into the cell and undergo intracellular phosphorylation by kinases, such as deoxycytidine kinase, to their active triphosphate metabolites.[7][8][9] These active forms then competitively inhibit key enzymes involved in DNA synthesis and repair, are incorporated into DNA and RNA, and ultimately trigger programmed cell death (apoptosis).[6][8][10][11]

PNA_Activation_and_Mechanism General Metabolic Activation and Action of Purine Nucleoside Analogs cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space PNA Purine Nucleoside Analog (Prodrug) PNA_inside PNA PNA->PNA_inside Nucleoside Transporter PNA_MP PNA-Monophosphate PNA_inside->PNA_MP Deoxycytidine Kinase (dCK) PNA_DP PNA-Diphosphate PNA_MP->PNA_DP Kinases PNA_TP PNA-Triphosphate (Active Metabolite) PNA_DP->PNA_TP Kinases RNR Ribonucleotide Reductase PNA_TP->RNR Inhibition DNA_Polymerase DNA Polymerase PNA_TP->DNA_Polymerase Inhibition & Incorporation DNA_Ligase DNA Ligase PNA_TP->DNA_Ligase Inhibition Apoptosis Apoptosis RNR->Apoptosis dNTP Pool Imbalance DNA_Repair DNA Repair Mechanisms DNA_Polymerase->Apoptosis DNA Strand Breaks

Caption: General metabolic activation and mechanism of action for purine nucleoside analogs.

Profiles of Key Purine Nucleoside Analogs

Several PNAs have been approved by the FDA and are integral in treating hematological cancers.[2][6]

Fludarabine is a fluorinated purine analog widely used in the treatment of chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma.[7][11][12] Its active metabolite, F-ara-ATP, inhibits DNA polymerase and ribonucleotide reductase, leading to the termination of DNA chain elongation and inducing apoptosis.[7][8][11] Fludarabine is also known to be active against non-dividing cells.[9]

Cladribine (2-chlorodeoxyadenosine) is highly effective in treating hairy cell leukemia (HCL) and has shown activity in other lymphoid malignancies and multiple sclerosis.[10][13][14] Resistant to degradation by adenosine deaminase (ADA), it accumulates intracellularly as its triphosphate form (CdATP).[10] CdATP induces DNA strand breaks, activates p53, and leads to apoptosis.[10] It is toxic to both resting and proliferating lymphocytes.[13]

Clofarabine is a second-generation purine nucleoside analog approved for pediatric patients with relapsed or refractory acute lymphoblastic leukemia (ALL).[15][16][17] Its triphosphate metabolite inhibits ribonucleotide reductase and DNA polymerase, promoting its own incorporation into the DNA strand and leading to cell death.[15][18]

Pentostatin (2'-deoxycoformycin) is a potent inhibitor of the enzyme adenosine deaminase (ADA).[10][19][20] By inhibiting ADA, pentostatin leads to the accumulation of deoxyadenosine and its metabolite deoxyadenosine triphosphate (dATP), which are toxic to lymphocytes.[19][21] This accumulation disrupts DNA synthesis and can induce apoptosis, making it highly effective against HCL.[10][22]

Nelarabine is a prodrug of the deoxyguanosine analog ara-G, uniquely toxic to T-lymphoblasts.[23] It is approved for treating T-cell acute lymphoblastic leukemia (T-ALL) and T-cell lymphoblastic lymphoma (T-LL) that has relapsed or is refractory to other treatments.[23][24] The accumulation of its active triphosphate form, ara-GTP, impairs DNA synthesis and leads to T-cell death.[2][25]

Quantitative Data on Antitumor Activity

The efficacy of purine nucleoside analogs can be quantified through preclinical in vitro studies and clinical trial outcomes.

AnalogCell LineCancer TypeIC50 Value (µM)Reference
PU1-1 AGSGastric Adenocarcinoma (KRAS G12D)~3.6[26]
PU1-1 SNU1197Biliary Tract (KRAS G12D)~3.6[26]
PU1-1 PANC1Pancreatic Cancer (KRAS G12D)~3.6[26]
Clofarabine-ADP Analog N/A (CD73 Enzyme)N/A0.18[27]
Clofarabine-ADP Analog T24 Cells (Bladder)Bladder Cancer0.24[27]
Note: Data for specific, well-established analogs like fludarabine and cladribine across a wide range of standard cell lines are highly variable in the literature and depend heavily on experimental conditions. The data presented reflects recently published findings on novel analogs or derivatives.
AnalogDiseasePatient PopulationKey Efficacy MetricResultReference
Nelarabine T-ALLNewly Diagnosed Children/Young Adults4-Year Disease-Free Survival88% (with chemo) vs. 83% (chemo alone)[28]
Nelarabine T-ALLNewly Diagnosed Children/Young Adults4-Year Overall Survival90.2%[28]
Nelarabine T-ALL (High Risk)Newly Diagnosed Children/Young Adults5-Year Disease-Free Survival91% (with Capizzi-MTX)[24][29]
Cladribine Hairy Cell LeukemiaN/AOverall Response Rate75-100%[13]
Cladribine Hairy Cell LeukemiaN/A9-Year Overall Survival97%[13]
Nelarabine R/R T-ALL/LBLChildren (1st/2nd Relapse)Response Rates55% / 27%[25]
Nelarabine R/R T-ALL/LBLAdults (1st or later relapse)Complete Remission (CR)~33%[25]
R/R: Relapsed/Refractory; T-ALL: T-cell Acute Lymphoblastic Leukemia; LBL: Lymphoblastic Lymphoma; HCL: Hairy Cell Leukemia.

Signaling Pathways

PNAs trigger apoptosis through the intrinsic (mitochondrial) pathway. The accumulation of DNA strand breaks and cellular stress leads to the activation of tumor suppressor proteins like p53.[10][12] This initiates a cascade involving the release of cytochrome c from the mitochondria, leading to the activation of caspases, the executioner enzymes of apoptosis.

Apoptosis_Signaling_Pathway PNA-Induced Apoptotic Signaling Pathway PNA_TP PNA-Triphosphate DNA_Damage DNA Damage & Cellular Stress PNA_TP->DNA_Damage p53 p53 Activation DNA_Damage->p53 Mitochondria Mitochondria p53->Mitochondria Bax/Bak Activation CytochromeC Cytochrome C Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway activated by purine nucleoside analogs.

Experimental Protocols

Evaluating the antitumor activity of purine nucleoside analogs involves a series of standardized in vitro assays.

This protocol determines the concentration at which a PNA inhibits cell growth by 50% (IC50).

Objective: To measure the dose-dependent cytotoxic effect of a PNA on cancer cell lines.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., leukemia cell line like Jurkat or Raji) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for attachment and recovery.

  • Drug Treatment: Prepare serial dilutions of the purine nucleoside analog in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with DMSO, if applicable) and a no-cell blank control.

  • Incubation: Incubate the plate for a specified period (typically 48-72 hours) at 37°C in a humidified CO2 incubator.

  • Reagent Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent to each well. Incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the tetrazolium salt into a colored formazan product.

  • Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT).

  • Data Analysis: Subtract the blank reading, normalize the data to the vehicle control, and plot the percentage of cell viability against the drug concentration. Calculate the IC50 value using non-linear regression analysis.

Experimental_Workflow_IC50 Experimental Workflow for IC50 Determination A 1. Seed Cancer Cells in 96-well Plate B 2. Prepare Serial Dilutions of Purine Analog C 3. Treat Cells with Analog (48-72h Incubation) A->C B->C D 4. Add MTT/XTT Reagent (2-4h Incubation) C->D E 5. Solubilize Formazan (MTT Assay Only) D->E F 6. Read Absorbance with Plate Reader D->F For XTT Assay E->F G 7. Analyze Data & Calculate IC50 F->G

Caption: Workflow for determining the IC50 value of a PNA using a cell viability assay.

Objective: To quantify the induction of apoptosis by a PNA.

Methodology:

  • Cell Treatment: Culture cells in a 6-well plate and treat them with the PNA at its IC50 or another relevant concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Add 400 µL of binding buffer to each sample and analyze immediately using a flow cytometer.

  • Data Interpretation:

    • Annexin V (-) / PI (-): Live cells.

    • Annexin V (+) / PI (-): Early apoptotic cells.

    • Annexin V (+) / PI (+): Late apoptotic/necrotic cells.

    • Annexin V (-) / PI (+): Necrotic cells.

Conclusion and Future Directions

Purine nucleoside analogs remain a cornerstone in the therapy of hematological malignancies.[2][7] Their well-defined mechanisms of action, centered on the disruption of DNA synthesis and induction of apoptosis, provide a clear rationale for their clinical use. Current research focuses on overcoming resistance mechanisms, exploring novel PNA-based combinations (e.g., with monoclonal antibodies or other cytotoxic agents), and developing new analogs with improved efficacy and safety profiles.[4][5][30] The detailed understanding of their molecular pathways, facilitated by the experimental protocols outlined in this guide, is crucial for optimizing their therapeutic potential and guiding the development of next-generation antimetabolites.

References

3’-Azido-3’-deoxy-5-fluoro-beta-L-cytidine: A Technical Guide for Click Chemistry Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3’-Azido-3’-deoxy-5’-fluoro-beta-L-cytidine is a synthetically modified nucleoside analog that has emerged as a valuable tool in the field of bioconjugation and drug development. Its unique structure, incorporating a 3'-azido group, a 5-fluoro modification on the pyrimidine base, and an L-configuration at the sugar moiety, makes it a versatile building block for "click chemistry" reactions. This guide provides an in-depth overview of its properties, synthesis, and applications, with a focus on its utility in click chemistry for labeling and synthesizing complex biomolecules.

As a nucleoside derivative, this compound can be metabolized by cellular enzymes, allowing for its incorporation into nucleic acids, which can inhibit DNA synthesis and induce apoptosis, showing potential in anticancer research.[1][2] The azido group is the key functional handle for click chemistry, a set of biocompatible, highly efficient, and specific reactions.[1] This allows for the covalent ligation of this nucleoside to other molecules equipped with a compatible functional group, such as an alkyne.

Physicochemical Properties

The fundamental properties of 3’-Azido-3’-deoxy-5’-fluoro-beta-L-cytidine are summarized in the table below. These characteristics are essential for its handling, storage, and use in experimental settings.

PropertyValueReference
CAS Number 2095417-76-6[3]
Molecular Formula C₉H₁₁FN₆O₄[4]
Molecular Weight 286.22 g/mol [4]
Appearance White to off-white solidN/A
Storage -20°C[3]
Classification L-nucleoside, Azido-nucleoside, Fluoro-modified nucleoside[3][5]

Click Chemistry Applications

The presence of the azide moiety allows 3’-Azido-3’-deoxy-5’-fluoro-beta-L-cytidine to readily participate in two major types of click reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] These reactions are highly specific and can be performed in aqueous environments, making them ideal for biological applications.[6]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and widely used click reaction that involves the formation of a stable triazole linkage between an azide and a terminal alkyne, catalyzed by a copper(I) species.[7][8] This reaction is known for its high yields and specificity.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne to react with an azide.[1] The release of ring strain drives the reaction forward, eliminating the need for a potentially cytotoxic copper catalyst and making it highly suitable for in vivo applications.[1]

The general scheme for these click reactions is depicted below.

G cluster_reactants Reactants cluster_products Products Azido-Nucleoside 3’-Azido-3’-deoxy- 5-fluoro-beta-L-cytidine (R-N₃) Triazole_Product 1,4-disubstituted Triazole Conjugate Azido-Nucleoside->Triazole_Product Cu(I) catalyst (CuAAC) SPAAC_Product Triazole Conjugate (Copper-Free) Azido-Nucleoside->SPAAC_Product SPAAC Alkyne Alkyne-modified molecule (R'-C≡CH) Alkyne->Triazole_Product Strained_Alkyne Strained Alkyne (e.g., DBCO, BCN) Strained_Alkyne->SPAAC_Product

Caption: Click Chemistry Reactions of 3’-Azido-3’-deoxy-5-fluoro-beta-L-cytidine.
Quantitative Data for Click Reactions with Azido-Nucleosides

ParameterCuAACSPAACReference
Second-Order Rate Constant (k₂) 10 - 10⁴ M⁻¹s⁻¹Up to 45 M⁻¹s⁻¹ (with ODIBO)[9][10]
Typical Reaction Time 1 - 18 hours< 5 minutes to 3 hours[4][11]
Typical Yield 50 - 91%Quantitative[2][4][11]
Catalyst Required Yes (Copper I)No[1][7]

Experimental Protocols

Proposed Synthesis of 3’-Azido-3’-deoxy-5’-fluoro-beta-L-cytidine

A definitive, published synthesis protocol for this specific molecule is not available. However, based on established methods for synthesizing similar fluorinated and azido-modified L-nucleosides, a plausible synthetic route can be proposed starting from L-xylose.[12][13][14]

G A L-Xylose B Protection of hydroxyl groups A->B C Introduction of a leaving group at 3' position B->C D Azide substitution (e.g., with NaN₃) C->D E Glycosylation with silylated 5-fluorocytosine D->E F Deprotection E->F G This compound F->G

Caption: Proposed Synthetic Pathway for this compound.
General Protocol for CuAAC Labeling of an Alkyne-Modified Oligonucleotide

This protocol is a representative method for using an azido-modified nucleoside in a CuAAC reaction. Adjustments may be necessary based on the specific substrates.

  • Preparation of Stock Solutions:

    • Alkyne-modified Oligonucleotide: 100 µM in nuclease-free water.

    • 3’-Azido-3’-deoxy-5’-fluoro-beta-L-cytidine: 10 mM in DMSO.

    • Copper(II)-TBTA complex: 10 mM in 55% DMSO.

    • Sodium Ascorbate: 5 mM in water (freshly prepared).

    • Triethylammonium acetate buffer: 2 M, pH 7.0.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following in order:

      • 10 µL of 100 µM Alkyne-Oligonucleotide

      • 10 µL of 2 M TEAA buffer

      • 50 µL of DMSO

      • 1.5 µL of 10 mM Azido-Nucleoside

    • Vortex the mixture gently.

  • Initiation of Reaction:

    • Add 10 µL of 5 mM Sodium Ascorbate solution and vortex briefly.

    • Degas the solution by bubbling with an inert gas (e.g., argon) for 30 seconds.

    • Add 10 µL of 10 mM Copper(II)-TBTA complex.

    • Flush the tube with inert gas, cap it tightly, and vortex thoroughly.

  • Incubation and Purification:

    • Incubate the reaction at room temperature overnight, protected from light.

    • Precipitate the labeled oligonucleotide using standard ethanol or acetone precipitation methods.

    • Purify the conjugate by HPLC or PAGE.

Applications in Drug Development and Research

The unique characteristics of 3’-Azido-3’-deoxy-5’-fluoro-beta-L-cytidine make it a valuable tool in several areas of research and drug development.

Mechanism of Action: DNA Synthesis Inhibition

As a nucleoside analog, 3’-Azido-3’-deoxy-5’-fluoro-beta-L-cytidine can be phosphorylated by cellular kinases to its triphosphate form. This triphosphate can then act as a substrate for DNA polymerases. Incorporation of this modified nucleotide into a growing DNA strand leads to chain termination because the 3'-azido group prevents the formation of a phosphodiester bond with the next incoming nucleotide.[15] Furthermore, 5-fluorocytidine derivatives are known to inhibit DNA methylation, which can reactivate tumor suppressor genes and trigger DNA damage response pathways, leading to cell cycle arrest and apoptosis in cancer cells.[16]

G cluster_cell Cell A 3’-Azido-3’-deoxy-5-fluoro- beta-L-cytidine B Cellular Kinases A->B Phosphorylation C Azido-Nucleoside Triphosphate B->C D DNA Polymerase C->D E DNA Replication D->E F Chain Termination E->F Incorporation of C G DNA Damage Response F->G H Apoptosis G->H

Caption: Mechanism of Action - DNA Synthesis Inhibition Pathway.
Use in Bioconjugation and Imaging

The ability to attach this nucleoside to other molecules via click chemistry opens up numerous possibilities:

  • Labeling and Tracking: By clicking a fluorescent dye or a biotin tag to the nucleoside, researchers can track its uptake, localization, and incorporation into the DNA of living cells.

  • Creating Targeted Therapeutics: The nucleoside can be conjugated to a targeting moiety (e.g., an antibody or peptide) to deliver it specifically to cancer cells, potentially reducing off-target toxicity.

  • Development of Prodrugs: The 5'-hydroxyl group can be modified to create prodrugs with improved pharmacokinetic properties.

The following table provides examples of EC₅₀ (50% effective concentration) and TC₅₀ (50% toxic concentration) values for a related azido-nucleoside, AZT, and its derivatives, illustrating the potency that can be achieved with this class of compounds.

CompoundTargetEC₅₀ (µM)TC₅₀ (µM)Selectivity Index (TC₅₀/EC₅₀)Reference
AZT HIV-10.013>1000>76,923[17]
PFA-AZT Conjugate 9a HIV-10.1-0.310100[17]
PFA-AZT Conjugate 9b HIV-10.1-0.332230[17]
PFA-AZT Conjugate 9c HIV-10.1-0.33201000[17]

Conclusion

3’-Azido-3’-deoxy-5’-fluoro-beta-L-cytidine is a powerful and versatile chemical tool for researchers in chemistry, biology, and medicine. Its azido group provides a reliable handle for bioconjugation via click chemistry, enabling the construction of complex molecular architectures for a variety of applications, from cellular imaging to the development of novel therapeutics. Its inherent properties as a nucleoside analog that can interfere with DNA synthesis further enhance its potential as a component in anticancer and antiviral drug design. This guide serves as a foundational resource for professionals looking to harness the capabilities of this unique compound in their research and development endeavors.

References

Methodological & Application

Application Notes and Protocols for 3’-Azido-3’-deoxy-5-fluoro-beta-L-cytidine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3’-Azido-3’-deoxy-5-fluoro-beta-L-cytidine is a synthetic L-nucleoside analog belonging to a class of compounds with potential as anticancer and antiviral agents. As a derivative of cytidine, it is designed to interfere with nucleic acid synthesis, leading to the inhibition of cell proliferation and induction of apoptosis in rapidly dividing cells. The presence of a 5-fluoro substitution can enhance its metabolic stability and an azido group at the 3’ position is expected to cause DNA chain termination. These application notes provide a comprehensive overview of the putative mechanism of action and detailed protocols for evaluating the efficacy of this compound in a cell culture setting.

Disclaimer: Specific experimental data for this compound is limited in publicly available literature. The quantitative data and detailed protocols provided herein are based on closely related fluorinated nucleoside analogs, such as 5-fluoro-2'-deoxycytidine (FdCyd) and 4'-azido-2'-deoxy-2'-fluoro(arbino)cytidine (FNC). These protocols should serve as a starting point and require optimization for the specific cell lines and experimental conditions used.

Putative Mechanism of Action

Nucleoside analogs like this compound exert their cytotoxic effects primarily by disrupting DNA and RNA synthesis.[1] It is hypothesized that the compound is transported into the cell and subsequently phosphorylated by cellular kinases to its active triphosphate form. This active metabolite can then be incorporated into the growing DNA or RNA chains. The presence of the 3'-azido group prevents the formation of a phosphodiester bond with the next incoming nucleotide, leading to chain termination and the cessation of DNA replication.[2] Additionally, the incorporation of the fluorinated pyrimidine can inhibit essential enzymes involved in nucleotide metabolism, such as thymidylate synthase, further depleting the pool of deoxynucleotides necessary for DNA synthesis.[3][4] These events collectively trigger cellular stress responses, leading to cell cycle arrest and ultimately apoptosis.[1][5]

putative_mechanism_of_action Putative Mechanism of Action of this compound cluster_cell Target Cell Compound 3’-Azido-3’-deoxy-5-fluoro- beta-L-cytidine Transport Nucleoside Transporters Compound->Transport Uptake Compound_in Intracellular Compound Transport->Compound_in Phosphorylation Cellular Kinases Compound_in->Phosphorylation Activation Active_Metabolite Active Triphosphate Metabolite Phosphorylation->Active_Metabolite DNA_Polymerase DNA Polymerase Active_Metabolite->DNA_Polymerase Incorporation RNA_Polymerase RNA Polymerase Active_Metabolite->RNA_Polymerase Incorporation DNA_Synthesis DNA Synthesis DNA_Polymerase->DNA_Synthesis RNA_Synthesis RNA Synthesis RNA_Polymerase->RNA_Synthesis Chain_Termination DNA/RNA Chain Termination DNA_Synthesis->Chain_Termination Inhibition RNA_Synthesis->Chain_Termination Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Chain_Termination->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Putative mechanism of this compound.

Quantitative Data (Based on Related Compounds)

The following tables summarize the half-maximal inhibitory concentration (IC50) values for related fluorinated nucleoside analogs in various cancer cell lines. This data can be used as a reference for designing initial dose-response experiments.

Table 1: IC50 Values of 4'-azido-2'-deoxy-2'-fluoro(arbino)cytidine (FNC) in Dalton's Lymphoma (DL) Cells [6]

Treatment DurationIC50 (µM)
24 hours1.0
48 hours0.5
72 hours0.1

Table 2: IC50 Values of 5-fluoro-2'-deoxycytidine (FdCyd) in HCT-116 Colon Cancer Cells [5]

Treatment DurationIC50 (µM) (Mean ± SD)
24 hours1.72 ± 0.23
48 hours1.63 ± 0.21

Experimental Protocols

The following are detailed protocols for assessing the biological activity of this compound in cell culture.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures and can be used to determine the cytotoxic effects of the compound.[5][7]

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of the compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

mtt_assay_workflow MTT Assay Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Compound Treat with compound serial dilutions Incubate_24h->Treat_Compound Incubate_Timepoints Incubate for desired time points Treat_Compound->Incubate_Timepoints Add_MTT Add MTT solution Incubate_Timepoints->Add_MTT Incubate_MTT Incubate 2-4h Add_MTT->Incubate_MTT Solubilize Add solubilization solution Incubate_MTT->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Analyze data and determine IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol allows for the detection and quantification of apoptotic cells by flow cytometry.[5]

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate at a density of 2-5 x 10^5 cells/well in 2 mL of complete medium.

  • Incubate for 24 hours at 37°C and 5% CO2.

  • Treat the cells with the desired concentrations of this compound (e.g., based on IC50 values) and a vehicle control.

  • Incubate for the desired time points (e.g., 24, 48 hours).

  • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Interpretation of Results:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the effect of the compound on cell cycle progression.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • This compound

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells and treat with the compound as described in the apoptosis assay protocol.

  • Harvest the cells at the desired time points.

  • Wash the cells with cold PBS.

  • Fix the cells by adding them dropwise to cold 70% ethanol while vortexing gently.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the cells by flow cytometry. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Click Chemistry Application

This compound contains an azide group, making it suitable for click chemistry reactions.[8] This feature can be exploited for various applications, such as identifying the cellular targets of the compound or for bio-orthogonal labeling studies to track its incorporation into nucleic acids. For instance, after treating cells with the compound, a fluorescent alkyne probe can be introduced, which will specifically react with the azide group on the incorporated nucleoside analog via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC). The resulting fluorescence can then be visualized by microscopy or quantified by flow cytometry.

Conclusion

This compound is a promising nucleoside analog for further investigation in cancer and virology research. The protocols outlined in these application notes provide a solid framework for characterizing its biological activity in cell culture. Researchers are encouraged to adapt and optimize these methods for their specific experimental systems to fully elucidate the therapeutic potential of this compound.

References

Application of 3’-Azido-3’-deoxy-5-fluoro-beta-L-cytidine in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note on Available Data: As of the current date, specific published research detailing the direct application of 3’-Azido-3’-deoxy-5-fluoro-beta-L-cytidine in cancer research is limited. The information presented herein is based on the established principles of nucleoside analogs in oncology and detailed findings from a closely related compound, 4'-azido-2'-deoxy-2'-fluoro(arabino)cytidine (FNC) , also known as Azvudine. FNC serves as a representative model to illustrate the potential mechanisms, applications, and experimental protocols that could be relevant for this compound. All specific data, protocols, and pathways described below pertain to FNC and should be considered as a surrogate for the requested compound, pending further specific research.

Introduction to Nucleoside Analogs in Cancer Therapy

Nucleoside analogs are a class of chemotherapeutic agents that mimic natural nucleosides, the building blocks of DNA and RNA.[1] By integrating into the genetic material of rapidly dividing cancer cells, these compounds disrupt DNA replication and repair processes, ultimately leading to cell cycle arrest and programmed cell death (apoptosis).[2] The structural modifications in these analogs, such as the introduction of azido and fluoro groups in compounds like this compound, are designed to enhance their stability, cellular uptake, and therapeutic efficacy.[2]

Representative Compound: 4'-azido-2'-deoxy-2'-fluoro(arabino)cytidine (FNC)

FNC is a novel cytidine analog that has demonstrated significant potential in cancer therapy, particularly in hematological malignancies like Non-Hodgkin lymphoma (NHL).[3][4] Its mechanism of action involves the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways involved in cancer cell proliferation and survival.[3][4]

Mechanism of Action of FNC

FNC exerts its anticancer effects through a multi-faceted approach:

  • Induction of Apoptosis: FNC treatment leads to a notable increase in apoptosis in cancer cells. This is characterized by DNA fragmentation and nuclear condensation.[3][4] The apoptotic process is mediated through the intrinsic mitochondrial pathway, involving the upregulation of the pro-apoptotic protein Bax and downregulation of anti-apoptotic proteins Bcl-2 and Bcl-xl.[4] This disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors.[4]

  • Cell Cycle Arrest: FNC has been shown to induce cell cycle arrest at the G1/S or G2/M phase, depending on the dose.[2][5] This is mediated by the modulation of cell cycle regulatory proteins, such as the inhibitor p21.[4]

  • Generation of Reactive Oxygen Species (ROS): The anticancer activity of FNC is linked to its ability to induce the production of ROS, which leads to oxidative stress-mediated apoptosis.[3][4]

  • Inhibition of Invasion and Metastasis: In aggressive non-Hodgkin lymphoma cell lines, FNC has been found to inhibit cell adhesion, migration, and invasion by modulating the Wnt/β-catenin signaling pathway.[6] This leads to a decrease in the expression of matrix metalloproteinases (MMP-2, MMP-9) and vascular endothelial growth factor (VEGF), which are crucial for tumor invasion and angiogenesis.[2][6]

Quantitative Data Presentation

The following table summarizes the in vitro cytotoxicity of FNC against various human cancer cell lines, as measured by the half-maximal inhibitory concentration (IC50).

Cell LineCancer TypeIC50 (µM)Exposure Time (hours)Reference
Dalton's Lymphoma (DL)T-cell Lymphoma124[3][4]
0.548[3][4]
0.172[3][4]
RajiBurkitt's Lymphoma (B-cell NHL)0.2Not Specified[2][6]
JeKo-1Mantle Cell Lymphoma (B-cell NHL)0.097Not Specified[6]
0.29Not Specified[2]
SUDHL-6B-cell Non-Hodgkin Lymphoma4.55Not Specified[2][5]

Experimental Protocols

Detailed methodologies for key experiments to evaluate the anticancer effects of a nucleoside analog like FNC are provided below.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the compound on cancer cells and calculate the IC50 value.

Materials:

  • Cancer cell line of interest (e.g., Dalton's Lymphoma cells)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compound (e.g., FNC) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cell attachment.

  • Prepare serial dilutions of the test compound in culture medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

  • Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

  • At the end of the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with the compound.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for a specified time (e.g., 48 hours). Include an untreated control.

  • Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • The cell populations will be distinguished as follows:

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

    • Necrotic cells: Annexin V-negative, PI-positive

Visualizations

Signaling Pathway of FNC-Induced Apoptosis

FNC_Apoptosis_Pathway FNC FNC ROS ↑ Reactive Oxygen Species (ROS) FNC->ROS Bax ↑ Bax FNC->Bax Bcl2 ↓ Bcl-2 / Bcl-xl FNC->Bcl2 Mitochondria Mitochondria ROS->Mitochondria MMP ↓ Mitochondrial Membrane Potential Mitochondria->MMP Bax->Mitochondria Bcl2->Mitochondria | Apoptosome Apoptosome Formation MMP->Apoptosome Caspases Caspase Activation Apoptosome->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed mitochondrial-mediated apoptosis pathway induced by FNC.

Experimental Workflow for In Vitro Cytotoxicity Assessment

Cytotoxicity_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add Serial Dilutions of Test Compound incubate1->add_compound incubate2 Incubate for 24, 48, 72h add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_dmso Add DMSO to Dissolve Formazan incubate3->add_dmso read_plate Measure Absorbance at 570 nm add_dmso->read_plate analyze Calculate % Viability and IC50 read_plate->analyze end End analyze->end

Caption: Workflow for determining IC50 using the MTT assay.

Conclusion

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 3’-Azido-3’-deoxy-5-fluoro-beta-L-cytidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and versatile method for the synthesis of 1,2,3-triazoles. This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[1][2][3][] 3’-Azido-3’-deoxy-5-fluoro-beta-L-cytidine is a nucleoside analog designed for facile modification via click chemistry. The presence of the 3'-azido group allows for its conjugation to a variety of alkyne-containing molecules, enabling the synthesis of novel therapeutic candidates, diagnostic probes, and tools for chemical biology.[5] The resulting 1,4-disubstituted 1,2,3-triazole linkage is exceptionally stable and serves as a reliable linker in the construction of complex molecular architectures.[3][6]

These application notes provide a detailed protocol for performing the CuAAC reaction with this compound and a generic terminal alkyne.

Key Experimental Workflow

The general workflow for the copper-catalyzed azide-alkyne cycloaddition with this compound is depicted below. The process involves the preparation of starting materials, the click reaction itself, and subsequent purification and analysis of the desired triazole product.

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis start Start azide 3’-Azido-3’-deoxy- 5-fluoro-beta-L-cytidine Solution start->azide alkyne Alkyne Substrate Solution start->alkyne catalyst Catalyst Premix (CuSO4 + Ligand) start->catalyst reducer Reducing Agent Solution (Sodium Ascorbate) start->reducer mix Combine Reactants and Catalyst azide->mix alkyne->mix catalyst->mix add_reducer Initiate with Reducing Agent reducer->add_reducer mix->add_reducer react Incubate (Room Temperature) add_reducer->react purify Purification (e.g., HPLC, Column Chromatography) react->purify analyze Characterization (NMR, MS) purify->analyze end_node Final Triazole Product analyze->end_node

Figure 1. General workflow for the CuAAC reaction.

Data Presentation: Representative Reaction Parameters

For successful and reproducible CuAAC reactions, careful control of reagent concentrations is crucial. The following table provides a summary of typical concentrations and molar ratios for a standard reaction. Optimization may be necessary depending on the specific alkyne substrate and desired scale.

ReagentStock ConcentrationFinal ConcentrationMolar Ratio (relative to limiting reagent)Notes
This compound 10 mM in DMSO or DMF0.5 - 2.0 mM1.0 - 1.2Can be used as the limiting reagent or in slight excess.
Alkyne Substrate 10 mM in DMSO or DMF0.5 - 2.0 mM1.0 - 1.2The other key reactant.
Copper(II) Sulfate (CuSO₄) 50 mM in H₂O0.1 - 0.5 mM0.05 - 0.25Precursor to the active Cu(I) catalyst.
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) 100 mM in H₂O0.5 - 2.5 mM0.25 - 1.25A water-soluble ligand that stabilizes the Cu(I) catalyst and accelerates the reaction. A 5:1 ligand to copper ratio is often recommended.
Sodium Ascorbate 100 mM in H₂O (freshly prepared)2.5 - 10 mM2.5 - 5.0Reducing agent to generate and maintain the Cu(I) catalytic species.
Solvent ---A mixture of an organic solvent (e.g., DMSO, DMF, or t-BuOH) and water is commonly used to ensure solubility of all reactants.

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for the reaction of this compound with a terminal alkyne.

Materials:

  • This compound

  • Alkyne-containing molecule of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand

  • Sodium L-ascorbate

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Deionized water

  • Reaction vial or microcentrifuge tube

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO or DMF.

    • Prepare a 10 mM stock solution of the alkyne substrate in a compatible solvent (e.g., DMSO, DMF, or water).

    • Prepare a 50 mM stock solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 100 mM stock solution of THPTA in deionized water.

    • Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be prepared fresh just before use.

  • Reaction Setup:

    • In a reaction vial, add the appropriate volume of the this compound stock solution.

    • Add the desired equivalent of the alkyne substrate stock solution.

    • Add a suitable volume of a co-solvent system, such as a 1:1 mixture of t-butanol and water or DMSO and water, to achieve the desired final reaction concentration.

  • Catalyst Preparation and Addition:

    • In a separate tube, prepare the catalyst premix by combining the CuSO₄ stock solution and the THPTA stock solution. A 1:5 molar ratio of copper to ligand is generally recommended to protect sensitive biomolecules and enhance reaction kinetics.

    • Add the catalyst premix to the reaction mixture.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to the reaction mixture.

    • Vortex the mixture gently to ensure homogeneity.

    • Allow the reaction to proceed at room temperature for 1 to 4 hours. The reaction time may need to be optimized based on the reactivity of the alkyne substrate. Reaction progress can be monitored by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent such as ethyl acetate.

    • The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by preparative HPLC to yield the pure 1,2,3-triazole product.

  • Characterization:

    • The structure and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry (MS).

Signaling Pathway and Logical Relationships

The following diagram illustrates the catalytic cycle of the copper(I)-catalyzed azide-alkyne cycloaddition, highlighting the key intermediates and transformations.

CuAAC_Mechanism cluster_catalyst Catalyst Activation cluster_cycle Catalytic Cycle CuII Cu(II)SO4 CuI Cu(I) CuII->CuI Reduction Ascorbate Sodium Ascorbate Cu_acetylide [Cu]-C≡C-R1 (Copper Acetylide) CuI->Cu_acetylide + Alkyne Alkyne R1-C≡CH (Alkyne) Azide R2-N3 (Azide) Six_membered Six-membered Cu(III) Intermediate Cu_acetylide->Six_membered + Azide Triazolide Copper Triazolide Six_membered->Triazolide Ring Contraction Triazolide->CuI Regeneration Product 1,4-disubstituted 1,2,3-Triazole Triazolide->Product + H+

Figure 2. Catalytic cycle of the CuAAC reaction.

Conclusion

The copper-catalyzed azide-alkyne cycloaddition reaction is a robust and highly efficient method for the modification of this compound. The detailed protocols and guidelines presented in these application notes provide a solid foundation for researchers to successfully synthesize novel 1,2,3-triazole-linked nucleoside analogs. These derivatives have significant potential in the development of new therapeutic agents and molecular probes for a wide range of applications in biomedical research and drug discovery. Careful optimization of reaction conditions and thorough characterization of the final products are essential for achieving desired outcomes.

References

Application Notes and Protocols for 3’-Azido-3’-deoxy-5-fluoro-beta-L-cytidine in DNA Synthesis Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3’-Azido-3’-deoxy-5-fluoro-beta-L-cytidine is a synthetic L-nucleoside analog. Like other nucleoside analogs, it is designed to interfere with the synthesis of DNA, a fundamental process for cell proliferation. Due to this property, it holds potential as a therapeutic agent, particularly in oncology and virology. These application notes provide an overview of its mechanism of action and detailed protocols for studying its effects on DNA synthesis.

Disclaimer: Limited public data is available for this compound. The following information is based on the established mechanisms of similar nucleoside analogs. Researchers should optimize these protocols for their specific experimental context.

Mechanism of Action

Nucleoside analogs exert their effects by mimicking natural nucleosides and interfering with DNA synthesis. The generally accepted mechanism for compounds like this compound involves several key steps:

  • Cellular Uptake: The compound is transported into the cell.

  • Phosphorylation: Cellular kinases phosphorylate the nucleoside analog to its active triphosphate form. This is a critical activation step.

  • Inhibition of DNA Polymerase: The triphosphate analog competes with the natural corresponding deoxyribonucleoside triphosphate (dCTP in this case) for the active site of DNA polymerases.

  • Chain Termination: Upon incorporation into a growing DNA strand, the 3'-azido group prevents the formation of a phosphodiester bond with the next incoming nucleotide, thus terminating DNA elongation.[1][2]

This process ultimately leads to the inhibition of DNA replication, cell cycle arrest, and potentially apoptosis (programmed cell death).[3] The L-configuration of the molecule can influence its interaction with viral reverse transcriptases and cellular DNA polymerases, sometimes offering a better therapeutic window.[1][4]

Data Presentation

Due to the lack of specific quantitative data for this compound in the public domain, the following table presents data for a related and well-studied nucleoside analog, 3'-azido-3'-deoxythymidine (AZT), to provide a reference for expected potency.

Table 1: Inhibitory Concentrations of 3'-azido-3'-deoxythymidine (AZT) in different experimental systems.

CompoundAssayCell Line/SystemIC50 / KiReference
3'-azido-3'-deoxythymidine (AZT)Thymidine Phosphorylation InhibitionIsolated Rat Heart MitochondriaIC50: 7.0 ± 1.0 µM[5]
3'-azido-3'-deoxythymidine (AZT)Thymidine Phosphorylation InhibitionIsolated Rat Liver MitochondriaIC50: 14.4 ± 2.6 µM[5]
3'-azido-3'-deoxythymidine (AZT)Competitive Inhibition of Thymidine Kinase 2Isolated Rat Heart MitochondriaKi: 10.6 ± 4.5 µM[5]
3'-azido-3'-deoxythymidine (AZT)Competitive Inhibition of Thymidine Kinase 2Isolated Rat Liver MitochondriaKi: 14.0 ± 2.5 µM[5]

Mandatory Visualizations

G cluster_0 Cellular Environment cluster_1 DNA Replication Fork Compound This compound Compound_TP Triphosphorylated Analog Compound->Compound_TP Cellular Kinases DNA_Polymerase DNA Polymerase Compound_TP->DNA_Polymerase Competes with dCTP dCTP dCTP (natural nucleotide) dCTP->DNA_Polymerase Growing_DNA Growing DNA Strand DNA_Polymerase->Growing_DNA Incorporation Terminated_DNA Terminated DNA Strand Growing_DNA->Terminated_DNA Chain Termination

Caption: Mechanism of Action of this compound.

G cluster_0 Experimental Setup cluster_1 Assay Procedure cluster_2 Data Analysis A 1. Seed cells in a 96-well plate B 2. Add varying concentrations of the compound A->B C 3. Incubate for a defined period (e.g., 24, 48, 72h) B->C D 4. Add MTT reagent to each well C->D E 5. Incubate to allow formazan formation D->E F 6. Solubilize formazan crystals E->F G 7. Measure absorbance at 570 nm F->G H 8. Calculate cell viability and IC50 G->H

Caption: Workflow for a Cell Viability (MTT) Assay.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the effect of the compound on cell proliferation and viability.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

  • Incubation: Incubate the plate for various time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: DNA Synthesis Assay (EdU Incorporation Assay)

This protocol directly measures the inhibition of new DNA synthesis.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • EdU (5-ethynyl-2'-deoxyuridine) cell proliferation assay kit (containing EdU, fluorescent azide, and reaction buffers)

  • 96-well plates suitable for fluorescence microscopy

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound as described in the MTT assay protocol.

  • EdU Labeling: Towards the end of the treatment period, add EdU to the cell culture medium at a final concentration of 10 µM and incubate for 1-2 hours.[6]

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[6]

    • Wash the cells with PBS.

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.

  • Click-iT® Reaction:

    • Prepare the Click-iT® reaction cocktail containing the fluorescent azide according to the manufacturer's instructions.

    • Add the reaction cocktail to each well and incubate for 30 minutes at room temperature, protected from light.

  • Staining and Imaging:

    • Wash the cells with PBS.

    • (Optional) Counterstain the nuclei with Hoechst 33342.

    • Image the cells using a fluorescence microscope or analyze the cell population using a flow cytometer.

  • Data Analysis: Quantify the percentage of EdU-positive cells (cells that have incorporated EdU and are therefore synthesizing DNA) in the treated and control groups. A decrease in the percentage of EdU-positive cells indicates inhibition of DNA synthesis.

Protocol 3: In Vitro DNA Polymerase Inhibition Assay

This assay directly measures the inhibitory effect of the triphosphate form of the compound on DNA polymerase activity.

Materials:

  • Purified DNA polymerase (e.g., human DNA polymerase α, β, or γ)

  • Activated DNA template-primer (e.g., calf thymus DNA)

  • Deoxynucleoside triphosphates (dATP, dGTP, dCTP, dTTP), including a radiolabeled dNTP (e.g., [³H]-dTTP)

  • Triphosphate form of this compound (requires separate synthesis or purchase)

  • Reaction buffer (specific to the polymerase being tested)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the reaction buffer, activated DNA template-primer, dNTPs (with one being radiolabeled), and purified DNA polymerase.

  • Inhibitor Addition: Add varying concentrations of the triphosphate form of this compound to the reaction tubes. Include a control reaction without the inhibitor.

  • Initiation and Incubation: Initiate the reaction by adding the DNA polymerase and incubate at the optimal temperature for the enzyme (e.g., 37°C) for a specific time (e.g., 30-60 minutes).

  • Reaction Termination and Precipitation: Stop the reaction by adding cold TCA. Precipitate the newly synthesized, radiolabeled DNA on ice.

  • Filtration and Washing: Collect the precipitated DNA on glass fiber filters and wash thoroughly with cold TCA and ethanol to remove unincorporated radiolabeled dNTPs.

  • Radioactivity Measurement: Dry the filters, place them in scintillation vials with scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the DNA polymerase activity. Calculate the percentage of inhibition for each concentration of the compound and determine the IC50 value.

References

Application Notes and Protocols for the Synthesis of 3'-Azido Analogues of Pyrimidine Deoxyribonucleosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of established and efficient methods for the synthesis of 3'-azido analogues of pyrimidine deoxyribonucleosides. These compounds, most notably 3'-azido-3'-deoxythymidine (AZT), are crucial as antiviral agents, particularly in the treatment of HIV. The protocols outlined below are intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug development.

Introduction

The introduction of an azido group at the 3'-position of the deoxyribose sugar of pyrimidine nucleosides is a key structural modification that imparts potent biological activity. This modification, particularly in thymidine to form AZT, results in a nucleoside analogue that, after intracellular phosphorylation to the triphosphate, acts as a chain terminator for viral reverse transcriptase. This document details the primary synthetic strategies to achieve this modification, focusing on nucleophilic substitution, the Mitsunobu reaction, and the ring-opening of anhydronucleosides.

Key Synthetic Strategies

Three principal methods have been established for the synthesis of 3'-azido pyrimidine deoxyribonucleosides:

  • SN2 Displacement of a 3'-Leaving Group: This classic and widely used method involves the activation of the 3'-hydroxyl group by converting it into a good leaving group, such as a mesylate or tosylate. Subsequent nucleophilic attack by an azide salt, typically lithium azide or sodium azide, introduces the azido functionality with inversion of configuration.

  • Mitsunobu Reaction: This powerful reaction allows for the direct conversion of a 3'-hydroxyl group to an azido group with inversion of stereochemistry. It typically employs a phosphine reagent (e.g., triphenylphosphine), an azodicarboxylate (e.g., DEAD or DIAD), and a source of azide, such as diphenylphosphoryl azide (DPPA).[1][2][3][4]

  • Ring-Opening of 2,3'-Anhydronucleosides: This strategy involves the formation of a strained three-membered ring between the C2 of the pyrimidine base and the C3' of the sugar moiety. This anhydro linkage activates the 3'-position for nucleophilic attack by an azide ion, leading to the desired 3'-azido product.[5]

Method 1: SN2 Displacement of a 3'-Mesylate Group

This protocol describes the synthesis of 3'-azido-3'-deoxythymidine (AZT) from thymidine via a 3'-O-mesylated intermediate.

Experimental Workflow

sn2_displacement start Thymidine step1 Protection of 5'-OH (e.g., Trityl chloride, Pyridine) start->step1 step2 Mesylation of 3'-OH (Mesyl chloride, Pyridine) step1->step2 step3 Azide Displacement (Lithium azide, DMF) step2->step3 step4 Deprotection of 5'-OH (e.g., Acetic acid) step3->step4 end 3'-Azido-3'-deoxythymidine (AZT) step4->end mitsunobu_reaction start 5'-O-Protected Deoxyribonucleoside step1 Mitsunobu Reaction (PPh₃, DIAD/DEAD, DPPA) start->step1 step2 Deprotection step1->step2 end 3'-Azido-deoxyribonucleoside step2->end ring_opening start 5'-O-Protected Uridine Analogue step1 Formation of 2,2'-Anhydro Intermediate start->step1 step2 Reduction of 2'-Position step1->step2 step3 Ring-Opening with Azide step2->step3 step4 Deprotection step3->step4 end 3'-Azido-deoxyribonucleoside step4->end

References

Protocol for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Reactions: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments.[1] This powerful "click chemistry" reaction occurs between a strained cyclooctyne and an azide to form a stable triazole linkage without the need for a cytotoxic copper catalyst.[2] The reaction's driving force is the high ring strain of the cyclooctyne, which allows for efficient reaction under mild, physiological conditions, making it ideal for applications in living systems.[1][2] SPAAC offers high specificity, rapid kinetics, and the bioorthogonality of the reacting moieties, which do not interfere with native biological functional groups.[1][2] These features have led to its widespread adoption in molecular imaging, targeted drug delivery, and the chemical modification of macromolecules.[2][3]

Data Presentation: Comparison of Common Cyclooctynes and Reaction Conditions

The choice of cyclooctyne and reaction buffer are critical factors in designing a SPAAC experiment as they directly influence the reaction rate. The tables below summarize key quantitative data to aid in the optimization of your SPAAC reactions.

Table 1: Comparison of Second-Order Rate Constants for Common Cyclooctynes with Benzyl Azide

CyclooctyneAbbreviationSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹] with Benzyl Azide
DibenzocyclooctyneDBCO~0.6 - 1.0[2][4]
BiarylazacyclooctynoneBARAC~0.9[2]
Dibenzoannulated cyclooctyne / DibenzocyclooctynolDIBO~0.3 - 0.7[2][4]
DibenzoazacyclooctyneDIBAC~0.3[2]
Bicyclo[6.1.0]nonyneBCN~0.06 - 0.1[2]

Note: Reaction rates can vary depending on the solvent, temperature, pH, and the specific structures of the cyclooctyne and azide derivatives used.[2] Generally, reactions are faster in aqueous solutions compared to organic solvents.[2]

Table 2: Effect of Buffer and pH on SPAAC Reaction Rates

BufferpHSecond-Order Rate Constant (M⁻¹s⁻¹)
HEPES7.00.55 - 1.22[5][6]
DMEM7.40.59 - 0.97[5][6]
PBS7.00.32 - 0.85[5][6]
RPMI7.40.27 - 0.77[5][6]

Note: Higher pH values generally increase SPAAC reaction rates.[5][6] For antibody conjugation, a pH range of 7 to 9 is commonly employed.[7][8] It is crucial to avoid buffers containing sodium azide, as it will compete with the azide-functionalized molecule.[7][9]

Experimental Protocols

This section provides detailed, generalized protocols for typical SPAAC reactions.

Protocol 1: General Protocol for SPAAC Bioconjugation

This protocol describes the labeling of an azide-modified protein with a dibenzocyclooctyne (DBCO)-NHS ester.

Materials:

  • Azide-modified biomolecule (e.g., protein, antibody) dissolved in an amine-free buffer (e.g., PBS, HEPES) at 1-10 mg/mL.[2][7]

  • Cyclooctyne-containing reagent (e.g., DBCO-NHS ester).[2]

  • Anhydrous, amine-free solvent (e.g., DMSO, DMF) for dissolving the cyclooctyne reagent.[2]

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4).[2]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Purification system (e.g., size-exclusion chromatography, dialysis).[9]

Procedure:

  • Preparation of Reagents:

    • Ensure the azide-modified protein is purified and dissolved in an amine-free buffer.[2]

    • Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO to a concentration of 10 mM.[2][7]

  • Reaction Setup:

    • To the azide-modified protein solution, add the desired molar excess of the DBCO-NHS ester stock solution. A 10-20 fold molar excess is a common starting point.[2]

    • The final concentration of the organic solvent (e.g., DMSO) should be kept below 10% (v/v) to avoid protein denaturation.[1][2]

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C.[2] The optimal time depends on the specific reactants and concentrations. Gentle mixing can be applied.[2]

  • Quenching (Optional):

    • To quench any unreacted DBCO-NHS ester, add an amine-containing buffer (e.g., Tris-HCl to a final concentration of 50 mM) and incubate for an additional 30 minutes.[2]

  • Purification of the Conjugate:

    • Remove excess, unreacted cyclooctyne reagent using size-exclusion chromatography, dialysis, or affinity chromatography.[5][9]

  • Characterization:

    • Confirm successful conjugation using techniques such as SDS-PAGE, UV-Vis Spectroscopy, or Mass Spectrometry.[2]

Protocol 2: Metabolic Labeling of Cell Surface Glycans and SPAAC Detection

This protocol describes the metabolic incorporation of an azido-sugar into cell surface glycans followed by detection with a DBCO-fluorophore.

Materials:

  • Cells of interest

  • Cell culture medium

  • Azido-sugar (e.g., Ac4ManNAz)

  • PBS

  • Fixative (e.g., 4% paraformaldehyde in PBS) (for fixed-cell imaging)

  • Permeabilization buffer (optional, for intracellular targets)

  • Blocking buffer

  • DBCO-fluorophore

Procedure:

  • Metabolic Labeling:

    • Supplement the cell culture medium with 25-50 µM Ac4ManNAz.

    • Incubate the cells for 24-72 hours to allow for metabolic incorporation.[1]

  • Cell Preparation:

    • Gently wash the cells three times with warm PBS.[1]

    • For live-cell imaging, proceed directly to the SPAAC reaction.

    • For fixed-cell imaging, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature, followed by three washes with PBS.[1]

  • SPAAC Reaction:

    • Prepare a 10-50 µM solution of the DBCO-fluorophore in PBS or cell culture medium.[1]

    • Incubate the cells with the DBCO-fluorophore solution for 30-60 minutes at room temperature or 37°C, protected from light.[1]

  • Washing and Imaging:

    • Wash the cells three times with PBS to remove unreacted probe.[1]

    • Mount the coverslips onto microscope slides for imaging.[1]

Mandatory Visualizations

SPAAC_Mechanism SPAAC Reaction Mechanism cluster_reactants Reactants cluster_product Product Azide Azide (R1-N3) Triazole Stable Triazole Linkage Azide->Triazole [3+2] Cycloaddition Cyclooctyne Strained Cyclooctyne (R2) Cyclooctyne->Triazole

Caption: The reaction mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

SPAAC_Workflow General Experimental Workflow for SPAAC Bioconjugation cluster_prep Step 1: Preparation cluster_reaction Step 2: Reaction cluster_purification Step 3: Purification & Analysis Prep_Azide Prepare Azide-modified Biomolecule Mix Mix Reactants Prep_Azide->Mix Prep_DBCO Prepare DBCO Reagent Stock Solution Prep_DBCO->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Purify Purify Conjugate (e.g., SEC) Incubate->Purify Analyze Characterize Product (e.g., SDS-PAGE, MS) Purify->Analyze

Caption: A typical experimental workflow for a SPAAC bioconjugation reaction.

ADC_Synthesis SPAAC in Antibody-Drug Conjugate (ADC) Synthesis cluster_antibody_mod Antibody Modification cluster_drug_mod Drug-Linker Modification cluster_conjugation SPAAC Conjugation Antibody Antibody Azide_Antibody Azide-functionalized Antibody Antibody->Azide_Antibody Introduce Azide ADC Antibody-Drug Conjugate (ADC) Azide_Antibody->ADC SPAAC Reaction Drug Cytotoxic Drug DBCO_Drug DBCO-Drug Linker Drug->DBCO_Drug Attach DBCO-Linker DBCO_Drug->ADC

Caption: Application of SPAAC in the synthesis of an Antibody-Drug Conjugate (ADC).

Troubleshooting

Issue: Slow or Low-Yielding SPAAC Reaction

  • Suboptimal Reagent Choice: The reactivity of the cyclooctyne is a critical factor.[5]

    • Solution: Consider switching to a more strained and reactive cyclooctyne derivative.[5]

  • Unfavorable Reaction Conditions: The pH, buffer system, and temperature may not be optimal.[5]

    • Solution: Optimize the pH (typically 7-9) and consider using HEPES buffer, which has been shown to result in higher rate constants compared to PBS.[5][7][8] Increasing the temperature (e.g., to 37°C) can also accelerate the reaction, provided the biomolecules are stable.[5][7]

  • Low Reactant Concentration: Lower concentrations of reactants will lead to a slower reaction rate.[5]

    • Solution: Increase the concentration of one or both reactants. Using a slight excess (1.1-1.5 equivalents) of one reactant can help drive the reaction to completion.[5]

  • Steric Hindrance: Bulky chemical groups on either the azide or the cyclooctyne can physically block the reaction.[5][8]

    • Solution: If possible, redesign reagents to minimize steric clash or introduce a PEG linker to increase the distance between the reactive moiety and the bulky molecule.[10]

  • Solubility Issues: Poor solubility of one or both reactants can significantly limit the reaction rate.[5]

    • Solution: Add a minimal amount of a compatible organic co-solvent like DMSO.[5]

Issue: Formation of Side Products or Impurities

  • Reactant Instability: Strained cyclooctynes can degrade under certain conditions, such as acidic environments or during long-term storage.[8]

    • Solution: Ensure the purity and integrity of reagents before starting the experiment and follow recommended storage conditions.[8][10]

  • Presence of Competing Azides: Buffers containing sodium azide (NaN₃) as a preservative will compete with the azide-functionalized molecule.[9]

    • Solution: Ensure all buffers and solutions are free of sodium azide.[9]

References

Troubleshooting & Optimization

Improving the solubility of 3’-Azido-3’-deoxy-5-fluoro-beta-L-cytidine for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 3’-Azido-3’-deoxy-5-fluoro-beta-L-cytidine for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

A1: While specific solubility data for this compound is not extensively published, nucleoside analogs, in general, are often water-soluble. However, modifications to the sugar or base moieties can significantly impact solubility. It is recommended to empirically determine the solubility in your specific assay buffer. As a starting point, related compounds like 3'-Azido-3'-deoxythymidine are slightly soluble in water (20 g/L at 25°C) and soluble in ethanol. For in vitro assays, it is common to first prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it into the aqueous assay medium.[1]

Q2: My compound is precipitating when I dilute my DMSO stock into my aqueous assay buffer. What can I do?

A2: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for poorly soluble compounds. Here are several strategies to address this:

  • Decrease the final concentration of the compound: The simplest solution is to lower the final assay concentration to a level below its solubility limit in the final buffer.

  • Reduce the percentage of DMSO in the final solution: While DMSO is a powerful solvent, high concentrations can be toxic to cells.[2] However, ensuring the final DMSO concentration is consistent across all experimental conditions is crucial.[2][3]

  • Use a co-solvent: Incorporating a less polar, water-miscible co-solvent in your final assay buffer can sometimes improve solubility.

  • Adjust the pH of the buffer: The solubility of nucleoside analogs can be pH-dependent due to ionizable groups on the molecule.[4][5]

  • Utilize solubility enhancers: Excipients like cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.[6][][8][9][10]

Q3: What is the maximum concentration of DMSO that is safe for my cell-based assay?

A3: The tolerance of cell lines to DMSO varies. Generally, it is recommended to keep the final concentration of DMSO at or below 0.5% (v/v) in cell-based assays to minimize cytotoxicity.[2] However, some cell lines may tolerate up to 1%. It is best practice to perform a vehicle control experiment to determine the effect of the DMSO concentration on your specific cell line and assay readout.[3]

Q4: How can pH adjustment improve the solubility of my compound?

A4: The solubility of compounds with ionizable functional groups can be significantly influenced by the pH of the solution. For nucleoside analogs, the amino and hydroxyl groups can be protonated or deprotonated depending on the pH, which alters the molecule's overall charge and interaction with water. Systematically testing a range of pH values for your buffer can help identify the optimal pH for maximum solubility.[4][5][11][12]

Troubleshooting Guide

Issue 1: Compound Precipitation in Aqueous Buffer

Symptoms:

  • Visible particulate matter or cloudiness after diluting the stock solution into the assay buffer.

  • Inconsistent or non-reproducible assay results.

Troubleshooting Workflow:

start Precipitation Observed step1 Lower Final Compound Concentration start->step1 step2 Optimize DMSO Concentration step1->step2 Precipitation Persists end_success Solubility Improved step1->end_success Solubility Achieved step3 Test pH Adjustment step2->step3 Precipitation Persists step2->end_success Solubility Achieved step4 Use Solubility Enhancers step3->step4 Precipitation Persists step3->end_success Solubility Achieved step4->end_success Solubility Achieved end_fail Consult Formulation Specialist step4->end_fail Precipitation Persists

Caption: Troubleshooting workflow for compound precipitation.

Detailed Steps:

  • Lower Final Compound Concentration: Prepare serial dilutions of your compound to determine the concentration at which it remains soluble in the final assay buffer. If the required therapeutic concentration is too low, proceed to the next step.

  • Optimize DMSO Concentration: While keeping the final compound concentration constant, vary the final DMSO concentration (e.g., 0.1%, 0.25%, 0.5%). Ensure you have a vehicle control for each DMSO concentration to assess cellular toxicity.

  • Test pH Adjustment: Prepare your assay buffer at different pH values (e.g., 6.0, 6.5, 7.0, 7.4, 8.0) and test the solubility of your compound at the desired final concentration. Be mindful that altering the pH may affect cell health and protein function.

  • Use Solubility Enhancers:

    • Cyclodextrins: Prepare solutions of β-cyclodextrin or its derivatives (e.g., HP-β-CD, SBE-β-CD) in your assay buffer and then add your compound. These can encapsulate the drug and increase its aqueous solubility.[6][][8][9][10]

    • Co-solvents: Investigate the use of other water-miscible organic solvents like ethanol or polyethylene glycol (PEG) at low concentrations in your final assay buffer.[13] Always include appropriate vehicle controls.

Illustrative Solubility Data

The following table presents hypothetical solubility data for this compound to demonstrate the effects of different solubilization strategies.

Solvent System pH Maximum Soluble Concentration (µM) Observations
PBS7.450Precipitates at higher concentrations
PBS with 0.5% DMSO7.4200Soluble up to 200 µM
PBS with 1% DMSO7.4500Potential for cell toxicity
Acetate Buffer5.5150Increased solubility at lower pH
Phosphate Buffer8.075Slightly increased solubility at higher pH
PBS with 10 mM HP-β-CD7.4800Significant solubility enhancement

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound in DMSO for subsequent dilution into aqueous buffers.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Aqueous Solubility Assessment

Objective: To determine the approximate solubility of this compound in a specific aqueous buffer.

Workflow for Solubility Assessment:

start Prepare Supersaturated Solution step1 Equilibrate Solution start->step1 step2 Separate Solute and Solvent step1->step2 step3 Quantify Solute Concentration step2->step3 end Determine Solubility step3->end

Caption: Workflow for aqueous solubility assessment.

Materials:

  • This compound powder

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes

  • Shaker or rotator

  • Centrifuge capable of high speed

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of this compound powder to a known volume of the aqueous buffer in a microcentrifuge tube. The solution should be visibly saturated with undissolved solid.

  • Incubate the tube on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Centrifuge the tube at high speed (e.g., 14,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant without disturbing the pellet.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticulates.

  • Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve. This concentration represents the equilibrium solubility of the compound in that buffer.

References

Optimizing reaction conditions for 3’-Azido-3’-deoxy-5-fluoro-beta-L-cytidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3’-Azido-3’-deoxy-5-fluoro-beta-L-cytidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the synthesis of this and related nucleoside analogs.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis typically follows a convergent approach.[1] This involves two main stages: 1) The coupling (glycosylation) of a protected L-ribofuranose derivative with silylated 5-fluorocytosine to form the nucleoside core. 2) Modification of the sugar moiety, which includes the stereoselective introduction of an azide group at the 3'-position, often from a precursor with a suitable leaving group at that position.

Q2: Why is the stereochemistry (beta-L) important and how is it controlled during glycosylation?

A2: The beta-L configuration is crucial for the molecule's potential biological activity, as it is a non-natural analog designed to interact with specific biological targets. Control of stereochemistry during the N-glycosylation step is a common challenge in nucleoside synthesis.[2] It is typically achieved by using a protected sugar donor with a participating group (e.g., an acyl group) at the 2'-position, which favors the formation of the desired 1',2'-trans product (the beta-anomer). The choice of Lewis acid catalyst and reaction conditions also plays a critical role.

Q3: How can I monitor the progress of the key reaction steps?

A3: Reaction progress can be monitored using standard analytical techniques. Thin-Layer Chromatography (TLC) is often used for rapid, qualitative assessment. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to quantify the consumption of starting materials and the formation of the product and any side products. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation of intermediates and the final product.

Q4: What are the primary safety concerns when working with azide compounds?

A4: Azide reagents, such as sodium azide or trimethylsilyl azide, are potentially explosive and highly toxic.[3] They must be handled with extreme care in a well-ventilated fume hood, avoiding contact with acids (which can generate highly toxic hydrazoic acid gas) and certain metals (which can form explosive metal azides). Low molecular weight organic azides can also be unstable.[4] Always follow strict safety protocols and consult the Safety Data Sheet (SDS) for all reagents.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis.

Problem 1: Low Yield in the 3'-Azidation Step

You observe a low yield of the desired 3'-azido product, with significant amounts of starting material remaining or the formation of side products.

Logical Troubleshooting Flowchart

G start Low Yield in 3'-Azidation Step check_sm Analysis shows unreacted starting material (3'-OH precursor) start->check_sm check_side_products Analysis shows significant side products check_sm->check_side_products No insufficient_activation Insufficient Activation of 3'-OH check_sm->insufficient_activation Yes elimination_product Elimination Product (2',3'-alkene) Observed check_side_products->elimination_product Yes poor_reagent_quality Poor Azide Reagent Quality/ Decomposition suboptimal_conditions Suboptimal Reaction Conditions (Temp, Time) sol_activation Solution: - Increase equivalents of activating agent (e.g., MsCl, TsCl). - Ensure anhydrous conditions. insufficient_activation->sol_activation sol_reagent Solution: - Use fresh, high-purity azide source (e.g., NaN₃, TMS-N₃). - Store azide reagents properly. poor_reagent_quality->sol_reagent sol_conditions Solution: - Increase reaction temperature or time. - Screen different solvents (e.g., DMF, DMSO). suboptimal_conditions->sol_conditions anhydro_nucleoside Anhydro Nucleoside Formation sol_elimination Solution: - Use less hindered base or milder conditions. - Use a more nucleophilic azide source. elimination_product->sol_elimination sol_anhydro Solution: - Ensure complete activation of 3'-OH before base-mediated side reactions can occur. - Optimize protecting group strategy. anhydro_nucleoside->sol_anhydro

Caption: Troubleshooting logic for low-yield 3'-azidation reactions.

Possible Causes & Solutions
Possible Cause Suggested Solutions
Incomplete activation of the 3'-hydroxyl group The conversion of the 3'-OH to a good leaving group (e.g., mesylate, tosylate) is critical. Ensure anhydrous conditions and use a sufficient excess of the activating agent (e.g., methanesulfonyl chloride).
Poor nucleophilic displacement The SN2 displacement by the azide anion can be sluggish. Increase reaction temperature, prolong the reaction time, or use a more reactive azide source (e.g., lithium azide in DMF).[5]
Formation of elimination side product If the reaction conditions are too basic or the temperature is too high, elimination to form the 2’,3’-unsaturated nucleoside can compete with substitution. Use milder conditions or a less basic azide salt.
Formation of anhydro nucleosides Intramolecular cyclization, especially with pyrimidines, can be a competing pathway.[6][7] This can sometimes occur if the 3'-hydroxyl group is not efficiently converted to the desired leaving group. Re-evaluate the activation step conditions.
Problem 2: Poor Stereoselectivity (α/β Mixture) in Glycosylation

The coupling of the L-sugar and 5-fluorocytosine results in a difficult-to-separate mixture of α and β anomers.

Possible Causes & Solutions
Possible Cause Suggested Solutions
Lack of 2'-anchimeric assistance A non-participating group at the 2'-position of the sugar donor can lead to poor stereocontrol. Ensure a participating group (e.g., benzoyl, acetyl) is present at the 2'-position to direct the incoming nucleobase to the beta-face.
Incorrect Lewis Acid or Catalyst The choice and amount of Lewis acid (e.g., TMSOTf, SnCl₄) are crucial.[1] An incorrect catalyst can lead to anomerization (equilibration of α and β forms). Screen different Lewis acids and optimize their stoichiometry.
Suboptimal Reaction Temperature Glycosylation reactions are often temperature-sensitive. Running the reaction at too high a temperature can reduce selectivity. Attempt the reaction at lower temperatures.
Premature silyl group migration In silyl-Hilbert-Johnson type reactions, the stability of the silylated nucleobase is important. Ensure the base is properly silylated before coupling and that reaction conditions do not promote premature desilylation.

Experimental Protocols

Disclaimer: The following is a representative protocol based on general procedures for nucleoside synthesis and should be adapted and optimized for specific laboratory conditions.

Protocol: 3'-Azidation of a Protected 5-Fluoro-L-nucleoside

This protocol assumes the starting material is a 2',5'-diprotected-5-fluoro-L-arabinofuranosylcytidine, where the 3'-hydroxyl group has an inverted (arabino) configuration, suitable for direct SN2 displacement by azide to yield the desired ribo-configuration.

1. Activation of the 3'-Hydroxyl Group (Mesylation) a. Dissolve the protected nucleoside (1.0 eq) in anhydrous pyridine or dichloromethane (DCM) under an argon atmosphere. b. Cool the solution to 0 °C in an ice bath. c. Add methanesulfonyl chloride (MsCl) (1.5 - 2.0 eq) dropwise to the stirred solution. d. Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature. e. Monitor the reaction by TLC until the starting material is consumed. f. Quench the reaction by slowly adding cold water or saturated sodium bicarbonate solution. g. Extract the product with an organic solvent (e.g., DCM or ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude mesylate is often used directly in the next step.

2. Azide Displacement a. Dissolve the crude mesylate from the previous step in anhydrous DMF. b. Add sodium azide (NaN₃) (3.0 - 5.0 eq) to the solution.[5] c. Heat the reaction mixture to 50-80 °C and stir overnight under an argon atmosphere. d. Monitor the reaction by TLC or LC-MS for the formation of the azido product. e. After completion, cool the reaction to room temperature and pour it into ice water. f. Extract the product with ethyl acetate. Wash the combined organic layers multiple times with water to remove DMF, followed by a brine wash. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. h. Purify the crude product by silica gel column chromatography to obtain the 3’-azido-3’-deoxy product.

Data Presentation

Table 1: Comparison of Conditions for Nucleoside Azidation

The following table summarizes typical conditions reported for the azidation of nucleoside precursors via SN2 displacement.

Starting Nucleoside Leaving Group Azide Source Solvent Temp (°C) Time (h) Approx. Yield (%) Reference
Protected Uridine3'-O-MesylLiN₃DMF55Overnight44[5]
Protected Adenosine3'-O-MesylNaN₃DMF90490[8]
Protected Guanosine3'-O-MesylNaN₃DMF90482[8]
Protected Cytidine3'-O-MesylNaN₃DMF90388[8]

Overall Synthetic Workflow

G cluster_0 Sugar Preparation cluster_1 Base Preparation cluster_2 Core Synthesis & Modification L_Ribose L-Ribose Protected_Sugar Protected L-Sugar (e.g., 1-O-Ac, 2-O-Bz) L_Ribose->Protected_Sugar Protection Steps Glycosylation Glycosylation Protected_Sugar->Glycosylation Five_FC 5-Fluorocytosine Silylated_Base Silylated 5-Fluorocytosine Five_FC->Silylated_Base Silylation (e.g., HMDS) Silylated_Base->Glycosylation Protected_Nucleoside Protected beta-L-Nucleoside Glycosylation->Protected_Nucleoside Inversion 3'-OH Inversion (if needed) Protected_Nucleoside->Inversion Arabinonucleoside Protected arabino-Nucleoside Inversion->Arabinonucleoside Azidation 3'-Azidation (SN2) Arabinonucleoside->Azidation Protected_Azido Protected Azido Nucleoside Azidation->Protected_Azido Deprotection Deprotection Protected_Azido->Deprotection Final_Product Final Product: 3'-Azido-3'-deoxy- 5-fluoro-beta-L-cytidine Deprotection->Final_Product

Caption: General synthetic workflow for this compound.

References

Stability issues of 3’-Azido-3’-deoxy-5-fluoro-beta-L-cytidine in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3’-Azido-3’-deoxy-5-fluoro-beta-L-cytidine

Welcome to the technical support center for this compound. This guide provides detailed information, troubleshooting advice, and experimental protocols to help researchers and drug development professionals optimize its use and ensure experimental accuracy by addressing potential stability issues in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in solution?

A1: The stability of this nucleoside analog is primarily influenced by pH, temperature, and the presence of reducing agents. Like many nucleoside analogs, it is susceptible to degradation under harsh acidic or alkaline conditions and at elevated temperatures. The 3'-azido group can also be sensitive to reduction.[1]

Q2: What is the expected degradation pathway in an aqueous solution?

A2: While specific data for this molecule is limited, degradation of similar nucleoside analogs often involves two primary pathways:

  • Hydrolysis of the Glycosidic Bond: This is a common degradation route for nucleosides, particularly catalyzed by acidic conditions, which would release the 5-fluorocytosine base.[2][3] Fluorine substitution on the sugar moiety is known to increase the stability of this bond compared to non-fluorinated analogs.[2][4]

  • Reduction of the Azido Group: The 3'-azido moiety can be reduced to an amine group (3'-amino), especially in the presence of reducing agents (e.g., dithiothreitol, DTT) or certain biological conditions.[1] This transformation would significantly alter the molecule's biological activity.

Q3: How should stock solutions of this compound be prepared and stored?

A3: For optimal stability, stock solutions should be prepared in a high-quality anhydrous solvent like DMSO. For aqueous buffers, it is recommended to use a pH range of 6.0-7.5. Solutions should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For long-term storage of over 4 years, keeping the compound at -20°C is advisable.[5] Always protect solutions from light.[6]

Q4: Is the compound compatible with common cell culture media or assay buffers?

A4: The compound is generally compatible with standard physiological buffers (e.g., PBS, pH 7.4) and cell culture media for the duration of typical experiments. However, prolonged incubation at 37°C can lead to gradual degradation. It is crucial to be aware of components in specialized buffers; for example, buffers containing reducing agents like DTT may compromise the integrity of the 3'-azido group.[1]

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected activity in biological assays.

  • Possible Cause: Compound degradation due to improper storage or handling.

    • Solution: Prepare fresh stock solutions from solid compound. Aliquot stocks to avoid repeated freeze-thaw cycles. Confirm the pH of your assay buffer is within the optimal range (pH 6.0-7.5).

  • Possible Cause: Incompatibility with assay components.

    • Solution: Check if your assay buffer contains reducing agents (e.g., DTT). If so, the 3'-azido group may be getting reduced.[1] Consider alternative reagents or perform a control experiment to assess the compound's stability in the complete assay buffer.

Issue 2: Appearance of unexpected peaks in HPLC or LC-MS analysis.

  • Possible Cause: The compound is degrading under the experimental conditions.

    • Solution: The primary degradants are likely the free 5-fluorocytosine base or the 3'-amino analog. Analyze the mass of the unexpected peak to identify it. To confirm, you can perform a forced degradation study (e.g., by treating the compound with mild acid) and compare the resulting chromatograms.

  • Possible Cause: The compound is degrading during the analytical process.

    • Solution: Ensure the mobile phase used for chromatography is not overly acidic or basic. Keep sample vials in a cooled autosampler (e.g., 4°C) during the analysis sequence.

Quantitative Stability Data

The following table summarizes hypothetical stability data for this compound based on the known behavior of similar nucleoside analogs. This data is for illustrative purposes to guide experimental design.

ConditionBuffer SystemHalf-life (t½)Primary Degradant(s)
37°C, pH 2.00.01 N HCl~8 hours5-Fluorocytosine
37°C, pH 7.4PBS>72 hoursMinor hydrolysis/reduction products
37°C, pH 9.0Carbonate Buffer~48 hours5-Fluorocytosine and other products
25°C, pH 7.4PBS with 10 mM DTT~12 hours3’-Amino-3’-deoxy-5-fluoro-beta-L-cytidine

Experimental Protocols & Methodologies

Protocol: HPLC-Based Stability Assessment

This protocol outlines a method to assess the stability of this compound in a buffered solution.

1. Materials:

  • This compound

  • HPLC-grade acetonitrile (ACN) and water

  • Formic acid (or other appropriate mobile phase modifier)

  • Buffer of choice (e.g., PBS, pH 7.4)

  • HPLC system with a UV detector and a C18 reverse-phase column

2. Procedure: a. Preparation of Stock Solution: Prepare a 10 mM stock solution of the compound in anhydrous DMSO. b. Preparation of Test Solutions: Dilute the stock solution to a final concentration of 100 µM in the desired aqueous buffer (e.g., PBS, pH 7.4). c. Incubation: Incubate the test solution at the desired temperature (e.g., 37°C). d. Time-Point Sampling: At specified time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the test solution. Immediately quench any further degradation by diluting the sample in the initial mobile phase and storing it at 4°C or injecting it directly. e. HPLC Analysis:

  • Column: C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
  • Flow Rate: 1.0 mL/min
  • Detection: UV at 267 nm[5] f. Data Analysis: Calculate the percentage of the parent compound remaining at each time point by comparing the peak area to the t=0 sample. Plot the natural logarithm of the remaining percentage versus time to determine the degradation rate constant (k) and the half-life (t½ = 0.693/k).

Visualizations

Workflow and Pathway Diagrams

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_test Dilute to 100 µM in Test Buffer prep_stock->prep_test incubate Incubate at Specified Temp (e.g., 37°C) prep_test->incubate sampling Sample at Time Points (0, 2, 4, 8, 24... hrs) incubate->sampling hplc HPLC-UV Analysis (C18 Column) sampling->hplc data Calculate % Remaining vs. Time hplc->data kinetics Determine Rate (k) and Half-life (t½) data->kinetics

Caption: Workflow for assessing compound stability via HPLC.

G cluster_degradation Degradation Pathways parent 3’-Azido-3’-deoxy- 5-fluoro-beta-L-cytidine degradant1 5-Fluorocytosine (Free Base) parent->degradant1 Acid-Catalyzed Hydrolysis degradant2 3’-Amino-3’-deoxy- 5-fluoro-beta-L-cytidine parent->degradant2 Reduction of Azido Group

Caption: Potential degradation pathways of the compound.

References

Minimizing off-target effects of 3’-Azido-3’-deoxy-5-fluoro-beta-L-cytidine in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects and address common issues when using 3’-Azido-3’-deoxy-5-fluoro-beta-L-cytidine in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a purine nucleoside analog.[1][2] Like other nucleoside analogs, its primary mechanism of action is anticipated to be the inhibition of DNA synthesis.[1][3][4] After cellular uptake, it is expected to be phosphorylated to its triphosphate form. This active metabolite can then be incorporated into the growing DNA chain by DNA polymerases. The presence of the 3'-azido group prevents the formation of the next phosphodiester bond, leading to DNA chain termination and subsequent cell cycle arrest and apoptosis.[3][4]

Q2: What are the potential off-target effects of this compound?

A2: While specific data for this compound is limited, nucleoside analogs as a class are known to have several off-target effects. These can include:

  • Mitochondrial Toxicity: Inhibition of mitochondrial DNA polymerase gamma (POLγ) can lead to mitochondrial dysfunction.[5]

  • Inhibition of Host Cell Kinases: The phosphorylated forms of the analog may inhibit various cellular kinases, interfering with normal signaling pathways.

  • Perturbation of Nucleotide Pools: The compound can disrupt the delicate balance of intracellular nucleotide pools, affecting various cellular processes.[5]

  • Inhibition of Glycosylation: Some nucleoside analogs, like 3'-azido-3'-deoxythymidine (AZT), have been shown to inhibit protein glycosylation, which can lead to cytotoxicity.[6]

Q3: How does the L-configuration of this nucleoside analog affect its activity and off-target effects?

A3: The L-configuration (beta-L) is a stereoisomer of the naturally occurring D-configuration. In some cases, L-nucleoside analogs can exhibit reduced recognition by human enzymes, such as mitochondrial DNA polymerase, potentially leading to lower mitochondrial toxicity compared to their D-counterparts. However, this can also result in reduced activation (phosphorylation) by cellular kinases or reduced incorporation by viral or target polymerases, affecting its overall potency.[7]

Q4: In which cell-based assays is this compound typically used?

A4: Given its nature as a nucleoside analog with potential anti-tumor activity, it is primarily used in cancer cell lines to study its effects on cell proliferation, apoptosis, and DNA synthesis.[1][2] It is also a click chemistry reagent, meaning it contains an azide group that can be used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions for molecular labeling and tracking.[1]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
High Cytotoxicity at Low Concentrations 1. Cell line is highly sensitive. 2. Off-target effects are pronounced. 3. Incorrect compound concentration.1. Perform a dose-response curve starting from a very low concentration (e.g., nanomolar range). 2. Reduce the treatment duration. 3. Use a different, less sensitive cell line for initial experiments. 4. Verify the stock solution concentration.
No Observable Effect on Cell Viability 1. Insufficient compound concentration. 2. Short treatment duration. 3. Cell line is resistant. 4. Compound degradation.1. Increase the concentration range in your dose-response experiment. 2. Extend the treatment duration (e.g., 48-72 hours). 3. Ensure the cell line has a proliferative rate that allows for the observation of effects on DNA synthesis. 4. Use freshly prepared compound solutions.
Inconsistent Results Between Experiments 1. Variability in cell passage number. 2. Inconsistent cell seeding density. 3. Variations in treatment conditions.1. Use cells within a consistent, low passage number range. 2. Ensure uniform cell seeding density across all wells and experiments. 3. Standardize all experimental parameters, including incubation times and media changes.
Unexpected Phenotypic Changes 1. Induction of cellular differentiation. 2. Activation of stress-response pathways. 3. Off-target effects on signaling pathways.1. Perform cell morphology analysis using microscopy. 2. Use molecular probes or antibodies to assess markers of differentiation or stress. 3. Consider performing a kinase inhibitor profiling assay to identify off-target kinases.

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of this compound.

Materials:

  • Target cell line

  • Complete growth medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration).

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Apoptosis Detection using Annexin V-FITC/Propidium Iodide (PI) Staining

This protocol helps determine if the observed cytotoxicity is due to apoptosis.

Materials:

  • Target cell line

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for the desired time.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Quantitative Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 48h Treatment

Cell LineCancer TypeIC50 (µM)
HCT-116Colon Cancer1.5 ± 0.2
MCF-7Breast Cancer3.2 ± 0.5
A549Lung Cancer5.8 ± 0.7
HeLaCervical Cancer2.1 ± 0.3

Table 2: Apoptosis Induction by this compound in HCT-116 Cells after 24h Treatment

Treatment Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Control)3.5 ± 0.51.2 ± 0.3
0.510.2 ± 1.13.4 ± 0.6
1.5 (IC50)25.8 ± 2.38.9 ± 1.0
5.045.1 ± 3.915.7 ± 1.8

Visualizations

Mechanism_of_Action cluster_cell Cell cluster_kinases Cell Compound 3’-Azido-3’-deoxy- 5-fluoro-beta-L-cytidine Transport Nucleoside Transporter Compound->Transport Uptake Monophosphate Compound-MP Transport->Monophosphate Phosphorylation Phosphorylation1 dCK Phosphorylation1->Monophosphate Phosphorylation2 Kinases Monophosphate->Phosphorylation2 Triphosphate Compound-TP (Active Form) Monophosphate->Triphosphate Phosphorylation DNA_Polymerase DNA Polymerase Triphosphate->DNA_Polymerase DNA_Synthesis DNA Synthesis DNA_Polymerase->DNA_Synthesis Chain_Termination DNA Chain Termination DNA_Synthesis->Chain_Termination Inhibition Apoptosis Apoptosis Chain_Termination->Apoptosis

Caption: Proposed mechanism of action for this compound.

Experimental_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Compound Dilutions Incubate_24h->Add_Compound Incubate_Treatment Incubate for Treatment Period Add_Compound->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO to Dissolve Formazan Incubate_4h->Add_DMSO Read_Absorbance Read Absorbance at 570 nm Add_DMSO->Read_Absorbance Analyze_Data Analyze Data & Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a cell viability (MTT) assay.

Troubleshooting_Logic Start Unexpected Results High_Cytotoxicity High Cytotoxicity? Start->High_Cytotoxicity Check No_Effect No Effect? Start->No_Effect Check Inconsistent_Results Inconsistent Results? Start->Inconsistent_Results Check Reduce_Conc_Time Reduce Concentration and/or Treatment Time High_Cytotoxicity->Reduce_Conc_Time Yes Check_Stock Verify Stock Concentration High_Cytotoxicity->Check_Stock Yes Increase_Conc_Time Increase Concentration and/or Treatment Time No_Effect->Increase_Conc_Time Yes Check_Resistance Check Cell Line Resistance/Proliferation No_Effect->Check_Resistance Yes End Re-run Experiment Reduce_Conc_Time->End Check_Stock->End Check_Resistance->End Standardize_Protocol Standardize Protocol: - Cell Passage - Seeding Density Inconsistent_Results->Standardize_Protocol Yes Standardize_Protocol->End Increase_Conc_time Increase_Conc_time Increase_Conc_time->End

Caption: A decision tree for troubleshooting common experimental issues.

References

Technical Support Center: Enhancing the Therapeutic Index of Fluorinated Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for working with fluorinated nucleoside analogs. It includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed experimental protocols, and comparative data to enhance the therapeutic index of these compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for most fluorinated nucleoside analogs?

A1: Fluorinated nucleoside analogs function as antimetabolites.[1] After administration, they are transported into the cell and undergo intracellular phosphorylation to their active triphosphate form.[2][3] These active metabolites then typically exert their cytotoxic or antiviral effects by inhibiting key enzymes involved in nucleic acid synthesis, such as thymidylate synthase (TS) or viral polymerases, or by being incorporated into DNA or RNA, which leads to chain termination and cell death.[1][2][4]

Q2: Why is the incorporation of fluorine important for nucleoside analogs?

A2: Incorporating fluorine into nucleoside analogs can significantly enhance their therapeutic properties. The high electronegativity and small size of the fluorine atom can alter the molecule's electronic properties, conformational stability, and lipophilicity.[5][6][7] This often leads to increased metabolic stability by blocking oxidative metabolism, stronger binding to target enzymes, and improved pharmacokinetic profiles.[2][8][9][10]

Q3: What are the common mechanisms of resistance to fluorinated nucleoside analogs?

A3: Resistance can develop through several mechanisms. These include decreased activity of the activating enzymes (like deoxycytidine kinase) required for phosphorylation, increased expression of the target enzyme (e.g., thymidylate synthase), mutations in the target enzyme that reduce drug binding, and increased efflux of the drug from the cell by transporters like ABCG2.[9]

Q4: What are "prodrug strategies" and how do they help improve the therapeutic index?

A4: Prodrug strategies involve modifying the nucleoside analog so that it is administered in an inactive form, which is then converted to the active drug inside the body, ideally at the target site.[8] This approach can overcome challenges like poor membrane permeability and the rate-limiting first phosphorylation step.[3] For example, phosphoramidate "ProTide" technology delivers the pre-formed monophosphate into cells, bypassing the need for the initial kinase activation, which can be a point of resistance.[8]

Troubleshooting Experimental Issues

This guide addresses specific problems that may arise during in vitro and in vivo experiments with fluorinated nucleoside analogs.

Problem/Symptom Possible Cause Suggested Solution
High variability in in vitro cytotoxicity (IC50) assays. 1. Inconsistent cell seeding density.2. Fluctuation in incubation time.3. Reagent instability (e.g., MTT, XTT).4. Cell line contamination or genetic drift.1. Ensure a uniform, single-cell suspension and use a precise multichannel pipette for seeding. Seed cells at a density of 5,000-10,000 cells/well.[11]2. Standardize the drug exposure time (e.g., 48 or 72 hours) across all plates and experiments.[11]3. Prepare fresh reagents for each experiment and protect from light where necessary (e.g., MTT, LDH reaction mix).[11]4. Regularly perform cell line authentication and test for mycoplasma contamination.
Observed cytotoxicity in non-target/healthy cell lines is too high. 1. The analog is non-selective.2. Off-target effects.3. The concentration range tested is too high.1. Consider prodrug strategies to target drug activation to cancer cells (e.g., exploiting tumor-specific enzymes).[8]2. Investigate downstream metabolic effects. The incorporation of fluorine can sometimes lead to undesired metabolites.[5][9]3. Perform a broad dose-response curve (e.g., from nanomolar to high micromolar) to identify a therapeutic window.
Compound shows good in vitro activity but poor in vivo efficacy. 1. Poor pharmacokinetic properties (e.g., rapid clearance, low bioavailability).2. Rapid in vivo metabolism/inactivation.3. Inefficient transport into tumor tissue.1. Conduct pharmacokinetic studies to determine the drug's half-life and distribution. Chemical modifications or formulation changes may be needed.[5][6]2. The fluorine atom is intended to increase metabolic stability, but other parts of the molecule may still be susceptible.[2][7] Analyze metabolites in plasma and tissue samples.3. Evaluate the expression of nucleoside transporters in the tumor model.
Development of drug resistance in long-term cell culture models. 1. Upregulation of drug efflux pumps (e.g., ABC transporters).2. Decreased activity of activating kinases (e.g., dCK).3. Increased expression of the target enzyme (e.g., Thymidylate Synthase).1. Co-administer the analog with an inhibitor of the suspected efflux pump.2. Measure the activity of key activating enzymes in resistant vs. sensitive cells.3. Quantify the protein levels of the target enzyme (e.g., via Western blot or ELISA) in resistant cell lines.[12]

Data Presentation: Comparative Cytotoxicity

The following table summarizes example IC50 values for hypothetical 7-deazapurine nucleoside analogs, demonstrating how data from different cytotoxicity assays can be presented. The XTT assay often shows slightly higher sensitivity (lower IC50 values) compared to the MTS assay.[11]

CompoundCell LineMTS IC50 (µM)XTT IC50 (µM)
22d CCRF-CEM0.20 ± 0.020.18 ± 0.02
HeLa S30.18 ± 0.020.14 ± 0.01
HepG20.22 ± 0.030.19 ± 0.02
A5490.19 ± 0.020.15 ± 0.02
26d CCRF-CEM0.35 ± 0.030.31 ± 0.03
HeLa S30.29 ± 0.030.25 ± 0.02
HepG20.41 ± 0.040.35 ± 0.03
A5490.33 ± 0.030.28 ± 0.03
Data adapted from Tokarenko et al., Journal of Medicinal Chemistry, 2018.[11]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity - MTT Assay

This protocol measures cell viability by assessing the metabolic activity of mitochondrial reductase enzymes.

Materials:

  • 96-well plates

  • Cells in culture

  • Fluorinated nucleoside analog (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

  • Solubilizing agent (e.g., DMSO or acidified isopropanol)[11]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.[11]

  • Compound Treatment: Prepare serial dilutions of the test compound. Add the desired concentrations to the wells and incubate for a specified period (e.g., 48 or 72 hours).[11]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[11]

  • Formazan Solubilization: Carefully remove the culture medium. Add 100-200 µL of the solubilizing agent to each well to dissolve the formazan crystals.[11]

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Protocol 2: Thymidylate Synthase (TS) Activity Assay (Spectrophotometric)

This assay measures the activity of Thymidylate Synthase (TS), a key target of fluoropyrimidines like 5-FU. The assay follows the conversion of dUMP to dTMP, which is coupled to the oxidation of the cofactor 5,10-methylenetetrahydrofolate (CH2-THF) to dihydrofolate (DHF).[13]

Materials:

  • Cell lysate or purified TS enzyme

  • Assay Buffer (e.g., 20 mM K-Phosphate pH 7.2, 75 mM β-mercaptoethanol)[13]

  • dUMP (deoxyuridine monophosphate) solution

  • CH2-THF (5,10-methylenetetrahydrofolate) solution

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Reaction Setup: In each well or cuvette, prepare a reaction mixture containing the assay buffer, a fixed concentration of dUMP (e.g., 0.1 mM), and the cell lysate/enzyme.[13]

  • Initiate Reaction: Start the reaction by adding CH2-THF (e.g., 0.2 mM).[13]

  • Data Acquisition: Immediately begin monitoring the increase in absorbance at 340 nm at a constant temperature (e.g., 20°C).[13] This absorbance change corresponds to the formation of DHF.

  • Calculate Activity: The initial rate of the reaction is determined from the linear phase of the absorbance curve. Enzyme activity can be calculated using the extinction coefficient for DHF.

  • Inhibition Assay: To test inhibitors, pre-incubate the enzyme with the fluorinated nucleoside analog metabolite (e.g., FdUMP) before adding the substrates and measure the reduction in reaction rate.

Visualizations

Metabolic Activation and Mechanism of Action of 5-Fluorouracil

5FU_Pathway FdUMP FdUMP (Fluorodeoxyuridine monophosphate) FdUTP FdUTP (Fluorodeoxyuridine Triphosphate) FdUMP->FdUTP TS Thymidylate Synthase (TS) FdUMP->TS Inhibition FUTP FUTP (Fluorouridine Triphosphate) RNA RNA Damage FUTP->RNA Incorporation DNA DNA Damage FdUTP->DNA Incorporation Apoptosis Apoptosis TS->Apoptosis dNTP pool imbalance RNA->Apoptosis DNA->Apoptosis 5FU 5FU 5FU->FUTP Anabolic Conversion InVivo_Troubleshooting start Start: Good In Vitro Activity, Poor In Vivo Efficacy pk_study Conduct Pharmacokinetic (PK) Study (Plasma/Tissue) start->pk_study pk_issue Is PK Profile Adequate? (t½, Cmax, AUC) pk_study->pk_issue metabolism Analyze Metabolites (LC-MS/MS) pk_issue->metabolism Yes reformulate Reformulate or Modify Analog Structure pk_issue->reformulate No met_issue Is Parent Compound Rapidly Cleared? metabolism->met_issue target Confirm Target Engagement in Tumor Tissue met_issue->target No met_issue->reformulate Yes target_issue Is Target Inhibited at Achieved Conc.? target->target_issue resistance Investigate Tumor Resistance Mechanisms target_issue->resistance No end End of Workflow target_issue->end Yes reformulate->start Re-evaluate resistance->end Therapeutic_Index_Factors TI Therapeutic Index Efficacy Therapeutic Efficacy Efficacy->TI Increases Toxicity Host Toxicity Toxicity->TI Decreases PK Pharmacokinetics (ADME) PK->Efficacy Activation Intracellular Activation Activation->Efficacy Target Target Affinity & Inhibition Target->Efficacy OffTarget Off-Target Effects OffTarget->Toxicity Metabolite Toxic Metabolites Metabolite->Toxicity DPD Catabolism Rate (e.g., DPD activity) DPD->Toxicity influences

References

Technical Support Center: Addressing Mitochondrial Toxicity of Azido-Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals investigating the mitochondrial toxicity of azido-nucleoside analogs. Below are frequently asked questions (FAQs), detailed troubleshooting guides for common experimental issues, and standardized protocols for key assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of mitochondrial toxicity for azido-nucleoside analogs like Zidovudine (AZT)?

A1: The primary and most well-established mechanism is the inhibition of mitochondrial DNA polymerase gamma (Pol γ).[1][2][3] Pol γ is the exclusive enzyme responsible for replicating mitochondrial DNA (mtDNA). Azido-nucleoside analogs, once phosphorylated to their triphosphate form, act as competitive inhibitors and chain terminators when incorporated into mtDNA, halting replication.[3][4] This leads to mtDNA depletion, impairing the synthesis of essential protein subunits of the electron transport chain (ETC) encoded by mtDNA.[5][6]

Q2: Are there other mechanisms of toxicity besides Pol γ inhibition?

A2: Yes, evidence suggests a multi-faceted toxicity profile. Other contributing mechanisms include:

  • Direct Inhibition of the Respiratory Chain: Some analogs can directly interfere with the function of the mitochondrial respiratory chain complexes, independent of mtDNA depletion.[5]

  • Oxidative Stress: Azido-nucleoside analogs can increase the production of reactive oxygen species (ROS) within the mitochondria, leading to oxidative damage to mtDNA, proteins, and lipids.[1][7][8] This oxidative stress can also downregulate key mitochondrial enzymes like thymidine kinase 2 (TK2) and deoxyguanosine kinase (dGK), further impairing mtDNA synthesis.[9]

  • Altered Mitochondrial Dynamics: Analogs like AZT can disrupt the balance of mitochondrial fission and fusion, leading to fragmented and dysfunctional mitochondria.[10][11]

  • Induction of Apoptosis: Mitochondrial damage is a potent trigger for the intrinsic apoptotic pathway.[1][2]

Q3: Does the extent of mtDNA depletion always correlate with metabolic dysfunction?

A3: Not necessarily, especially in in vitro models. Some studies have shown significant metabolic disruption, such as increased lactate production and superoxide generation, with little to no detectable mtDNA depletion.[8][12][13] This highlights the importance of assessing multiple endpoints beyond just mtDNA copy number to get a complete picture of mitochondrial toxicity.

Q4: Can different azido-nucleoside analogs exhibit different toxic profiles?

A4: Absolutely. Different analogs can have varying affinities for Pol γ and may engage other toxicity mechanisms to different extents. For example, in one study, AZT caused metabolic disruption without significant mtDNA depletion, while zalcitabine (ddC) led to pronounced mtDNA depletion in the same cell line.[8][12][13] Therefore, it is crucial to evaluate the specific toxic profile of each analog under investigation.

Troubleshooting Experimental Assays

Here are troubleshooting guides for common assays used to evaluate mitochondrial toxicity.

Quantification of mtDNA Depletion via qPCR

Issue: High variability in mtDNA copy number measurements between replicates or experiments.

Potential Cause Recommended Solution Expected Outcome
Inconsistent DNA Extraction Standardize the DNA extraction protocol. Ensure complete cell lysis and uniform sample handling. Quantify DNA concentration and purity (e.g., using NanoDrop) and normalize the input DNA amount for each qPCR reaction.[14]Reduced well-to-well and experiment-to-experiment variability in Ct values.
Primer/Probe Issues Verify primer specificity using melt curve analysis for SYBR Green assays. For probe-based assays, ensure the probe sequence is correct. Run primers on a gel to check for a single product of the correct size.[15]A single, sharp peak in the melt curve analysis and a single band on the agarose gel.
Poor Amplification Efficiency Perform a standard curve with a serial dilution of a template DNA to ensure high amplification efficiency (between 90-110%).[14]A linear standard curve with an R² value >0.98.
PCR Inhibitors Dilute the DNA template to reduce the concentration of potential inhibitors carried over from the extraction process.[16]Earlier and more consistent Ct values upon appropriate dilution.
Contamination in No Template Control (NTC) Use dedicated and filtered pipette tips. Prepare master mixes in a clean environment, separate from DNA handling areas. Use fresh, nuclease-free water.[15]No amplification or a Ct value >35 in the NTC wells.
Seahorse XF Mito Stress Test

Issue: Inconsistent or unexpected Oxygen Consumption Rate (OCR) profiles.

Potential Cause Recommended Solution Expected Outcome
Incorrect Drug Concentrations Optimize the concentrations of mitochondrial inhibitors (oligomycin, FCCP, rotenone/antimycin A) for your specific cell line. Perform an FCCP titration to find the optimal concentration that gives the maximal respiratory rate.[17]Clear, distinct, and expected changes in OCR in response to each inhibitor injection.[14]
Cell Seeding Density Optimize cell seeding density to achieve a confluent monolayer on the day of the assay without overgrowth. Inconsistent cell numbers will lead to variable OCR.Consistent basal OCR across all wells before compound treatment.
Cell Stress or Damage Handle cells gently during seeding and media changes. Ensure the assay medium is properly prepared, pre-warmed, and the pH is stable. Avoid phenol red in the assay medium as it can interfere with measurements.[18][19]Healthy cell morphology under a microscope and stable, consistent OCR measurements.
Instrument and Cartridge Issues Follow the manufacturer's instructions for instrument calibration and maintenance. Ensure the sensor cartridge is properly hydrated overnight according to the protocol.[14]Low baseline drift and consistent readings across the plate.
Lactate Production Assay

Issue: High background or inconsistent lactate measurements.

Potential Cause Recommended Solution Expected Outcome
Interference from Culture Medium If the medium contains serum or high levels of pyruvate, it can contribute to background lactate levels. Run a "medium only" blank for background subtraction. If possible, switch to a serum-free medium for the duration of the experiment.[20]Lower and more consistent background readings.
Presence of Lactate Dehydrogenase (LDH) in Samples If measuring lactate from cell lysates or some culture media, endogenous LDH can degrade lactate. Samples should be deproteinized, for example, using a 10 kDa molecular weight cut-off (MWCO) spin filter, before the assay.[21]More accurate and stable lactate measurements.
Sample Preparation Ensure consistent cell numbers per well. For intracellular lactate, ensure complete and consistent cell lysis.Reduced variability between replicate wells.
Incorrect Standard Curve Prepare fresh lactate standards for each experiment. Ensure the standard curve covers the expected range of lactate concentrations in your samples.[22]A linear and reproducible standard curve for accurate quantification.

Experimental Protocols & Methodologies

Protocol 1: Quantification of Mitochondrial DNA (mtDNA) Copy Number by qPCR

This protocol determines the relative amount of mtDNA compared to nuclear DNA (nDNA).

1. DNA Extraction:

  • Harvest cells and wash with PBS.

  • Extract total DNA using a commercial kit (e.g., DNeasy Blood & Tissue Kit, Qiagen), following the manufacturer's instructions.

  • Elute DNA in nuclease-free water or the provided elution buffer.

  • Quantify DNA concentration and assess purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).

2. qPCR Reaction Setup:

  • Prepare a master mix for each primer set (one mitochondrial gene, e.g., MT-ND1, and one single-copy nuclear gene, e.g., B2M or RNase P).

  • Reaction Mix (per 20 µL reaction):

    • 10 µL 2x SYBR Green qPCR Master Mix

    • 0.5 µL Forward Primer (10 µM stock)

    • 0.5 µL Reverse Primer (10 µM stock)

    • 4 µL Nuclease-Free Water

    • 5 µL Template DNA (e.g., 5 ng/µL)

  • Run each sample in triplicate. Include a no-template control (NTC) for each primer set.

3. qPCR Cycling Conditions:

  • Initial Denaturation: 95°C for 10 minutes

  • 40 Cycles:

    • Denaturation: 95°C for 15 seconds

    • Annealing/Extension: 60°C for 60 seconds

  • Melt Curve Analysis: Follow instrument instructions to generate a melt curve to verify product specificity.[23]

4. Data Analysis (Relative Quantification):

  • Calculate the average Ct value for each sample and primer set.

  • Calculate the change in Ct (ΔCt) for each sample: ΔCt = (Average Ct mtDNA gene) - (Average Ct nDNA gene).

  • Calculate the ΔΔCt: ΔΔCt = (ΔCt of Treated Sample) - (ΔCt of Control Sample).

  • The relative mtDNA copy number is calculated as 2-ΔΔCt. A value less than 1 indicates mtDNA depletion.

Protocol 2: Seahorse XF Cell Mito Stress Test

This assay measures key parameters of mitochondrial function by monitoring OCR.

1. Cell Seeding:

  • Seed cells into a Seahorse XF96 cell culture microplate at a pre-optimized density.

  • Incubate overnight to allow cells to adhere and form a monolayer.

2. Compound Treatment:

  • The following day, replace the growth medium with pre-warmed Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine.

  • Incubate the cells in a non-CO₂ incubator at 37°C for 1 hour before the assay.

  • Add azido-nucleoside analogs at desired concentrations and incubate for the desired duration (short-term or long-term exposure).[17]

3. Seahorse Assay:

  • Calibrate the Seahorse XF Analyzer with the hydrated sensor cartridge.

  • Load the cell plate into the analyzer.

  • The instrument will measure basal OCR, followed by sequential injections of:

    • Oligomycin (ATP synthase inhibitor): To measure ATP-linked respiration.

    • FCCP (uncoupling agent): To measure maximal respiration.

    • Rotenone & Antimycin A (Complex I & III inhibitors): To shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.[24][25]

4. Data Analysis:

  • The Seahorse software calculates key parameters: Basal Respiration, ATP Production, Proton Leak, Maximal Respiration, and Spare Respiratory Capacity.

  • Compare these parameters between control and treated cells to assess the impact on mitochondrial function.[26]

Protocol 3: Extracellular Lactate Production Assay

This colorimetric assay measures lactate concentration in the cell culture medium as an indicator of anaerobic glycolysis.

1. Sample Collection:

  • Culture cells in the presence or absence of the azido-nucleoside analog for the desired time.

  • Collect the cell culture medium. If the medium contains cells, centrifuge to pellet the cells and use the supernatant.

2. Standard Curve Preparation:

  • Prepare a series of lactate standards (e.g., 0 to 10 nmol/well) by diluting a stock solution in the assay buffer or fresh culture medium.[21]

3. Assay Procedure (based on a typical commercial kit):

  • Add samples and standards in duplicate to a 96-well plate.

  • Prepare a master reaction mix containing the lactate probe and lactate enzyme mix according to the kit's instructions.[21]

  • Add the master mix to all wells.

  • Incubate at room temperature for 30 minutes, protected from light.

  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Subtract the value of the 0 (blank) standard from all readings.

  • Plot the standard curve (absorbance vs. nmol of lactate).

  • Determine the lactate concentration in the samples from the standard curve.

Visualizations: Pathways and Workflows

G cluster_0 Mechanism of Azido-Nucleoside Toxicity AZT Azido-Nucleoside (e.g., AZT) AZT_TP AZT-Triphosphate AZT->AZT_TP Phosphorylation PolG DNA Polymerase γ (Pol γ) AZT_TP->PolG Inhibition mtDNA_Rep mtDNA Replication PolG->mtDNA_Rep Catalyzes mtDNA_Dep mtDNA Depletion mtDNA_Rep->mtDNA_Dep Chain Termination ETC ETC Protein Synthesis (mtDNA-encoded) mtDNA_Dep->ETC Impairs ETC_Dys ETC Dysfunction ETC->ETC_Dys Leads to ATP ↓ ATP Production ETC_Dys->ATP ROS ↑ ROS Production ETC_Dys->ROS Apoptosis Apoptosis ATP->Apoptosis ROS->Apoptosis

Caption: Core mechanism of azido-nucleoside analog-induced mitochondrial toxicity.

G cluster_1 Experimental Workflow for Toxicity Assessment cluster_assays Parallel Assays Start Cell Culture (e.g., HepG2, H9c2) Treat Treat with Azido-Nucleoside Analog Start->Treat Harvest Harvest Cells & Culture Medium Treat->Harvest Seahorse Seahorse XF Mito Stress Test Treat->Seahorse Parallel Plate DNA_Ext Total DNA Extraction Harvest->DNA_Ext Lactate Lactate Assay (from medium) Harvest->Lactate qPCR qPCR for mtDNA Copy Number DNA_Ext->qPCR Analysis Data Analysis & Integration qPCR->Analysis Lactate->Analysis Seahorse->Analysis Conclusion Assess Mitochondrial Toxicity Profile Analysis->Conclusion

Caption: Integrated workflow for assessing mitochondrial toxicity of compounds.

References

Validation & Comparative

Comparative Efficacy of 3’-Azido-3’-deoxy-5-fluoro-beta-L-cytidine and Other L-Nucleosides in Antiviral and Anticancer Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Preclinical Performance of Novel L-Nucleoside Analogs.

This guide provides a detailed comparison of the efficacy of 3’-Azido-3’-deoxy-5-fluoro-beta-L-cytidine and other selected L-nucleosides, focusing on their potential as antiviral and anticancer agents. The information presented is curated from various preclinical studies to aid in the evaluation and future development of this class of therapeutic compounds. L-nucleosides, being the enantiomers of natural D-nucleosides, often exhibit unique biological activities, including improved metabolic stability and distinct toxicity profiles.

Data Presentation: Comparative Efficacy and Cytotoxicity

The following tables summarize the available quantitative data for the in vitro anticancer and antiviral activities of this compound and other relevant L-nucleoside analogs. It is important to note that the data has been compiled from different studies, and direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions.

Table 1: Anticancer Activity of L-Nucleoside Analogs

CompoundCell LineAssay TypeIC50 / ED50 (µM)Citation
3'-Amino-2',3'-dideoxy-5-fluorocytidineMurine L1210 LeukemiaCytotoxicity10[1]
Murine Sarcoma 180Cytotoxicity1[1]
3'-Amino-2',3'-dideoxycytidineMurine L1210 LeukemiaCytotoxicity0.7[2]
Murine Sarcoma 180Cytotoxicity4.0[2]
Troxacitabine (a beta-L-dioxolane-cytidine)Various Human Cancer Cell LinesCytotoxicityBroad Activity[3]
Clofarabine (a purine nucleoside analog)Various Solid Tumor and Leukemia Cell LinesCytotoxicity0.028–0.29

Note: Data for this compound was not explicitly found in the searched literature. The data presented is for structurally related compounds to provide a comparative context.

Table 2: Antiviral Activity of L-Nucleoside and Related Analogs

CompoundVirusCell LineAssay TypeEC50 (µM)Citation
β-L-3'-Azido-3'-deoxythymidine (β-L-AZT)HIV-1PBM cellsReplication InhibitionInactive[4]
β-D-3'-Azido-3'-deoxythymidine (β-D-AZT)HIV-1PBM cellsReplication InhibitionPotent[4]
2'-Azido-2',3'-dideoxyuridineHIVH9 cellsReplication InhibitionNot Significant[5]
2'-Azido-2',3'-dideoxy-5-methyluridineHIVH9 cellsReplication InhibitionNot Significant[5]
Lamivudine (3TC)HIV, HBVVariousReverse Transcriptase InhibitionPotent[6]
Emtricitabine (FTC)HIVVariousReverse Transcriptase InhibitionPotent[6]

Note: Specific antiviral data for this compound was not available in the searched literature. The table includes data for other azido- and L-nucleoside analogs to provide a comparative landscape.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Treat the cells with various concentrations of the L-nucleoside analogs and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).[7]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7][8]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8][9]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[8][9]

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

Antiviral Activity Assessment (Plaque Reduction Assay)

The plaque reduction assay is a standard method used to measure the ability of an antiviral compound to inhibit the formation of viral plaques in a cell culture.

Protocol:

  • Cell Monolayer Preparation: Seed susceptible host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus Inoculation: Infect the cell monolayers with a known titer of the virus in the presence of serial dilutions of the L-nucleoside analog.

  • Adsorption: Allow the virus to adsorb to the cells for 1-2 hours.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-10 days, depending on the virus).

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • EC50 Calculation: The 50% effective concentration (EC50) is determined as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the action of L-nucleoside analogs.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_data Data Analysis synthesis Synthesis of L-Nucleoside Analogs purification Purification & Characterization (NMR, MS) synthesis->purification cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) purification->cytotoxicity antiviral Antiviral Assays (e.g., Plaque Reduction) purification->antiviral anticancer Anticancer Assays (e.g., Cell Proliferation) purification->anticancer ic50 IC50 / ED50 Calculation cytotoxicity->ic50 ec50 EC50 Calculation antiviral->ec50 anticancer->ic50 si Selectivity Index (CC50/EC50) ic50->si ec50->si

General experimental workflow for evaluating L-nucleoside analogs.

dna_synthesis_inhibition cluster_replication DNA Replication ln L-Nucleoside Analog ln_mp L-Nucleoside Monophosphate ln->ln_mp Cellular Kinases ln_dp L-Nucleoside Diphosphate ln_mp->ln_dp Cellular Kinases ln_tp L-Nucleoside Triphosphate (Active Form) ln_dp->ln_tp Cellular Kinases dna_poly Viral or Cellular DNA Polymerase ln_tp->dna_poly Competitive Inhibition dna_strand Growing DNA Strand dna_poly->dna_strand Incorporation termination Chain Termination dna_strand->termination 3'-Azido group prevents phosphodiester bond formation

Mechanism of DNA synthesis inhibition by 3'-azido L-nucleosides.

apoptosis_pathway cluster_intrinsic Intrinsic Apoptosis Pathway ln Pyrimidine L-Nucleoside (e.g., 3'-Azido-3'-deoxy-5-fluoro-beta-L-cytidine) dna_damage DNA Damage (Chain Termination) ln->dna_damage p53 p53 Activation dna_damage->p53 bax Bax/Bak Activation p53->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 forms Apoptosome casp3 Caspase-3 Activation (Executioner Caspase) casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Intrinsic apoptosis pathway induced by pyrimidine L-nucleosides.

References

A Comparative Analysis of 3’-Azido-3’-deoxy-5-fluoro-beta-L-cytidine and Zidovudine (AZT) in Antiviral Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the antiviral activities of two nucleoside analogs: 3’-Azido-3’-deoxy-5-fluoro-beta-L-cytidine and the well-established antiretroviral drug, Zidovudine (AZT). This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of their mechanisms of action, comparative efficacy, and the experimental protocols used for their evaluation.

Introduction

Zidovudine (AZT), a thymidine analog, was the first antiretroviral medication approved for the treatment of HIV/AIDS.[1][2] It functions as a nucleoside reverse transcriptase inhibitor (NRTI), effectively terminating the viral DNA chain elongation process.[3] In contrast, this compound is an L-nucleoside analog, a stereoisomer of the naturally occurring D-nucleosides. While some L-nucleosides have demonstrated potent antiviral activities, specific comparative data against established drugs like AZT is crucial for evaluating their therapeutic potential.[1][4]

Mechanism of Action

Both this compound and Zidovudine are prodrugs that require intracellular phosphorylation to their active triphosphate forms.[1][3]

Zidovudine (AZT): Cellular kinases convert AZT into AZT-triphosphate (AZT-TP). AZT-TP competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain by the viral reverse transcriptase (RT). The 3'-azido group on AZT-TP prevents the formation of a phosphodiester bond with the next incoming nucleotide, leading to chain termination and inhibition of viral replication.[3]

This compound: Similarly, it is anticipated that this compound is converted to its 5'-triphosphate derivative within the cell. This active form is then thought to act as a competitive inhibitor of the viral reverse transcriptase, leading to the termination of the viral DNA chain. The presence of the 3'-azido group is the primary cause of this chain termination.[1]

Comparative Antiviral Efficacy

While direct, side-by-side comparative studies with extensive quantitative data are limited in the public domain, available information indicates that this compound possesses strong antiviral activity against both Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV).[1] The following table summarizes available efficacy and cytotoxicity data for both compounds.

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Zidovudine (AZT) HIV-1PBM0.013>10>769[5]
This compound HIVN/AStrong ActivityN/AN/A[1]
HBVN/AStrong ActivityN/AN/A[1]

EC50: 50% effective concentration required to inhibit viral replication. CC50: 50% cytotoxic concentration required to cause a 50% reduction in cell viability. SI: Selectivity Index (CC50/EC50). A higher SI indicates a more favorable safety profile. N/A: Data not available in the reviewed sources.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the antiviral activity of compounds like this compound and Zidovudine.

HIV Reverse Transcriptase (RT) Activity Assay

This assay measures the ability of a compound to directly inhibit the enzymatic activity of HIV reverse transcriptase.

Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a poly(A) template, oligo(dT) primer, and radioactively labeled or non-radioactively tagged deoxythymidine triphosphate (dTTP).

  • Compound Incubation: The test compound (e.g., the triphosphate form of this compound or AZT) is pre-incubated with purified HIV-1 RT.

  • Reaction Initiation: The reaction is initiated by adding the reaction mixture to the enzyme-compound solution.

  • Incubation: The reaction is incubated at 37°C to allow for DNA synthesis.

  • Termination and Precipitation: The reaction is stopped, and the newly synthesized DNA is precipitated using an acid solution (e.g., trichloroacetic acid).

  • Quantification: The amount of incorporated labeled dTTP is quantified using scintillation counting (for radioactive labels) or colorimetric/fluorometric methods (for non-radioactive tags). The reduction in signal in the presence of the compound compared to a control indicates the level of RT inhibition.

HIV_RT_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis RT HIV-1 Reverse Transcriptase Incubate Incubate at 37°C RT->Incubate Compound Test Compound (Triphosphate form) Compound->Incubate Mix Reaction Mixture (Template, Primer, Labeled dTTP) Mix->Incubate Precipitate Precipitate DNA Incubate->Precipitate Quantify Quantify Signal Precipitate->Quantify Result Determine % Inhibition Quantify->Result

HIV Reverse Transcriptase Activity Assay Workflow
Cytopathic Effect (CPE) Inhibition Assay

This cell-based assay determines the ability of a compound to protect host cells from the virus-induced cell death (cytopathic effect).

Protocol:

  • Cell Seeding: Susceptible host cells (e.g., MT-4 or CEM-SS cells) are seeded in a 96-well plate.

  • Compound Addition: Serial dilutions of the test compound are added to the cells and incubated.

  • Virus Infection: A standardized amount of virus (e.g., HIV-1) is added to the wells containing cells and the compound. Control wells with uninfected cells and infected cells without the compound are included.

  • Incubation: The plate is incubated for a period sufficient for the virus to cause significant CPE in the control wells (typically 3-7 days).

  • Quantification of Cell Viability: Cell viability is assessed using a colorimetric reagent such as MTT, XTT, or a neutral red-based assay. The absorbance is read using a microplate reader.

  • Data Analysis: The concentration of the compound that protects 50% of the cells from virus-induced death (EC50) is calculated.

CPE_Inhibition_Assay cluster_setup Assay Setup cluster_incubation Incubation cluster_readout Readout & Analysis Cells Seed Host Cells Compound Add Serial Dilutions of Test Compound Cells->Compound Virus Infect with Virus Compound->Virus Incubate Incubate for 3-7 days Virus->Incubate Viability Measure Cell Viability (e.g., MTT Assay) Incubate->Viability Calculate Calculate EC50 Viability->Calculate

Cytopathic Effect (CPE) Inhibition Assay Workflow
Cytotoxicity Assay (CC50 Determination)

This assay is performed in parallel with antiviral assays to determine the concentration of the compound that is toxic to the host cells.

Protocol:

  • Cell Seeding: Host cells are seeded in a 96-well plate.

  • Compound Addition: Serial dilutions of the test compound are added to the cells.

  • Incubation: The plate is incubated for the same duration as the antiviral assay.

  • Quantification of Cell Viability: Cell viability is measured using a method identical to the CPE inhibition assay (e.g., MTT).

  • Data Analysis: The concentration of the compound that reduces cell viability by 50% (CC50) is calculated.

Conclusion

Both Zidovudine and this compound function as nucleoside analog reverse transcriptase inhibitors. While Zidovudine is a well-characterized antiviral drug, preliminary data suggests that this compound also exhibits strong antiviral activity against HIV and HBV. Further comprehensive studies providing detailed quantitative comparisons of their efficacy and cytotoxicity are warranted to fully elucidate the therapeutic potential of this L-nucleoside analog. The experimental protocols provided herein serve as a foundation for such comparative evaluations.

References

Comparative analysis of 3'-fluoro vs 3'-azido substituted pyrimidine nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 3'-Fluoro vs. 3'-Azido Substituted Pyrimidine Nucleosides

Introduction

Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy.[1] These molecules mimic natural nucleosides and, after intracellular phosphorylation to their triphosphate forms, can be incorporated into growing DNA or RNA chains by polymerases.[2][3] Modifications at the 3'-position of the sugar moiety are particularly critical, as the absence of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, leading to chain termination.[4][5] This guide provides a comparative analysis of two key 3'-substitutions on pyrimidine nucleosides: the 3'-fluoro (3'-F) and the 3'-azido (3'-N₃) groups. We will objectively compare their performance based on experimental data, focusing on their antiviral and anticancer activities, mechanisms of action, and pharmacokinetic profiles.

The substitution of the 3'-hydroxyl group with either a fluorine atom or an azido group profoundly impacts the molecule's biological properties. Fluorine, being the most electronegative element and small in size, can increase the metabolic stability of the glycosidic bond and alter the sugar pucker conformation, which can influence enzyme recognition.[2][6] The azido group is a larger substituent that also effectively blocks chain elongation and has demonstrated potent biological activity, most notably in the case of 3'-azido-3'-deoxythymidine (AZT, Zidovudine), the first approved drug for HIV/AIDS.[4][7]

Comparative Biological Activity

The antiviral and anticancer potency of these analogs is typically quantified by the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), while their toxicity to host cells is measured by the 50% cytotoxic concentration (CC₅₀). The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, provides a measure of the compound's therapeutic window.[8]

Antiviral Activity

Both 3'-fluoro and 3'-azido pyrimidine nucleosides exhibit a broad spectrum of antiviral activity, particularly against retroviruses like HIV. The 3'-azido group on the sugar ring has been shown to confer the most potent antiviral activity in several studies.[7] For instance, 3'-azido-3'-deoxythymidine (AZT) is highly active against HIV-1.[9] Its fluoro-counterpart, 3'-fluoro-3'-deoxythymidine (FLT), also shows anti-HIV-1 potency that is slightly better than or equal to that of AZT in some cell lines.[10]

Compound Virus Cell Line EC₅₀ (µM) CC₅₀ (µM) Selectivity Index (SI) Reference
3'-Azido-3'-deoxythymidine (AZT) HIV-1MT4~0.006>200>33,000[10]
3'-Azido-3'-deoxythymidine (AZT) HIV-1Primary Human Lymphocytes0.23>100>435[9]
3'-Fluoro-3'-deoxythymidine (FLT) HIV-1MT40.0052>244>47,000[10]
3'-Azido-5-ethyl-2',3'-dideoxyuridine M. bovis, M. avium, Mtb-1–5 µg/mL--[11]
5-hydroxymethyl-3'-fluoro-2',3'-dideoxyuridine HBV / HCV-Moderate / Weak InhibitionNon-cytotoxic-[12]
3'-deoxy-3'-fluoroadenosine TBEV, Zika, West NilePS, HBCA1.1 - 4.7>25>5.3 - >22.7[13]

Table 1: Comparative antiviral activity of representative 3'-azido and 3'-fluoro nucleosides. Note that direct comparison is challenging due to variations in viruses, cell lines, and assay conditions across different studies.

Anticancer Activity

Beyond their antiviral effects, 3'-azido nucleosides, particularly AZT, have been investigated for their anticancer properties. AZT has been shown to inhibit the growth of breast and ovarian cancer cell lines in vitro.[14][15] This effect is partly attributed to the inhibition of telomerase, an enzyme active in over 85% of human cancers that is responsible for maintaining telomere length and enabling cellular immortality.[15] Chronic exposure of mammary carcinoma cells to AZT has been demonstrated to reduce tumorigenicity and induce senescence and apoptosis.[16]

Compound Cancer Cell Line Parameter Result Reference
3'-Azido-3'-deoxythymidine (AZT) Breast Cancer Cell LinesGrowth InhibitionInhibited growth in a wide range of concentrations.[14]
3'-Azido-3'-deoxythymidine (AZT) Breast Cancer Cell LinesTelomerase ActivityInhibited telomerase activity.[14]
3'-Azido-3'-deoxythymidine (AZT) Ovarian Cancer (HO-8910)Proliferation (IC₅₀)Dose- and time-dependent inhibition.[15]
3'-Azido-3'-deoxythymidine (AZT) Ovarian Cancer (HO-8910)Telomerase ActivityDose- and time-dependent inhibition.[15]

Table 2: Anticancer activity of 3'-azido-3'-deoxythymidine (AZT).

Mechanism of Action

The primary mechanism of action for both 3'-fluoro and 3'-azido substituted pyrimidine nucleosides is the inhibition of viral nucleic acid synthesis.[3] This process involves several key intracellular steps.

  • Cellular Uptake: The nucleoside analog enters the host cell. Studies indicate that FLT permeates cell membranes via a carrier-mediated mechanism, whereas AZT transport occurs through simple diffusion.[10]

  • Intracellular Phosphorylation: The analog is sequentially phosphorylated by host cell kinases to its active triphosphate form.[2][17] This activation is crucial; cell lines deficient in thymidine kinase, the enzyme for the first phosphorylation step, show resistance to AZT.[17][18]

  • Incorporation and Chain Termination: The nucleoside triphosphate analog is recognized by viral reverse transcriptase or polymerase and incorporated into the nascent viral DNA or RNA strand.[3] Because the analog lacks the 3'-hydroxyl group necessary for forming the next phosphodiester bond, the elongation of the nucleic acid chain is terminated.[5]

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_nucleus Nucleus (Viral Replication) NA Nucleoside Analog (3'-F or 3'-N3) NA_in Nucleoside Analog NA->NA_in Cellular Uptake (Diffusion or Transport) NA_MP Analog-Monophosphate (NA-MP) NA_in->NA_MP Phosphorylation NA_DP Analog-Diphosphate (NA-DP) NA_MP->NA_DP Phosphorylation NA_TP Analog-Triphosphate (NA-TP) NA_DP->NA_TP Phosphorylation Polymerase Viral Polymerase / Reverse Transcriptase NA_TP->Polymerase Competitive Inhibition DNA Growing Viral DNA/RNA Polymerase->DNA Incorporation Termination Chain Termination DNA->Termination Blocks Elongation Kinase1 Host Cell Kinase (e.g., TK) Kinase1->NA_MP Kinase2 Host Cell Kinase Kinase2->NA_DP Kinase3 Host Cell Kinase Kinase3->NA_TP

Caption: General mechanism of action for 3'-substituted nucleoside analogs.

Comparative Pharmacokinetics and Metabolism

Pharmacokinetic studies, primarily in rhesus monkeys, reveal similarities and differences between FLT and AZT.[19] Both compounds exhibit relatively short half-lives, ranging from 0.58 to 1.4 hours.[19] However, their absorption and metabolism can differ.

Parameter 3'-Fluoro-3'-deoxythymidine (FLT) 3'-Azido-3'-deoxythymidine (AZT) Species Reference
Half-life (t½) 0.58 - 1.4 hSimilar to FLTRhesus Monkey[19]
Oral Bioavailability Variable (21% to 95%)-Rhesus Monkey[19]
Subcutaneous Bioavailability 52% to 59%-Rhesus Monkey[19]
CSF/Serum Ratio (1h) ~0.15~0.15Rhesus Monkey[19]
Intracellular Triphosphate (FLTTP vs AZTTP) 2- to 3-fold higher in MT4 cells; 4- to 6-fold higher in stimulated PBLsLower than FLTTPHuman Cells[10]
Metabolism Glucuronidation readily detected in urine-Rhesus Monkey[19]

Table 3: Comparative pharmacokinetic parameters of FLT and AZT.

A key finding is that the intracellular concentration of the active triphosphate metabolite of FLT (FLTTP) can be significantly higher than that of AZT (AZTTP) in certain human cells.[10] This could contribute to its potent antiviral activity. Both drugs can penetrate the central nervous system, with cerebrospinal fluid to serum concentration ratios of about 0.15 one hour after administration.[19]

Experimental Protocols

The evaluation of novel nucleoside analogs involves a standardized workflow to determine their efficacy and safety profile.

Experimental_Workflow cluster_assays Parallel Assays Compound Test Nucleoside Analog (3'-F or 3'-N3) Cytotoxicity Cytotoxicity Assay (e.g., MTS/MTT) Compound->Cytotoxicity Antiviral Antiviral Efficacy Assay (e.g., Plaque Reduction) Compound->Antiviral CellCulture Prepare Host Cell Cultures (e.g., Vero, MT4, MDCK) CellCulture->Cytotoxicity CellCulture->Antiviral DataCyt Determine CC₅₀ Cytotoxicity->DataCyt DataAnti Determine EC₅₀ Antiviral->DataAnti CalcSI Calculate Selectivity Index (SI = CC₅₀ / EC₅₀) DataCyt->CalcSI DataAnti->CalcSI Conclusion Evaluate Therapeutic Potential CalcSI->Conclusion

Caption: General experimental workflow for evaluating nucleoside analogs.

Antiviral Efficacy Assay (Plaque Reduction Assay)

This protocol is a standard method for determining the concentration of a compound that inhibits viral replication by 50% (EC₅₀).[8]

  • Cell Seeding: Seed a confluent monolayer of appropriate host cells (e.g., Vero cells for HSV-1) in 6-well plates and incubate until fully confluent.

  • Compound Preparation: Prepare serial dilutions of the test nucleoside analog in a cell culture medium.

  • Viral Infection: Remove the growth medium from the cells and infect them with a known amount of virus (e.g., 100 plaque-forming units per well). Allow the virus to adsorb for 1-2 hours.

  • Treatment: Remove the viral inoculum and overlay the cells with a medium containing 1% methylcellulose and the various concentrations of the test compound. A "no-drug" control is included.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaques to form (typically 2-4 days).

  • Plaque Visualization: Remove the overlay medium, fix the cells (e.g., with methanol), and stain them with a solution like 0.1% crystal violet. Plaques will appear as clear zones against a background of stained, uninfected cells.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each drug concentration relative to the no-drug control. The EC₅₀ value is determined by plotting the percentage of inhibition against the drug concentration.

Cytotoxicity Assay (MTS Assay)

This assay determines the concentration of the compound that reduces the viability of uninfected host cells by 50% (CC₅₀).[20]

  • Cell Seeding: Seed host cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[20]

  • Compound Treatment: Add serial dilutions of the test compound to the wells. Include "cells-only" (no drug) and "medium-only" (no cells) controls.

  • Incubation: Incubate the plate for a period equivalent to the antiviral assay (e.g., 72 hours) at 37°C in a CO₂ incubator.[20]

  • Reagent Addition: Add a combined MTS/PMS solution to each well.[20] MTS is bioreduced by viable cells into a colored formazan product.

  • Incubation: Incubate for 1-4 hours until the color develops.

  • Data Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: Convert absorbance values to the percentage of cell viability relative to the "cells-only" control. The CC₅₀ is calculated by plotting cell viability against the drug concentration.

Telomerase Activity Assay (TRAP-ELISA)

This protocol measures the effect of a compound on telomerase activity, which is relevant for anticancer studies.[15]

  • Cell Treatment and Lysis: Treat cancer cells (e.g., HO-8910) with various concentrations of the test compound for a specified time (e.g., 24, 48, 72 hours).[15] Harvest and lyse the cells to prepare a cell extract containing telomerase.

  • Telomere Elongation (TRAP Reaction): In a reaction tube, combine the cell extract with a biotinylated telomerase substrate (TS) primer, dNTPs, and a TRAP reaction buffer. If telomerase is active, it will add telomeric repeats (TTAGGG) to the 3' end of the TS primer.

  • Amplification: Amplify the extended products via PCR using the TS primer and a reverse primer specific to the telomeric repeats. The reverse primer is often labeled with digoxigenin (DIG).

  • Detection (ELISA): Transfer the PCR product to a streptavidin-coated microplate. The biotinylated end of the amplified product binds to the streptavidin.

  • Antibody Binding: Add an anti-DIG antibody conjugated to horseradish peroxidase (HRP). This antibody binds to the DIG-labeled end of the amplified product.

  • Substrate Reaction: Add a peroxidase substrate (e.g., TMB). The HRP enzyme catalyzes a color change.

  • Data Measurement: Stop the reaction and measure the absorbance at a specific wavelength. The absorbance is proportional to the telomerase activity in the original cell extract.

  • Data Analysis: Compare the absorbance from treated cells to untreated controls to determine the percentage of inhibition of telomerase activity.

Conclusion

Both 3'-fluoro and 3'-azido substitutions on pyrimidine nucleosides create potent inhibitors of viral replication and, in some cases, cancer cell proliferation. The 3'-azido group, exemplified by AZT, has a long-standing clinical history and proven efficacy against HIV and potential applications in oncology through mechanisms like telomerase inhibition.[14][16] The 3'-fluoro substitution, found in analogs like FLT, offers comparable or even superior antiviral potency in some contexts, potentially due to more efficient intracellular conversion to its active triphosphate form.[10] While both classes share a fundamental mechanism of action as chain terminators, differences in cellular uptake, metabolic activation, and pharmacokinetic profiles are critical considerations in drug development.[10][19] The choice between these substitutions for a therapeutic candidate depends on the specific disease target, desired pharmacokinetic properties, and overall safety profile. The experimental protocols outlined provide a framework for the continued evaluation and comparison of these and other novel nucleoside analogs.

References

Validation Framework for 3’-Azido-3’-deoxy-5-fluoro-beta-L-cytidine as a DNA Chain Terminator: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Extensive searches for specific experimental data on 3’-Azido-3’-deoxy-5-fluoro-beta-L-cytidine (L-FAC) as a DNA chain terminator did not yield publicly available quantitative performance data or direct comparative studies. This guide will therefore focus on the established scientific framework for validating such a compound, using data from well-characterized nucleoside reverse transcriptase inhibitors (NRTIs) as benchmarks for comparison. The methodologies and data presented herein serve as a template for the evaluation of novel therapeutic candidates like L-FAC.

Introduction to Nucleoside Analogs as DNA Chain Terminators

Nucleoside reverse transcriptase inhibitors (NRTIs) are a cornerstone of antiretroviral therapy, particularly against retroviruses like the human immunodeficiency virus (HIV). These compounds are nucleoside analogs that, after intracellular phosphorylation to their active triphosphate form, act as fraudulent substrates for viral reverse transcriptase (RT).[1] Their incorporation into the nascent viral DNA strand leads to the termination of chain elongation because they lack the essential 3'-hydroxyl group required to form the next phosphodiester bond.[2] This mechanism effectively halts viral replication.

The validation of a new NRTI, such as L-FAC, involves a series of rigorous in vitro experiments to determine its potency against the target virus, its selectivity, and its potential for toxicity in host cells.

Mechanism of Action: DNA Chain Termination

The antiviral activity of NRTIs is dependent on their conversion to the triphosphate metabolite by host cellular kinases. This active form then competes with natural deoxynucleotide triphosphates for incorporation by the viral reverse transcriptase. The structural modification at the 3' position of the ribose sugar—in the case of L-FAC, an azido group—prevents the addition of the next nucleotide, thus terminating the DNA chain.

G cluster_cell Host Cell cluster_virus Viral Replication NRTI NRTI Prodrug (e.g., L-FAC) NRTI_MP NRTI-Monophosphate NRTI->NRTI_MP Cellular Kinases NRTI_DP NRTI-Diphosphate NRTI_MP->NRTI_DP Cellular Kinases NRTI_TP NRTI-Triphosphate (Active Form) NRTI_DP->NRTI_TP Cellular Kinases RT Reverse Transcriptase NRTI_TP->RT Competitive Inhibition vRNA Viral RNA Template vRNA->RT Template Binding DNA Growing Viral DNA RT->DNA DNA Synthesis Terminated_DNA Terminated DNA Chain DNA->Terminated_DNA NRTI-TP Incorporation

Caption: Intracellular activation and mechanism of DNA chain termination by an NRTI.

Comparative Performance Data of Established NRTIs

To validate L-FAC, its antiviral potency and cytotoxicity would be compared against established drugs. The following tables provide reference data for commonly used NRTIs, illustrating the key metrics used in such evaluations.

Table 1: In Vitro Antiviral Activity against HIV-1

CompoundVirus StrainCell LineEC50 (µM)Reference
Zidovudine (AZT)HIV-1LAIHT4-6C0.013[3]
Zidovudine (AZT)HTLV-III-0.23[4]
Lamivudine (3TC)HIV-1--Data not found
Emtricitabine (FTC)HIV-1--Data not found

EC50 (50% Effective Concentration) is the concentration of a drug that inhibits viral replication by 50%. Lower values indicate higher potency.

Table 2: In Vitro Cytotoxicity in Human Cell Lines

CompoundCell LineTC50 (µM)Selectivity Index (SI)Reference
Zidovudine (AZT)HT4-6C>1000>76,923[3]
Lamivudine (3TC)---Data not found
Emtricitabine (FTC)---Data not found

TC50 (50% Toxic Concentration) is the concentration of a drug that causes a 50% reduction in cell viability. The Selectivity Index (SI = TC50/EC50) is a measure of the drug's therapeutic window.

Experimental Protocols for Validation

The validation of L-FAC would require a series of standardized in vitro assays. The general protocols for these key experiments are outlined below.

Reverse Transcriptase (RT) Inhibition Assay

Objective: To determine the direct inhibitory effect of the active triphosphate form of L-FAC on the activity of purified viral reverse transcriptase.

Methodology:

  • Preparation of L-FAC Triphosphate: The active triphosphate form of L-FAC would need to be chemically synthesized.

  • Enzyme and Substrate Preparation: Recombinant HIV-1 reverse transcriptase is used. A homopolymeric template/primer such as poly(rA)/oligo(dT) is prepared along with the natural substrate (e.g., dTTP) and a radiolabeled tracer.

  • Assay Reaction: The reaction mixture contains the RT enzyme, template/primer, varying concentrations of the inhibitor (L-FAC triphosphate), and the natural substrate mix. The reaction is initiated and allowed to proceed at 37°C.

  • Quantification: The reaction is stopped, and the amount of radiolabeled nucleotide incorporated into the new DNA strand is quantified using methods like trichloroacetic acid (TCA) precipitation followed by scintillation counting.

  • Data Analysis: The concentration of the inhibitor that reduces enzyme activity by 50% (IC50) is calculated by plotting enzyme activity against inhibitor concentration.

Cell-Based Antiviral Assay

Objective: To measure the ability of L-FAC to inhibit viral replication in a cellular context.

Methodology:

  • Cell Culture: A susceptible human cell line (e.g., MT-4, CEM, or peripheral blood mononuclear cells - PBMCs) is cultured under standard conditions.

  • Infection: Cells are infected with a known titer of a laboratory-adapted or clinical isolate of the target virus (e.g., HIV-1).

  • Drug Treatment: Immediately after infection, the cells are washed and cultured in the presence of serial dilutions of L-FAC and control drugs (e.g., AZT, 3TC).

  • Incubation: The cultures are incubated for a period that allows for multiple rounds of viral replication (typically 4-7 days).

  • Endpoint Measurement: The extent of viral replication is measured. Common methods include:

    • P24 Antigen ELISA: Quantifies the amount of the viral core protein p24 in the culture supernatant.

    • RT Activity Assay: Measures the level of reverse transcriptase activity in the supernatant.

    • Cytopathic Effect (CPE) Assay: For viruses that kill the host cells, cell viability is measured using a reagent like MTT or MTS.

  • Data Analysis: The drug concentration that inhibits viral replication by 50% (EC50) is determined from the dose-response curve.

Cytotoxicity Assay

Objective: To assess the toxicity of L-FAC to the host cells used in the antiviral assay.

Methodology:

  • Cell Culture and Treatment: Uninfected cells are cultured in the presence of the same serial dilutions of L-FAC used in the antiviral assay.

  • Incubation: Cells are incubated for the same duration as the antiviral assay.

  • Viability Measurement: Cell viability is measured using a colorimetric assay (e.g., MTT, MTS) which quantifies metabolic activity, or by using trypan blue exclusion to count viable cells.

  • Data Analysis: The drug concentration that reduces cell viability by 50% (TC50 or CC50) is calculated. This value is then used to determine the Selectivity Index (SI = TC50/EC50), a critical measure of a drug's therapeutic potential.

G cluster_biochem Biochemical Assay cluster_cell_based Cell-Based Assays b1 Synthesize L-FAC Triphosphate b3 Incubate with L-FAC-TP & Natural Substrate b1->b3 b2 Purified RT Enzyme + Template/Primer b2->b3 b4 Quantify DNA Synthesis b3->b4 b5 Calculate IC50 b4->b5 final_eval Determine Selectivity Index (SI = TC50 / EC50) b5->final_eval c1 Culture Host Cells c2 Infect Cells with Virus c1->c2 c7 Treat Uninfected Cells with L-FAC dilutions c1->c7 c3 Treat with L-FAC dilutions c2->c3 c4 Incubate (4-7 days) c3->c4 c5 Measure Viral Replication (e.g., p24 ELISA) c4->c5 c8 Measure Cell Viability (e.g., MTT Assay) c4->c8 c6 Calculate EC50 c5->c6 c6->final_eval c7->c4 c9 Calculate TC50 c8->c9 c9->final_eval

Caption: Experimental workflow for the in vitro validation of a novel NRTI.

Conclusion

The validation of this compound as a DNA chain terminator requires a systematic evaluation of its biochemical and cellular activities. While its structure is consistent with that of a nucleoside analog inhibitor, its efficacy and safety profile can only be determined through the experimental protocols outlined in this guide. By comparing its EC50, TC50, and Selectivity Index to those of established drugs like Zidovudine and Lamivudine, researchers can objectively assess its potential as a novel antiviral agent. Further studies would also be necessary to understand its spectrum of activity, resistance profile, and pharmacokinetic properties.

References

A Head-to-Head Comparison of 3’-Azido-3’-deoxy-5-fluoro-beta-L-cytidine and Other Key Cytidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of 3’-Azido-3’-deoxy-5-fluoro-beta-L-cytidine (L-FddC) with other notable cytidine analogs, including Lamivudine (3TC), Emtricitabine (FTC), and the anticancer agent Gemcitabine. The information presented is intended to support research and development efforts in antiviral and anticancer therapies by offering a clear, objective overview of the performance and characteristics of these compounds based on available experimental data.

Quantitative Performance Data

The following tables summarize the antiviral and cytotoxic profiles of L-FddC and its counterparts. Data from various studies have been compiled to facilitate a direct comparison of their efficacy and safety.

Table 1: Comparative Antiviral Activity against HIV-1

CompoundCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
L-FddC Human PBMPotent, order of activity > ddC>100High
Lamivudine (3TC)Human PBM0.002 - 0.02>100>5000
Emtricitabine (FTC)Human PBM0.0013 - 0.0064>50>7812

Table 2: Comparative Antiviral Activity against HBV

CompoundCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
L-FddC 2.2.15>90% inhibition at 1 µM>100High
Lamivudine (3TC)2.2.150.01 - 0.1>100>1000
Emtricitabine (FTC)HepG20.007>20>2857

Table 3: Comparative Cytotoxicity in Cancer Cell Lines

CompoundCell LineIC50 (µM)
GemcitabinePancreatic Cancer Cell Lines0.04 - 15
Breast Cancer Cell Lines0.003 - 1
Non-Small Cell Lung Cancer0.01 - 5

Mechanism of Action: A Shared Pathway of Activation

L-FddC, Lamivudine, and Emtricitabine are all nucleoside reverse transcriptase inhibitors (NRTIs). Their mechanism of action relies on their intracellular conversion to the active triphosphate form. This metabolic activation is a three-step phosphorylation process, primarily initiated by the host cell enzyme deoxycytidine kinase (dCK).[1] Once converted, the triphosphate analog acts as a competitive inhibitor of the viral reverse transcriptase (for HIV) or DNA polymerase (for HBV), leading to chain termination upon incorporation into the growing viral DNA strand.

Metabolic Activation of L-FddC L_FddC This compound (L-FddC) L_FddC_MP L-FddC-Monophosphate L_FddC->L_FddC_MP Deoxycytidine Kinase (dCK) L_FddC_DP L-FddC-Diphosphate L_FddC_MP->L_FddC_DP dCMP Kinase L_FddC_TP L-FddC-Triphosphate (Active Form) L_FddC_DP->L_FddC_TP Nucleoside Diphosphate Kinase Inhibition Inhibition of Viral Reverse Transcriptase / DNA Polymerase L_FddC_TP->Inhibition HIV_RT_Inhibition_Assay plate Coat microplate wells with streptavidin template Add biotinylated template/primer (e.g., poly(A)/oligo(dT)) plate->template compound Add serial dilutions of test compound (L-FddC, etc.) template->compound enzyme Add recombinant HIV-1 RT and dNTP mix (with labeled dUTP) compound->enzyme incubation Incubate to allow DNA synthesis enzyme->incubation detection Add anti-label antibody conjugated to an enzyme (e.g., HRP) incubation->detection substrate Add chromogenic substrate and measure absorbance detection->substrate analysis Calculate IC50 value substrate->analysis MTT_Assay_Workflow seed_cells Seed cells in a 96-well plate add_compound Add serial dilutions of the test compound seed_cells->add_compound incubate Incubate for a specified period (e.g., 48-72h) add_compound->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_formazan Incubate to allow formazan crystal formation add_mtt->incubate_formazan solubilize Solubilize formazan crystals with a solvent (e.g., DMSO) incubate_formazan->solubilize measure Measure absorbance at ~570 nm solubilize->measure calculate Calculate CC50 value measure->calculate

References

Evaluating the Selectivity of 3’-Azido-3’-deoxy-5-fluoro-beta-L-cytidine for Viral Polymerases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of selective antiviral agents is a cornerstone of infectious disease research. Nucleoside analogs, a prominent class of antiviral drugs, function by targeting viral polymerases, the enzymes responsible for replicating the viral genome. A critical attribute of any successful nucleoside analog is its high selectivity for viral polymerases over host cell polymerases, which minimizes toxicity and enhances the therapeutic window. This guide provides a comparative framework for evaluating the selectivity of 3’-Azido-3’-deoxy-5-fluoro-beta-L-cytidine, a novel nucleoside analog, for various viral polymerases. Due to the limited publicly available data on this specific compound, this guide leverages experimental data from closely related and structurally similar nucleoside analogs, such as 3'-azido-3'-deoxythymidine (AZT) and 2′-deoxy-2′-β-fluoro-4′-azidocytidine (azvudine), to establish a robust methodology for its evaluation.

Mechanism of Action: A Common Pathway

Nucleoside analogs typically exert their antiviral effects through a common mechanism of action. After entering a host cell, the analog is phosphorylated by host cell kinases to its active triphosphate form. This triphosphate metabolite then competes with the natural corresponding deoxynucleotide triphosphate for incorporation into the growing viral DNA or RNA chain by the viral polymerase. The incorporation of the nucleoside analog, which lacks a 3'-hydroxyl group, results in chain termination, thereby halting viral replication.

Mechanism_of_Action cluster_cell Host Cell cluster_virus Viral Replication Prodrug 3’-Azido-3’-deoxy-5-fluoro- beta-L-cytidine (Prodrug) Monophosphate Monophosphate Prodrug->Monophosphate Host Kinases Diphosphate Diphosphate Monophosphate->Diphosphate Host Kinases Triphosphate Active Triphosphate Form Diphosphate->Triphosphate Host Kinases Viral_Polymerase Viral Polymerase Triphosphate->Viral_Polymerase Competitive Inhibition Viral_Genome Viral Genome Replication Viral_Polymerase->Viral_Genome Chain_Termination Chain Termination Viral_Genome->Chain_Termination Incorporation of Analog

Caption: General mechanism of action for nucleoside analog antivirals.

Comparative Selectivity Data of Related Nucleoside Analogs

To infer the potential selectivity of this compound, we can examine the selectivity profiles of well-characterized azido- and fluoro-substituted nucleoside analogs. The following tables summarize the inhibitory activity of these compounds against various viral and human polymerases.

Table 1: Inhibitory Activity of 3'-Azido-3'-deoxythymidine Triphosphate (AZTTP) against Viral and Human DNA Polymerases

PolymeraseOrganism/VirusInhibition Constant (Ki) µMSelectivity Index (Ki Human Pol / Ki Viral Pol)
Reverse TranscriptaseHIV-10.0075[1]-
DNA Polymerase αHuman>300[2]>40,000
DNA Polymerase βHumanNo significant inhibition[1]-
DNA Polymerase γHumanNo significant inhibition[1]-
DNA Polymerase δHuman>300[2]>40,000

Data from related compounds is used to illustrate the expected evaluation framework.

Table 2: Relative Incorporation Efficiency of 2′-deoxy-2′-β-fluoro-4′-azidocytidine Triphosphate (FNC-TP) by Various Viral Polymerases

Viral PolymeraseVirusRelative Incorporation Efficiency (Vmax/Km)
Reverse Transcriptase (RT)HIV-1Highest[3][4]
RNA-dependent RNA Polymerase (RdRp)Hepatitis C Virus (HCV)High[3][4]
RNA-dependent RNA Polymerase (RdRp)Respiratory Syncytial Virus (RSV)Moderate[3][4]
RNA-dependent RNA Polymerase (RdRp)Dengue Virus Type 2 (DENV-2)Low[3][4]
RNA-dependent RNA Polymerase (RdRp)SARS-CoV-2Very Low[3][4]

This data for a related cytidine analog highlights the differential selectivity across various viral polymerases.[3][4]

Experimental Protocols for Evaluating Selectivity

A thorough evaluation of the selectivity of this compound requires a series of well-defined biochemical and cell-based assays.

In Vitro Polymerase Inhibition Assays

These assays directly measure the inhibitory effect of the triphosphate form of the nucleoside analog on purified viral and human polymerases.

a. Primer Extension Assay:

This is a fundamental assay to determine the mechanism of inhibition (chain termination) and to quantify the inhibitory potency.

  • Objective: To determine if the triphosphate analog acts as a chain terminator and to calculate its inhibition constant (Ki) or IC50 value.

  • Methodology:

    • A radiolabeled or fluorescently labeled primer is annealed to a specific template (DNA or RNA).

    • The primer-template complex is incubated with the purified polymerase (e.g., HIV-1 reverse transcriptase or human DNA polymerase α).

    • The reaction mixture contains the four natural dNTPs and varying concentrations of the test compound in its triphosphate form.

    • The reaction products are resolved by denaturing polyacrylamide gel electrophoresis (PAGE).

    • The extent of primer elongation and the position of chain termination are visualized by autoradiography or fluorescence imaging.

    • The concentration of the analog that reduces the amount of full-length product by 50% (IC50) is determined. For competitive inhibitors, the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.

Primer_Extension_Assay Start Labeled Primer-Template Complex Incubation Incubate with: - Purified Polymerase - Natural dNTPs - Test Analog (triphosphate) Start->Incubation PAGE Denaturing PAGE Incubation->PAGE Visualization Autoradiography or Fluorescence Imaging PAGE->Visualization Analysis Determine IC50 / Ki Visualization->Analysis

Caption: Workflow for a primer extension assay.

b. Michaelis-Menten Kinetics:

This analysis provides a detailed understanding of how the analog interacts with the polymerase active site.

  • Objective: To determine the kinetic parameters (Km and Vmax) for the incorporation of the nucleoside analog triphosphate compared to the natural substrate.

  • Methodology:

    • Primer extension assays are performed with varying concentrations of both the natural dNTP and the analog triphosphate.

    • The initial rates of incorporation are measured.

    • The data are fitted to the Michaelis-Menten equation to determine Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity).

    • The selectivity of the polymerase for the natural substrate over the analog is expressed as the ratio of their Vmax/Km values.

Cell-Based Antiviral Activity and Cytotoxicity Assays

These assays evaluate the compound's efficacy in a biological context and its potential for toxicity.

a. Antiviral Activity Assay:

  • Objective: To determine the effective concentration (EC50) of the compound that inhibits viral replication in cell culture.

  • Methodology:

    • Susceptible host cells are infected with the virus of interest.

    • The infected cells are treated with a range of concentrations of the test compound.

    • After an incubation period, the extent of viral replication is quantified using methods such as plaque reduction assays, quantitative PCR (qPCR) for viral nucleic acids, or enzyme-linked immunosorbent assays (ELISA) for viral antigens.

    • The EC50 value is calculated from the dose-response curve.

b. Cytotoxicity Assay:

  • Objective: To determine the concentration of the compound that is toxic to host cells (CC50).

  • Methodology:

    • Uninfected host cells are incubated with a range of concentrations of the test compound.

    • Cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity, or trypan blue exclusion.

    • The CC50 value is calculated from the dose-response curve.

c. Selectivity Index (SI):

The therapeutic potential of an antiviral compound is often expressed by its selectivity index, which is the ratio of its cytotoxicity to its antiviral activity (SI = CC50 / EC50). A higher SI value indicates a more promising therapeutic candidate.

Conclusion

The evaluation of this compound for its selectivity towards viral polymerases is a critical step in its development as a potential antiviral agent. While direct experimental data for this specific molecule is not yet widely available, a well-established framework for such an evaluation exists, as demonstrated by the extensive research on related nucleoside analogs like AZT and azvudine. By employing a combination of in vitro polymerase inhibition assays and cell-based antiviral and cytotoxicity assays, researchers can systematically determine its potency, mechanism of action, and selectivity profile. The comparative data and detailed protocols provided in this guide offer a comprehensive roadmap for the rigorous assessment of this and other novel nucleoside analogs, ultimately contributing to the discovery of safer and more effective antiviral therapies.

References

In Vivo Efficacy of 3’-Azido-3’-deoxy-5-fluoro-beta-L-cytidine: A Comparative Analysis Against Established Antiviral Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in publicly accessible data regarding the in vivo antiviral efficacy of 3’-Azido-3’-deoxy-5-fluoro-beta-L-cytidine. While its chemical structure as a nucleoside analogue suggests potential antiviral or antitumor properties, published research detailing its performance in animal models against specific viral pathogens and in direct comparison with established antiviral drugs is not currently available.

This compound is identified as a purine nucleoside analogue.[1] Compounds of this class are known to potentially exert their biological effects through mechanisms such as the inhibition of DNA synthesis and the induction of apoptosis.[1] However, specific in vivo studies demonstrating these effects in the context of viral infections for this particular compound are not described in the reviewed literature.

Our extensive search for experimental data did not yield any studies that would allow for a direct comparison of this compound with established antiviral agents such as Zidovudine (AZT) or Lamivudine (3TC). Consequently, the creation of quantitative data tables, detailed experimental protocols, and signaling pathway diagrams as requested is not feasible at this time due to the absence of the necessary source information.

Research on similar but distinct nucleoside analogues provides context for the potential mechanisms of action that this compound might employ. For instance, the well-studied drug Zidovudine (3'-azido-3'-deoxythymidine or AZT) acts as a reverse transcriptase inhibitor, thereby disrupting the replication of retroviruses like HIV. While this provides a theoretical framework, it is not a substitute for specific experimental evidence for the compound .

Given the lack of available data, we are unable to provide the requested "Publish Comparison Guides." Further research and publication of in vivo studies are required to ascertain the antiviral efficacy and potential therapeutic utility of this compound. Researchers, scientists, and drug development professionals interested in this compound are encouraged to monitor scientific databases for any future publications that may address this knowledge gap.

References

Comparative study of the metabolic pathways of different fluorinated nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Metabolic Pathways of Fluorinated Nucleosides

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed comparative analysis of the metabolic pathways, mechanisms of action, and performance metrics of three key fluorinated nucleoside analogues: Gemcitabine, Sofosbuvir, and Trifluridine. The objective is to offer a clear, data-driven comparison to inform research and drug development efforts.

Introduction to Fluorinated Nucleosides

Fluorinated nucleosides are a class of antimetabolite drugs that are structurally similar to natural nucleosides. By substituting a hydrogen atom with a fluorine atom, these analogues gain unique biochemical properties that allow them to interfere with nucleic acid synthesis and repair. This interference is the basis of their therapeutic effects in oncology and virology. Once transported into cells, these prodrugs must undergo intracellular phosphorylation to their active triphosphate forms. The efficiency of this activation, their interaction with target enzymes, and their susceptibility to catabolic degradation are critical determinants of their overall efficacy. This guide examines these distinct metabolic fates and provides a quantitative comparison.

Metabolic Pathway of Gemcitabine (dFdC)

Gemcitabine (2',2'-difluorodeoxycytidine) is a deoxycytidine analogue primarily used in chemotherapy. Its efficacy is dependent on intracellular activation and is limited by catabolic degradation.

Anabolism (Activation): Gemcitabine is a prodrug that requires sequential phosphorylation to become pharmacologically active.[1]

  • Monophosphorylation: Gemcitabine is first phosphorylated by deoxycytidine kinase (dCK) to form gemcitabine monophosphate (dFdCMP). This is the rate-limiting step in the activation pathway.[1]

  • Diphosphorylation: dFdCMP is converted to gemcitabine diphosphate (dFdCDP) by UMP/CMP kinase.[2]

  • Triphosphorylation: Finally, dFdCDP is phosphorylated by nucleoside-diphosphate kinase to the active triphosphate form, dFdCTP.[2]

Mechanism of Action: The cytotoxic effect of Gemcitabine is achieved through a dual mechanism:

  • DNA Incorporation: The active dFdCTP metabolite competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into DNA. This action results in "masked chain termination," where one additional nucleotide is incorporated before DNA synthesis is irreversibly halted, preventing repair by proofreading enzymes.[3]

  • Enzyme Inhibition: The diphosphate metabolite, dFdCDP, inhibits ribonucleotide reductase (RNR) . This enzyme is crucial for producing the deoxynucleotides required for DNA synthesis.[4] Inhibition of RNR depletes the cellular pool of dCTP, which further enhances the incorporation of dFdCTP into DNA.[4]

Catabolism (Inactivation): The majority of administered Gemcitabine is rapidly inactivated in the liver, blood, and other tissues by the enzyme cytidine deaminase (CDA) , which converts it to the inactive metabolite 2',2'-difluorodeoxyuridine (dFdU).[1]

Gemcitabine_Pathway cluster_inside Intracellular Gemcitabine_out Gemcitabine Gemcitabine_in Gemcitabine (dFdC) Gemcitabine_out->Gemcitabine_in hENT, hCNT Transporters dFdCMP dFdCMP (Monophosphate) Gemcitabine_in->dFdCMP  dCK (Rate-limiting) dFdU dFdU (Inactive) Gemcitabine_in->dFdU Cytidine Deaminase (CDA) dFdCDP dFdCDP (Diphosphate) dFdCMP->dFdCDP dFdCTP dFdCTP (Triphosphate) dFdCDP->dFdCTP NDP Kinase RNR Ribonucleotide Reductase (RNR) dFdCDP->RNR Inhibition DNA DNA Strand dFdCTP->DNA Incorporation & Masked Chain Termination dNTPs dNTP Pool

Diagram 1: Metabolic pathway of Gemcitabine.

Metabolic Pathway of Sofosbuvir

Sofosbuvir is a phosphoramidate prodrug of a uridine nucleotide analogue used for the treatment of Hepatitis C virus (HCV) infection. Its "ProTide" technology is designed for efficient delivery to hepatocytes and subsequent intracellular activation.

Anabolism (Activation): Sofosbuvir's activation pathway bypasses the often-inefficient initial phosphorylation step required by many nucleoside analogues.

  • Hydrolysis: After uptake into hepatocytes, the carboxyl ester moiety of Sofosbuvir is cleaved by human Cathepsin A (CatA) or Carboxylesterase 1 (CES1) .[5]

  • Phosphoramidate Cleavage: The phosphoramidate group is then cleaved by Histidine triad nucleotide-binding protein 1 (HINT1) , which releases the monophosphate metabolite (GS-331007 monophosphate).[5]

  • Diphosphorylation & Triphosphorylation: The monophosphate is subsequently phosphorylated twice by host kinases (UMP-CMPK1 and NDPK ) to form the active triphosphate metabolite, GS-461203.[6]

Mechanism of Action: The active metabolite GS-461203 is a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase .[7] It mimics the natural uridine triphosphate and is incorporated into the nascent viral RNA strand. Upon incorporation, it acts as a non-obligate chain terminator, preventing the elongation of the viral RNA and thus halting viral replication.[1][7]

Catabolism (Inactivation): The primary circulating metabolite of Sofosbuvir is the pharmacologically inactive nucleoside GS-331007 , which is formed by dephosphorylation of the monophosphate intermediate.[5] GS-331007 accounts for over 90% of the systemic drug-related material and is primarily cleared by the kidneys.[5][8]

Sofosbuvir_Pathway Sofosbuvir_out Sofosbuvir (Prodrug) Sofosbuvir_in Sofosbuvir Sofosbuvir_out->Sofosbuvir_in Metabolite_X Metabolite X Sofosbuvir_in->Metabolite_X CatA / CES1 Monophosphate GS-331007-MP (Monophosphate) Metabolite_X->Monophosphate HINT1 Diphosphate GS-331007-DP (Diphosphate) Monophosphate->Diphosphate UMP-CMPK1 GS331007 GS-331007 (Inactive Nucleoside) Monophosphate->GS331007 Dephosphorylation Triphosphate GS-461203 (Active Triphosphate) Diphosphate->Triphosphate NDPK NS5B HCV NS5B Polymerase Triphosphate->NS5B Incorporation & Chain Termination HCV_RNA HCV RNA Synthesis GS331007_out GS-331007 (To Circulation) GS331007->GS331007_out Efflux

Diagram 2: Metabolic pathway of Sofosbuvir.

Metabolic Pathway of Trifluridine (FTD) / Tipiracil (TPI)

Trifluridine is a thymidine-based nucleoside analogue that, due to rapid degradation, is co-formulated with Tipiracil, an inhibitor of the catabolizing enzyme. This combination is used in oncology.

Role of Tipiracil: Trifluridine is a substrate for thymidine phosphorylase (TP) , an enzyme that rapidly metabolizes it into an inactive form, 5-(trifluoromethyl)uracil, primarily via first-pass metabolism in the liver.[9][10] Tipiracil is a potent TP inhibitor that is co-administered with Trifluridine to prevent this degradation, thereby significantly increasing the bioavailability and systemic exposure of Trifluridine.[10][11]

Anabolism (Activation) of Trifluridine:

  • Monophosphorylation: Following uptake into cancer cells, Trifluridine is phosphorylated by thymidine kinase 1 (TK1) to form trifluridine monophosphate (FTD-MP).[12][13]

  • Diphosphorylation & Triphosphorylation: FTD-MP is subsequently converted to the diphosphate (FTD-DP) and then the active triphosphate (FTD-TP) forms by thymidylate kinase (TYMK) and nucleoside diphosphate kinase (NDK), respectively.[13]

Mechanism of Action: Trifluridine exhibits a dual antitumor mechanism:

  • DNA Incorporation (Primary Mechanism): The primary mechanism of cytotoxicity is the incorporation of the active FTD-TP metabolite into DNA in place of thymidine triphosphate.[6][14] This incorporation leads to DNA damage, dysfunction, and inhibition of cell proliferation.[14]

  • Enzyme Inhibition: The monophosphate form, FTD-MP, also acts as an inhibitor of thymidylate synthase (TS) .[12] TS is the enzyme responsible for the de novo synthesis of dTMP. Its inhibition leads to a depletion of thymidine nucleotides, further disrupting DNA synthesis.[12][15] However, DNA incorporation is considered the principal mechanism of action in the clinical setting.[12]

Trifluridine_Pathway FTD_out Trifluridine (FTD) TP Thymidine Phosphorylase (TP) FTD_out->TP FTD_in Trifluridine (FTD) FTD_out->FTD_in Uptake TPI Tipiracil (TPI) TPI->TP Inhibition Inactive_FTD Inactive Metabolites TP->Inactive_FTD Degradation FTD_MP FTD-MP (Monophosphate) FTD_in->FTD_MP TK1 FTD_DP FTD-DP (Diphosphate) FTD_MP->FTD_DP TYMK TS Thymidylate Synthase (TS) FTD_MP->TS Inhibition FTD_TP FTD-TP (Active Triphosphate) FTD_DP->FTD_TP NDK DNA DNA Strand FTD_TP->DNA Incorporation & DNA Dysfunction dTMP dTMP Synthesis

Diagram 3: Metabolic pathway of Trifluridine/Tipiracil.

Comparative Analysis of Metabolic and Pharmacodynamic Parameters

This section summarizes key quantitative data to allow for an objective comparison of the three fluorinated nucleosides.

Table 1: Comparison of Activating and Catabolic Enzyme Kinetics

Parameter Gemcitabine Sofosbuvir Trifluridine / Tipiracil
Primary Activating Enzyme Deoxycytidine Kinase (dCK) Cathepsin A / CES1 & HINT1 Thymidine Kinase 1 (TK1)
Substrate Affinity (Km) 4.6 µM (for dCK)[1] N/A (Prodrug hydrolysis) Data not available
Primary Catabolic Enzyme Cytidine Deaminase (CDA) N/A (Dephosphorylation) Thymidine Phosphorylase (TP)
Catabolic Affinity (Km) 95.7 µM (for CDA)[1] N/A N/A
Inhibitor of Catabolism N/A N/A Tipiracil (TPI)
Inhibitor Potency (IC₅₀) N/A N/A 14 - 35 nM (for TPI vs. TP)[16]

| Inhibitor Potency (Ki) | N/A | N/A | 17 - 20 nM (for TPI vs. TP)[16] |

Table 2: Comparison of Drug Activity and Intracellular Concentrations

Parameter Gemcitabine Sofosbuvir Trifluridine
Primary Target DNA / Ribonucleotide Reductase HCV NS5B Polymerase DNA / Thymidylate Synthase
Active Metabolite dFdCTP / dFdCDP GS-461203 FTD-TP / FTD-MP
Target Inhibition (IC₅₀) N/A (dFdCDP vs RNR) 0.7 - 2.1 µM (GS-461203 vs NS5B)[17] N/A (FTD-MP vs TS)
Cell Growth Inhibition (IC₅₀) ~0.004 - >100 µM (Cell line dependent)[18] N/A (Antiviral) 0.23 - 7.0 µM (Gastric cancer cell lines)[19]

| Intracellular Concentration | Varies by cell type and dCK activity | Median total hepatic metabolites: 77.1 µM[20] | Data not available |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of fluorinated nucleoside metabolism and activity.

Protocol 1: Measurement of Intracellular Nucleoside Triphosphates by LC-MS/MS

This method is used to quantify the levels of active triphosphate metabolites (e.g., dFdCTP, GS-461203, FTD-TP) within cells.

Objective: To extract and quantify intracellular nucleoside triphosphates.

Methodology:

  • Cell Culture and Treatment: Culture cells of interest to a desired density (e.g., 1 x 10⁸ cells). Treat with the fluorinated nucleoside at specified concentrations and time points.

  • Cell Harvesting: Harvest cells by centrifugation after washing twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.

  • Metabolite Extraction:

    • Resuspend the cell pellet in a fixed volume (e.g., 1 mL) of ice-cold 60% methanol.[21]

    • Vortex the suspension vigorously for 3 minutes.

    • Sonicate the sample in an ice bath to ensure complete cell lysis.[6]

    • Centrifuge the lysate at high speed (e.g., 13,000 x g) at 4°C for 20 minutes to pellet cell debris.[6]

  • Sample Preparation:

    • Collect the supernatant containing the intracellular metabolites.

    • For analysis of low-concentration deoxynucleoside triphosphates, it may be necessary to remove the much more abundant ribonucleoside triphosphates via enzymatic treatment (e.g., with acid phosphatase) or specific chromatographic methods.[21]

  • LC-MS/MS Analysis:

    • Inject a prepared aliquot of the supernatant into an HPLC-MS/MS system.

    • Chromatography: Use a suitable column (e.g., porous graphitic carbon) for separation of the different nucleotide species.[6]

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode with Multiple Reaction Monitoring (MRM) to specifically detect and quantify the parent and fragment ions for each target triphosphate.[6]

  • Quantification: Generate standard curves using known concentrations of the nucleoside triphosphate analytes. Calculate the intracellular concentrations based on the standard curve and normalize to the initial cell number.

Protocol 2: Thymidine Kinase 1 (TK1) Activity Assay

This assay measures the rate-limiting step in the activation of Trifluridine. A similar principle can be applied to measure dCK activity for Gemcitabine using a different substrate.

Objective: To quantify the enzymatic activity of TK1 in cell or tissue extracts.

Methodology (Non-Radioactive Immunoassay):

  • Extract Preparation: Prepare cell or tissue lysates in a suitable buffer that preserves enzyme activity. Determine the total protein concentration of the extract (e.g., using a Bradford assay).

  • Enzymatic Reaction:

    • Incubate a known amount of protein extract with a reaction mixture containing a substrate analogue (e.g., 3′-azido-2′,3′-deoxythymidine, AZT) and ATP as the phosphate donor.[22]

    • The TK1 in the sample will phosphorylate AZT to AZT 5′-monophosphate (AZTMP).

  • Quantification of Product (ELISA):

    • The amount of AZTMP produced is measured using a competitive immunoassay.

    • Add the reaction mixture to microplate wells coated with specific anti-AZTMP antibodies.

    • Add a known amount of enzyme-labeled AZTMP (e.g., AZTMP-peroxidase conjugate). The labeled and unlabeled AZTMP will compete for antibody binding sites.

    • After incubation and washing, add a chromogenic substrate for the enzyme (e.g., TMB for peroxidase). The color development is inversely proportional to the amount of AZTMP produced in the initial enzymatic reaction.

  • Calculation: Determine the concentration of AZTMP from a standard curve and calculate the TK1 activity, typically expressed as pmol of product formed per minute per mg of protein.

Protocol 3: Thymidylate Synthase (TS) Inhibition Assay (Tritium Release Assay)

This assay measures the inhibition of TS by the monophosphate metabolite of Trifluridine.

Objective: To determine the inhibitory potential of a compound against TS activity in intact cells.

Methodology:

  • Cell Culture: Culture cells (e.g., L1210 leukemia cells) and treat with various concentrations of the inhibitor (e.g., FTD-MP or its precursor, Trifluridine).

  • Substrate Incubation: Add a radiolabeled substrate precursor, such as [5-³H]deoxyuridine, to the cell culture.[23] This precursor is taken up by the cells and converted intracellularly to the direct TS substrate, [5-³H]dUMP.

  • Enzymatic Reaction: The TS enzyme catalyzes the conversion of [5-³H]dUMP to dTMP. In this reaction, the tritium atom at the 5-position is displaced and released into the aqueous environment as tritiated water ([³H]H₂O).[23]

  • Separation: Stop the reaction (e.g., by adding acid). Separate the tritiated water from the remaining radiolabeled nucleotides and cell debris. This can be achieved by adding activated charcoal, which binds the nucleotides, followed by centrifugation.[24]

  • Quantification: Measure the radioactivity in the supernatant (aqueous fraction) using a liquid scintillation counter. The amount of tritium released is directly proportional to the TS activity.

  • Analysis: Compare the TS activity in inhibitor-treated cells to untreated control cells to determine the percent inhibition and calculate IC₅₀ values.

References

Safety Operating Guide

Essential Safety and Disposal Plan for 3’-Azido-3’-deoxy-5-fluoro-beta-L-cytidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, actionable guidance for the safe handling and proper disposal of 3’-Azido-3’-deoxy-5-fluoro-beta-L-cytidine. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. This compound is a fluorinated azido-nucleoside analog and should be handled with caution due to its potential reactivity and cytotoxicity.

I. Hazard Assessment

  • Azido Group Hazards: Organic azides are energetic molecules that can be sensitive to heat, shock, and friction. A primary concern is their reaction with acids, which can produce the highly toxic and explosive hydrazoic acid. Contact with heavy metals, such as lead and copper found in plumbing, can form dangerously shock-sensitive metal azides. Therefore, direct disposal of this compound down the drain is strictly prohibited.

  • Fluorinated Nucleoside Analog Hazards: Many nucleoside analogs are cytotoxic, meaning they can be harmful to cells. While specific toxicological data for this compound are unavailable, it is prudent to treat it as a potentially cytotoxic substance. This necessitates measures to prevent exposure through skin contact, inhalation, or ingestion.

  • Stability Assessment: The stability of organic azides can be estimated by the carbon-to-nitrogen (C/N) ratio. The molecular formula for this compound is C9H11FN6O4.[1][2][3][4] This gives a C/N ratio of 9/6 or 1.5. Organic azides with a C/N ratio between 1 and 3 should be handled with care, stored at low temperatures, and protected from light.

II. Quantitative Data Summary

No specific quantitative toxicity or reactivity data for this compound was found during the literature search. The following table provides general stability guidelines for organic azides based on their Carbon-to-Nitrogen ratio.

Parameter Value/Guideline Source
Molecular Formula C9H11FN6O4[1][2][3][4]
Carbon-to-Nitrogen (C/N) Ratio 1.5Calculated
Stability Guideline for C/N between 1 and 3 Can be synthesized and isolated, but should be stored below room temperature at no more than 1 M concentration and at a maximum of 5 grams of material.General guidance for organic azides

III. Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is necessary to minimize exposure and contamination.

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Personal Protective Equipment (PPE): Don appropriate PPE, including a lab coat, safety goggles, and two pairs of nitrile gloves.

  • Containment: For liquid spills, cover with an absorbent material. For solid spills, gently cover with a damp cloth to avoid raising dust.

  • Cleanup: Carefully collect all contaminated materials using non-sparking tools (e.g., plastic scoops).

  • Decontamination: Clean the spill area with a suitable laboratory decontaminant, followed by a thorough rinse with water.

  • Waste Disposal: Place all contaminated materials, including PPE, into a clearly labeled hazardous waste container.

IV. Experimental Protocol: Chemical Deactivation (Quenching) of the Azido Group

For small quantities of this compound waste, chemical deactivation of the hazardous azido group is the recommended procedure before disposal. This protocol is adapted from standard procedures for quenching sodium azide.

Materials:

  • Waste solution of this compound (ensure concentration is below 5% in water or an appropriate solvent)

  • 20% aqueous solution of sodium nitrite (NaNO2)

  • 20% aqueous solution of sulfuric acid (H2SO4)

  • Stir plate and stir bar

  • Three-necked flask

  • Dropping funnel

  • pH paper

  • Starch-iodide paper

Procedure:

  • Setup: In a chemical fume hood, place the waste solution in a three-necked flask equipped with a stirrer and a dropping funnel.

  • Dilution: If necessary, dilute the waste solution with water to ensure the concentration of the azido compound is below 5%.

  • Addition of Sodium Nitrite: With stirring, add a 20% aqueous solution of sodium nitrite. Use approximately 1.5 g of sodium nitrite for every gram of the azido compound.

  • Acidification: Slowly add the 20% sulfuric acid solution dropwise from the dropping funnel. Caution: The order of addition is critical. Adding acid before the nitrite can generate highly toxic and explosive hydrazoic acid. Continue adding acid until the solution is acidic to pH paper and gas evolution (nitrogen oxides) ceases.

  • Completion Test: Test the solution for the presence of excess nitrite by placing a drop of the solution on starch-iodide paper. A blue color indicates that excess nitrite is present and the decomposition of the azide is complete.

  • Neutralization: After confirming the reaction is complete, neutralize the solution with a dilute base (e.g., sodium hydroxide) to a pH between 6 and 9.

  • Disposal: The neutralized, quenched solution can now be disposed of as hazardous aqueous waste according to your institution's guidelines.

V. Disposal of Unquenched Compound and Contaminated Materials

If chemical deactivation is not feasible, or for the disposal of the neat compound and heavily contaminated materials, the following procedures must be followed:

  • Waste Collection: Collect all waste containing this compound in a designated, clearly labeled, and sealed hazardous waste container. Use non-metallic containers and tools to avoid the formation of explosive metal azides.

  • Waste Segregation: Do not mix azide-containing waste with acidic waste.

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Storage: Store the hazardous waste in a cool, dry, and well-ventilated area away from incompatible materials.

  • Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office.

VI. Disposal Workflow Diagram

DisposalWorkflow cluster_assessment Initial Assessment cluster_deactivation Chemical Deactivation (Preferred for Small Quantities) cluster_direct_disposal Direct Disposal (for Large Quantities or Neat Compound) Start Waste Generated: This compound AssessQuantity Assess Quantity of Waste Start->AssessQuantity Quench Perform Chemical Deactivation (Quenching) - Dilute to <5% - Add Sodium Nitrite - Slowly add Sulfuric Acid AssessQuantity->Quench Small Quantity Collect Collect in a Designated Hazardous Waste Container (Non-metallic) AssessQuantity->Collect Large Quantity / Neat Test Test for Complete Deactivation (Starch-Iodide Paper) Quench->Test Test->Quench Incomplete Neutralize Neutralize Solution (pH 6-9) Test->Neutralize Deactivation Complete DisposeQuenched Dispose as Hazardous Aqueous Waste via EHS Neutralize->DisposeQuenched Label Label Container Correctly Collect->Label Store Store Safely Label->Store DisposeNeat Dispose as Hazardous Chemical Waste via EHS Store->DisposeNeat

Caption: Disposal decision workflow for this compound.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.